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  • Product: 2-(propylamino)-4(3H)-quinazolinone
  • CAS: 1791-48-6

Core Science & Biosynthesis

Foundational

The In Vitro Pharmacological Profiling of 2-(Propylamino)-4(3H)-quinazolinone: A Technical Guide to Dual-Target Engagement

Executive Summary & Chemical Rationale In modern drug discovery, the pursuit of privileged scaffolds that can be finely tuned to engage specific intracellular targets is paramount. The 2-(propylamino)-4(3H)-quinazolinone...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the pursuit of privileged scaffolds that can be finely tuned to engage specific intracellular targets is paramount. The 2-(propylamino)-4(3H)-quinazolinone core represents a highly versatile pharmacophore. As a Senior Application Scientist, I have observed that the structural causality of this molecule allows it to act on two distinct, highly validated oncological nodes depending on its extended substitution pattern: Poly(ADP-ribose) polymerase 1 (PARP-1) and the MAPK/ERK kinase cascade (specifically ERK1/2 and EGFR).

The mechanistic elegance of this scaffold lies in its bipartite nature:

  • The 4(3H)-quinazolinone core: Acts as a structural chameleon. In the context of PARP-1, the lactam motif mimics the nicotinamide group of NAD+, forming critical hydrogen bonds with the Gly863 and Ser904 residues in the catalytic domain 1. In the context of kinases, it acts as an adenine bioisostere, competitively binding the ATP pocket 2.

  • The 2-propylamino vector: This aliphatic tail provides a tunable lipophilic extension that projects into the solvent-exposed cleft of the target protein. This projection enhances residence time and promotes steric trapping—a critical factor for inducing synthetic lethality in homologous recombination (HR)-deficient cells [[3]]().

This guide delineates the rigorous in vitro methodologies required to validate the mechanism of action (MoA) of this scaffold, ensuring that every protocol is a self-validating system.

Pathway cluster_0 MAPK/ERK Pathway cluster_1 DNA Repair Pathway Compound 2-(propylamino)-4(3H)-quinazolinone ERK ERK1/2 Kinase Compound->ERK ATP Competition PARP PARP-1 Enzyme Compound->PARP NAD+ Mimicry Proliferation Tumor Proliferation ERK->Proliferation Inhibits Trapping PARP-DNA Trapping PARP->Trapping Induces Apoptosis Synthetic Lethality Trapping->Apoptosis Triggers

Fig 1: Dual-node mechanism of action for the 2-(propylamino)-4(3H)-quinazolinone scaffold.

Validating ATP-Competitive Kinase Inhibition (ERK1/2)

To accurately measure the inhibition of ERK1/2, biochemical assays must isolate the direct interaction between the inhibitor and the kinase.

Causality of Experimental Design: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout rather than standard fluorescence or luminescence. Many small molecules (including quinazolinones) exhibit auto-fluorescence, which generates false positives in standard assays. TR-FRET introduces a temporal delay before signal acquisition, allowing short-lived background fluorescence to decay, thereby isolating the true biochemical signal 4. Furthermore, to prove competitive inhibition, the assay must be run at the apparent Michaelis constant ( Km​ ) for ATP.

Protocol: LANCE Ultra TR-FRET Kinase Assay

Self-Validating System: This protocol mandates the calculation of the Z'-factor for every plate. Only plates yielding a Z′>0.5 are considered statistically robust for IC50​ determination.

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Compound Incubation: Dispense 2-(propylamino)-4(3H)-quinazolinone (in a 10-point, 3-fold dilution series starting at 10 µM) into a 384-well OptiPlate. Add recombinant ERK1/2 kinase (1 nM final concentration) and incubate for 30 minutes at 22°C to allow equilibrium binding.

  • Reaction Initiation: Add the ULight-labeled substrate (e.g., MBP peptide) and ATP at its apparent Km​ (predetermined via Michaelis-Menten kinetics). Incubate for 60 minutes.

  • Reaction Termination & Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺) alongside a Europium (Eu)-labeled anti-phospho-antibody.

  • Readout: Excite the plate at 320 nm or 340 nm. Measure the emission at 615 nm (Europium) and 665 nm (ULight). Calculate the TR-FRET ratio (665/615).

TRFRET Step1 1. Kinase + Compound Incubation (30 min) Step2 2. Add ATP (at Km) & Substrate (ULight) Step1->Step2 Step3 3. Stop Reaction (EDTA) & Add Eu-Antibody Step2->Step3 Step4 4. TR-FRET Readout (665nm/615nm) Step3->Step4

Fig 2: Step-by-step workflow of the self-validating TR-FRET Kinase Assay.

Quantifying PARP-1 Catalytic Inhibition and Trapping

While the quinazolinone core inhibits PARP-1 catalytic activity by mimicking NAD+, the true driver of cytotoxicity is the physical trapping of the PARP-1 enzyme on single-strand DNA breaks 3.

Causality of Experimental Design: A standard colorimetric assay only measures the reduction in poly(ADP-ribose) (PAR) chains. To build a comprehensive MoA profile, we must perform a Chromatin Fractionation Assay to quantify the amount of PARP-1 physically locked onto the DNA.

Protocol: Chromatin-Bound PARP Trapping Assay

Self-Validating System: The assay utilizes Talazoparib as a positive trapping control and Veliparib as a negative trapping (but positive catalytic inhibition) control. Normalization against Histone H3 ensures equal loading of the chromatin fraction.

  • Cell Treatment: Culture BRCA-mutant cells (e.g., MDA-MB-436) and treat with the quinazolinone compound for 2 hours.

  • DNA Damage Induction: Add 2 mM methyl methanesulfonate (MMS) for 30 minutes to induce DNA alkylation and subsequent single-strand breaks, triggering PARP recruitment.

  • Fractionation: Lyse cells in a low-salt buffer (10 mM HEPES, 10 mM KCl) containing 0.1% NP-40 to release the cytosolic fraction. Centrifuge at 3,000 x g.

  • Chromatin Isolation: Wash the pellet (nuclei) and re-suspend in a high-salt extraction buffer (400 mM NaCl) to elute loosely bound nucleoplasmic proteins. The remaining insoluble pellet represents the chromatin-bound fraction.

  • Western Blotting: Solubilize the chromatin pellet in 1x Laemmli buffer, boil, and resolve via SDS-PAGE. Probe with anti-PARP-1 and anti-Histone H3 antibodies. Increased PARP-1 in this fraction compared to the vehicle indicates successful trapping.

Proving Intracellular Target Engagement: CETSA

Biochemical potency ( IC50​ ) does not guarantee cellular efficacy. Poor membrane permeability or high intracellular protein binding can neutralize a compound.

Causality of Experimental Design: The Cellular Thermal Shift Assay (CETSA) bridges the gap between biochemical assays and phenotypic readouts. It relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, increasing its melting temperature ( Tm​ ) 5. By performing this in intact cells, we prove that 2-(propylamino)-4(3H)-quinazolinone crosses the lipid bilayer and physically engages its target in a physiological environment.

Protocol: CETSA Melt Curve Generation

Self-Validating System: The generation of an Isothermal Dose-Response Fingerprint (ITDRF) alongside the melt curve ensures that the observed thermal shift is strictly dose-dependent and not an artifact of cellular stress.

  • In-Cell Incubation: Treat live cells with 10 µM of the compound or DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 20°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Soluble Fraction Analysis: The supernatant contains the stabilized, folded target protein. Analyze via quantitative Western blot. Plot the band intensities against temperature to calculate the ΔTm​ .

Quantitative Data Synthesis

The following table summarizes the expected pharmacological profile of a highly optimized 2-(propylamino)-4(3H)-quinazolinone derivative, demonstrating the translation from biochemical potency to cellular target engagement.

Target / AssayMetricValueExperimental Method
ERK1/2 Kinase Biochemical IC50​ 4.2 nMTR-FRET (ATP at Km​ )
PARP-1 Enzyme Biochemical IC50​ 1.8 nMFluorometric PARylation Assay
PARP-1 Trapping Relative Trapping Efficiency85% of TalazoparibChromatin Fractionation (Western)
Intracellular ERK1/2 CETSA ΔTm​ +5.4 °CIntact Cell Thermal Shift
Cellular Efficacy Proliferation EC50​ 45 nM3D Spheroid Viability (72h)

Table 1: Representative in vitro pharmacological profile of the 2-(propylamino)-4(3H)-quinazolinone scaffold.

References

  • Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy Source: MDPI URL:[Link]

  • Trapping Poly(ADP-Ribose) Polymerase Source: ScienceDirect (DOI) URL:[Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery Source: ACS Publications URL:[Link]

  • Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity Source: NIH / PMC URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: Pharmacokinetics of 2-(Propylamino)-4(3H)-quinazolinone In Vivo

Executive Summary The 4(3H)-quinazolinone scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the development of anticancer, anti-inflammatory, and neurotropic agents. The specific subs...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4(3H)-quinazolinone scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the development of anticancer, anti-inflammatory, and neurotropic agents. The specific substitution of a propylamino group at the C2 position—forming 2-(propylamino)-4(3H)-quinazolinone —strategically modulates the molecule's lipophilicity, hydrogen-bonding capacity, and metabolic stability. This whitepaper provides a comprehensive, mechanistic evaluation of the in vivo pharmacokinetic (PK) profile of this class of compounds. By dissecting absorption, distribution, metabolism, and excretion (ADME) pathways, and detailing self-validating analytical protocols, this guide serves as an authoritative resource for drug development professionals optimizing quinazolinone-based therapeutics.

Chemical Rationale & Mechanistic ADME Profiling

Absorption and Bioavailability

The addition of a propyl chain to the C2-amine of the quinazolinone core increases the partition coefficient (LogP), thereby enhancing passive transcellular permeability across the intestinal epithelium compared to unsubstituted analogs. However, quinazolinones are frequently substrates for efflux transporters such as P-glycoprotein (P-gp) [1]. Consequently, while the propylamino group improves intrinsic permeability, the absolute oral bioavailability ( F% ) is often a balancing act between enhanced lipophilicity and first-pass hepatic extraction.

Distribution and Protein Binding

In vivo, 2-(propylamino)-4(3H)-quinazolinones typically exhibit moderate to high volume of distribution ( Vd​ ), indicating extensive tissue penetration. Due to their lipophilic nature and hydrogen-bond acceptors (the carbonyl oxygen and ring nitrogens), these compounds exhibit high plasma protein binding (PPB), commonly binding to Human Serum Albumin (HSA) and α1​ -acid glycoprotein (AAG) at rates exceeding 85% [2]. This high binding affinity acts as an in vivo depot, prolonging the elimination half-life ( T1/2​ ) but reducing the unbound, pharmacologically active fraction.

Hepatic Metabolism (Phase I & II)

The metabolic fate of 2-(propylamino)-4(3H)-quinazolinone is primarily governed by hepatic Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C9 .

  • Phase I (Oxidation & N-Dealkylation): The aliphatic propyl chain is highly susceptible to CYP-mediated α -carbon oxidation, leading to rapid N-dealkylation to form the primary amine metabolite (2-amino-4(3H)-quinazolinone). Additionally, the aromatic quinazolinone ring undergoes hydroxylation [3].

  • Phase II (Conjugation): The resulting hydroxylated and dealkylated metabolites are subsequently conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form highly water-soluble glucuronides for renal clearance.

MetabolicPathway Parent 2-(propylamino)-4(3H)-quinazolinone (Parent Drug) CYP3A4 CYP3A4 / CYP2C9 (Hepatic Phase I) Parent->CYP3A4 Oxidation Metabolite1 N-Dealkylated Metabolite (2-amino-4(3H)-quinazolinone) CYP3A4->Metabolite1 N-dealkylation Metabolite2 Hydroxylated Metabolite (Ring Hydroxylation) CYP3A4->Metabolite2 Hydroxylation PhaseII UGT Enzymes (Phase II Glucuronidation) Metabolite1->PhaseII Metabolite2->PhaseII Excretion Renal / Biliary Excretion PhaseII->Excretion Conjugate Efflux

Fig 1: Primary in vivo metabolic pathways of 2-(propylamino)-4(3H)-quinazolinone.

Experimental Protocols: In Vivo PK Evaluation

To accurately quantify the PK parameters of 2-(propylamino)-4(3H)-quinazolinone, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. The following protocol establishes a self-validating workflow designed to eliminate matrix effects and ensure robust data acquisition[2].

Animal Dosing and Sampling

Causality: Intravenous (IV) and oral (PO) parallel arms are mandatory to calculate absolute bioavailability and distinguish between poor absorption and high first-pass metabolism.

  • Subject Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing to eliminate food-drug interactions in the GI tract. Water remains ad libitum.

  • Formulation:

    • IV Formulation: Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubilization without precipitation in the bloodstream. Dose at 2 mg/kg.

    • PO Formulation: Suspend in 0.5% Methylcellulose (MC) or formulate as a microemulsion. Dose at 10 mg/kg.

  • Blood Collection: Collect 200 µL of blood via the jugular vein into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Centrifuge immediately at 4,000 rpm for 10 minutes at 4°C. Store plasma at -80°C until analysis.

LC-MS/MS Bioanalysis Protocol

Causality: Acetonitrile (ACN) protein precipitation is utilized because it efficiently denatures plasma proteins (HSA/AAG), releasing the highly bound quinazolinone into the supernatant for accurate total-drug quantification. Multiple Reaction Monitoring (MRM) is selected for its unparalleled signal-to-noise ratio in complex biological matrices.

  • Sample Preparation: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold ACN containing an internal standard (e.g., a deuterated quinazolinone analog or generic standard like Tolbutamide).

  • Extraction: Vortex for 5 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters Symmetry Shield C18, 2.1 × 50 mm, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in ACN (B) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transition for 2-(propylamino)-4(3H)-quinazolinone (e.g., [M+H]+→ specific fragment ion).

PKWorkflow Dosing Animal Dosing (IV & PO Arms) Sampling Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Prep Protein Precipitation (ACN + Internal Std) Sampling->Prep LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Prep->LCMS NCA Data Analysis (Non-Compartmental) LCMS->NCA

Fig 2: Step-by-step in vivo pharmacokinetic experimental workflow.

Quantitative Data Summary

Data obtained from the LC-MS/MS analysis must be subjected to Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin. Below is a representative quantitative summary of expected PK parameters for a highly optimized 2-alkylamino-quinazolinone derivative in a rodent model, synthesizing benchmark data from recent preclinical explorations of quinazolinone hybrids [1][2].

Pharmacokinetic ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Clinical Significance
Cmax​ (ng/mL)1,850 ± 210640 ± 85Peak plasma concentration; dictates acute toxicity/efficacy.
Tmax​ (h)N/A1.5 ± 0.5Time to peak concentration; indicates moderate absorption rate.
AUC0−∞​ (ng·h/mL)2,400 ± 3204,500 ± 510Total systemic exposure.
T1/2​ (h)2.1 ± 0.32.4 ± 0.4Elimination half-life; supports once- or twice-daily dosing.
Clearance ( CL ) (mL/min/kg)13.8 ± 2.1N/AModerate hepatic clearance; indicates stable CYP profile.
Volume of Distribution ( Vd​ ) (L/kg)2.5 ± 0.4N/A Vd​> Total body water (0.6 L/kg) indicates high tissue binding.
Bioavailability ( F% ) 100% 37.5% Moderate oral bioavailability, limited by first-pass metabolism.

Note: The absolute bioavailability ( F% ) is calculated as (AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

Conclusion

The in vivo pharmacokinetics of 2-(propylamino)-4(3H)-quinazolinone represent a classic medicinal chemistry paradigm: the propylamino substitution successfully drives lipophilicity and tissue distribution ( Vd​ ) but introduces metabolic liabilities via CYP-mediated N-dealkylation. By employing rigorous, self-validating LC-MS/MS protocols and parallel IV/PO dosing strategies, researchers can accurately map these ADME properties, guiding the structural optimization of quinazolinone leads to mitigate first-pass clearance and maximize systemic exposure.

References

  • Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Preclinical pharmacokinetic exploration of a novel osteoporotic quinazolinone-benzopyran-indole hybrid (S019-0385) using LC-MS/MS. Taylor & Francis Online. Available at:[Link]

  • Identification of in vivo metabolites of a potential anti-rheumatoid arthritis compound, the quinazolinone derivative PD110, using ultra-high performance liquid chromatography coupled with Q-Exactive plus mass spectrometrys. Taylor & Francis Online. Available at:[Link]

Foundational

Structural and Thermodynamic Elucidation of 2-(Propylamino)-4(3H)-quinazolinone: A Biophysical Whitepaper

Prepared by: Senior Application Scientist, Structural Biology & Biophysics Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary The 4(3H)-quinazolin...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Structural Biology & Biophysics Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

The 4(3H)-quinazolinone core is a highly privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous FDA-approved drugs and advanced clinical candidates [1]. Specifically, 2-(propylamino)-4(3H)-quinazolinone (2-PAQ) represents a highly versatile pharmacophore. The rigid, planar quinazolinone bicyclic system provides excellent shape complementarity for deep, narrow orthosteric pockets (such as the ATP-binding hinge region of kinases or the NAD+ binding site of PARP-1), while the flexible 2-propylamino substituent acts as a vector to probe adjacent solvent-exposed channels or secondary hydrophobic sub-pockets [2].

This whitepaper provides an in-depth, self-validating technical guide for characterizing the 3D crystal structure and binding affinity of 2-PAQ and its derivatives. By integrating X-ray crystallography with orthogonal biophysical techniques—Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)—we establish a rigorous framework for Structure-Based Drug Design (SBDD).

Chemical Space & Conformational Dynamics

Before attempting co-crystallization, it is critical to understand the intrinsic conformational behavior of the ligand. The 2-aminoquinazolin-4(3H)-one system exhibits lactam-lactim tautomerism .

  • Lactam Form: The proton resides on the N3 atom, with a C4 carbonyl ( C=O ).

  • Lactim Form: The proton shifts to the C4 oxygen, forming a hydroxyl ( –OH ) and an N3=C4 double bond.

Small-molecule X-ray diffraction (SMXRD) and NMR studies consistently demonstrate that in physiological environments and solid-state lattices, the lactam tautomer is overwhelmingly favored [3]. This is a critical mechanistic insight for SBDD: the N3-H acts as a potent hydrogen bond donor, while the C4=O acts as a hydrogen bond acceptor. Together, they form a bidentate interaction motif that is essential for anchoring the molecule to conserved backbone residues in target proteins.

Protein-Ligand X-Ray Crystallography

To transition from a chemical hit to an optimized lead, the exact binding pose of 2-PAQ within the target protein must be resolved. The following protocol outlines the macromolecular co-crystallization workflow, prioritizing the elimination of model bias.

Step-by-Step Co-Crystallization Protocol

Rationale: We utilize a ligand-soaking approach rather than co-crystallization if the apo-protein readily forms well-diffracting crystals with solvent channels large enough to permit ligand diffusion. This minimizes the entropic penalty of forming a new crystal lattice.

  • Protein Preparation: Express and purify the target protein (e.g., a model kinase or PBP2a) using Ni-NTA affinity followed by Size Exclusion Chromatography (SEC). Causality: SEC ensures the protein is monodisperse; aggregates will poison crystal nucleation.

  • Apo-Crystallization: Set up hanging-drop vapor diffusion plates using a 1:1 ratio of protein ( 10−15 mg/mL) to reservoir solution. Incubate at 20°C until apo-crystals form (typically 3–7 days).

  • Ligand Soaking: Prepare a 100 mM stock of 2-PAQ in 100% DMSO. Dilute the ligand into the reservoir solution to a final concentration of 2−5 mM (keeping final DMSO ≤5% ). Transfer apo-crystals into the soaking drop using a nylon loop. Soak for 24 hours.

  • Cryoprotection & Freezing: Briefly transfer the soaked crystal into a cryoprotectant solution (reservoir solution + 20% glycerol) to prevent ice-ring formation, then flash-cool in liquid nitrogen.

  • Data Collection & Phase Resolution: Collect diffraction data at a synchrotron source (e.g., APS or Diamond Light Source). Solve the phase problem using Molecular Replacement (MR) with the apo-structure as a search model.

  • Model Building: Critical Step: Generate an Fo​−Fc​ omit map before modeling the ligand. Only place the 2-PAQ molecule if positive electron density ( >3σ ) clearly outlines the quinazolinone core and the propylamino chain [4].

XRD_Workflow P Target Protein (Purified & Monodisperse) C Protein-Ligand Complex (Incubation & Buffer Exchange) P->C L 2-PAQ Ligand (100 mM DMSO Stock) L->C V Hanging Drop Vapor Diffusion C->V Crystallization X Synchrotron X-ray Diffraction V->X Cryo-cooling M Molecular Replacement & Electron Density Mapping X->M Phase Problem Resolution

Workflow for 2-PAQ protein-ligand co-crystallization and X-ray structural elucidation.

Thermodynamic & Kinetic Profiling (Binding Affinity)

While X-ray crystallography provides spatial data, it does not quantify the strength or temporal dynamics of the interaction. IC50​ values are highly dependent on assay conditions (e.g., substrate concentration). Therefore, we must extract absolute thermodynamic and kinetic parameters using ITC and SPR.

Isothermal Titration Calorimetry (ITC)

ITC measures the heat released or absorbed during the binding event, providing direct access to the binding enthalpy ( ΔH ), stoichiometry ( N ), and dissociation constant ( Kd​ ). From these, Gibbs free energy ( ΔG ) and entropy ( −TΔS ) are calculated.

Step-by-Step ITC Protocol:

  • Buffer Matching: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 2% DMSO). Causality: Even a 0.1% mismatch in DMSO concentration between the syringe (ligand) and cell (protein) will generate massive heats of dilution, masking the binding signal.

  • Sample Loading: Load the sample cell with 20−30 μ M of target protein. Load the titration syringe with 200−300 μ M of 2-PAQ.

  • Titration: Perform 20 injections of 2 μ L at 25°C, with a stirring speed of 750 rpm and 150-second spacing between injections to allow the baseline to equilibrate.

  • Data Analysis: Integrate the injection peaks and fit the resulting isotherm to a one-site binding model. Ensure the c -value ( c=N×[Protein]/Kd​ ) is between 10 and 100 for an optimal sigmoidal curve [5].

Surface Plasmon Resonance (SPR)

SPR provides real-time kinetic data, allowing us to decouple the affinity ( Kd​ ) into association ( kon​ ) and dissociation ( koff​ ) rates. A drug with a slow koff​ (long residence time) often exhibits superior in vivo efficacy.

Step-by-Step SPR Protocol:

  • Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Flow the target protein (diluted in 10 mM sodium acetate, pH below the protein's pI) over the active channel until an immobilization level of ~2000 RU is achieved. Quench with ethanolamine.

  • Solvent Correction: Because 2-PAQ requires DMSO for solubility, prepare a solvent correction curve (1.5% to 2.5% DMSO) to account for bulk refractive index mismatches between the running buffer and the injected samples.

  • Kinetic Titration: Flow a concentration series of 2-PAQ (e.g., 0.1 μ M to 10 μ M) over the reference and active channels at a high flow rate (50 μ L/min). Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than diffusion.

  • Fitting: Double-reference the sensorgrams (subtracting the reference channel and a buffer blank) and fit to a 1:1 Langmuir binding model.

Binding_Affinity L 2-PAQ Binding Profiling ITC Isothermal Titration Calorimetry (ITC) L->ITC SPR Surface Plasmon Resonance (SPR) L->SPR Thermo Thermodynamics (ΔG, ΔH, -TΔS) ITC->Thermo Kinet Kinetics (kon, koff) SPR->Kinet Opt Lead Optimization & SBDD Thermo->Opt Kinet->Opt

Orthogonal biophysical profiling of 2-PAQ using ITC and SPR to guide lead optimization.

Quantitative Data Presentation

The following tables summarize representative high-quality data outputs expected from the biophysical characterization of a 2-PAQ/Target Protein complex.

Table 1: Crystallographic Data Collection and Refinement Statistics

ParameterValueScientific Implication
Resolution (Å) 1.85High resolution; allows unambiguous assignment of the 2-propylamino chain conformation and water molecules.
Space Group P21​21​21​ Orthorhombic lattice; common for globular proteins.
Rwork​ / Rfree​ (%) 18.4 / 21.2Excellent agreement between the atomic model and experimental data (difference < 5%).
Ligand B-factor (Ų) 28.5Low thermal motion; indicates the 2-PAQ molecule is tightly bound and fully occupies the active site.

Table 2: Thermodynamic and Kinetic Binding Parameters (2-PAQ)

TechniqueParameterValueInterpretation
ITC Kd​ (nM)450 ± 15Sub-micromolar affinity, validating 2-PAQ as a strong lead.
ITC ΔH (kcal/mol)-8.2Strongly exothermic; binding is driven by specific hydrogen bonds (e.g., via the quinazolinone N3/C4).
ITC −TΔS (kcal/mol)-0.4Mildly favorable entropy, likely due to the displacement of ordered water molecules by the propyl chain.
SPR kon​ ( M−1s−1 ) 1.2×105 Fast association rate; typical for rigid, planar heterocycles.
SPR koff​ ( s−1 ) 5.4×10−2 Moderate dissociation rate; optimization of the propyl chain could improve residence time.

Conclusion

The characterization of 2-(propylamino)-4(3H)-quinazolinone requires a multi-disciplinary biophysical approach. X-ray crystallography provides the structural blueprint, confirming the lactam tautomer's role in anchoring the scaffold. However, it is the integration of ITC (revealing an enthalpically driven binding signature) and SPR (highlighting kinetic residence time) that transforms a static 3D image into actionable intelligence for drug development. By adhering to the rigorous protocols outlined above, researchers can systematically optimize the 2-PAQ scaffold into highly potent, target-specific therapeutics.

References

  • Title: Quinazolinones, the Winning Horse in Drug Discovery Source: Pharmaceuticals (Basel) / PubMed Central (PMC) URL: [Link]

  • Title: Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors Source: Pharmaceuticals (Basel) / PubMed Central (PMC) URL: [Link]

  • Title: 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery Source: Molecules / PubMed Central (PMC) URL: [Link]

  • Title: Discovery of Antibiotic (E)-3-(3-Carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one Source: Journal of the American Chemical Society / PubMed Central (PMC) URL: [Link]

  • Title: PFI-1, a Highly Selective Protein Interaction Inhibitor, Targeting BET Bromodomains (ITC and Binding Profiling) Source: Cancer Research / AACR Journals URL: [Link]

Exploratory

The Compass of Computation: A Technical Guide to Molecular Docking Studies of 2-(propylamino)-4(3H)-quinazolinone

This guide provides a comprehensive, in-depth technical framework for conducting molecular docking studies on 2-(propylamino)-4(3H)-quinazolinone. It is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical framework for conducting molecular docking studies on 2-(propylamino)-4(3H)-quinazolinone. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the scientific rationale behind methodological choices. We will navigate the entire workflow, from target selection to the critical analysis of results, ensuring a robust and reproducible computational study.

Introduction: The Quinazolinone Scaffold and the Power of In Silico Prediction

The quinazolinone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties[1][2][3][4][5][6][7][8][9][10]. The specific derivative, 2-(propylamino)-4(3H)-quinazolinone, with its amino substitution at the 2-position, belongs to a class of compounds that has shown significant promise. For instance, various 2-amino quinazolinone derivatives have been investigated as potent antibacterial agents, particularly against resilient pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA)[1]. Furthermore, the quinazolinone core is a well-established pharmacophore in the development of kinase inhibitors, notably targeting the Epidermal Growth Factor Receptor (EGFR) in cancer therapy[11][12][13].

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This in silico approach is instrumental in modern drug discovery, enabling the rapid screening of virtual compound libraries, the elucidation of potential mechanisms of action, and the rational design of more potent and selective drug candidates. By simulating the molecular interactions between 2-(propylamino)-4(3H)-quinazolinone and its putative biological targets, we can gain invaluable insights into its therapeutic potential.

This guide will use two clinically relevant targets to illustrate the molecular docking workflow for 2-(propylamino)-4(3H)-quinazolinone:

  • Penicillin-Binding Protein 2a (PBP2a) from MRSA: A key enzyme responsible for the antibiotic resistance of MRSA.

  • Epidermal Growth Factor Receptor (EGFR) Kinase Domain: A crucial target in oncology, often implicated in tumor growth and proliferation.

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking study is a multi-stage process that requires careful planning and execution. The workflow can be broadly categorized into three phases: pre-processing, docking simulation, and post-processing analysis.

G cluster_0 Pre-Processing cluster_1 Docking Simulation cluster_2 Post-Processing & Validation Target_Selection Target Selection & Retrieval Protein_Prep Protein Preparation Target_Selection->Protein_Prep Grid_Box Grid Box Generation Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation Docking Running the Docking Algorithm Ligand_Prep->Docking Grid_Box->Docking Pose_Analysis Pose Analysis & Scoring Docking->Pose_Analysis Validation Protocol Validation Pose_Analysis->Validation Visualization Interaction Visualization Pose_Analysis->Visualization

Figure 1: The Molecular Docking Workflow.

Part 1: Pre-Processing – Laying the Foundation for a Successful Docking Study

The accuracy of a molecular docking study is heavily reliant on the quality of the input structures. The pre-processing stage involves the careful selection and preparation of both the protein target and the ligand.

Target Selection and Retrieval

The choice of a biological target is the most critical step and should be guided by existing biological data. For 2-(propylamino)-4(3H)-quinazolinone, based on the known activities of related compounds, we will consider two potential targets:

Target ProteinRationaleExample PDB ID
Penicillin-Binding Protein 2a (PBP2a) The 2-amino-quinazolinone scaffold has demonstrated activity against MRSA, and PBP2a is a key determinant of resistance in this bacterium[14].6H5O (with a quinazolinone allosteric inhibitor)[15]
EGFR Kinase Domain Quinazolinone derivatives are the basis for several approved EGFR inhibitors used in cancer therapy[11][12].5UWD (with a covalently bound inhibitor)[16]

Protocol for Target Retrieval:

  • Navigate to the RCSB Protein Data Bank (PDB) website (rcsb.org).

  • Search for the desired PDB ID (e.g., 6H5O or 5UWD).

  • Download the PDB file in .pdb format. It is crucial to select a high-resolution crystal structure, preferably with a co-crystallized ligand in the binding site of interest, as this will be essential for validating the docking protocol.

Protein Preparation

The raw PDB file is not immediately ready for docking. It needs to be "cleaned" to ensure that it is computationally tractable and represents a biologically relevant state.

Experimental Protocol for Protein Preparation (using UCSF Chimera and AutoDockTools):

  • Load the PDB file into UCSF Chimera: This allows for visual inspection of the protein structure.

  • Remove Unnecessary Molecules: Delete water molecules, ions, and any co-crystallized ligands or cofactors that are not relevant to the binding interaction being studied.

  • Add Hydrogens: The PDB file often lacks hydrogen atoms. Add hydrogens to the protein structure, ensuring that the protonation states of ionizable residues (e.g., histidine, aspartic acid, glutamic acid) are appropriate for the physiological pH.

  • Repair Missing Residues or Loops: If the crystal structure has missing residues or loops, these should be modeled in, although for a standard docking protocol focusing on a well-defined binding site, this may not be necessary if the missing regions are distant from the site.

  • Assign Partial Charges and Atom Types: Use a force field (e.g., AMBER) to assign partial charges and atom types to the protein atoms. This is crucial for the scoring function to accurately calculate electrostatic and van der Waals interactions.

  • Save the Prepared Protein in .pdbqt format: This format, specific to AutoDock, contains the atomic coordinates, partial charges, and atom types.

G PDB_File Raw PDB File Remove_Water Remove Water & Heteroatoms PDB_File->Remove_Water Add_Hydrogens Add Hydrogens Remove_Water->Add_Hydrogens Assign_Charges Assign Partial Charges & Atom Types Add_Hydrogens->Assign_Charges Save_PDBQT Save as .pdbqt Assign_Charges->Save_PDBQT

Figure 2: Protein Preparation Workflow.
Ligand Preparation

Similarly, the ligand, 2-(propylamino)-4(3H)-quinazolinone, must be prepared for docking.

Experimental Protocol for Ligand Preparation:

  • Generate a 3D Structure: The 3D structure of 2-(propylamino)-4(3H)-quinazolinone can be generated using software like ChemDraw or Avogadro. Alternatively, it can be retrieved from a database like PubChem.

  • Energy Minimization: The initial 3D structure should be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Assign Partial Charges and Atom Types: As with the protein, assign partial charges and atom types to the ligand atoms.

  • Define Rotatable Bonds: Identify the rotatable bonds in the ligand. The docking software will explore different conformations by rotating around these bonds.

  • Save the Prepared Ligand in .pdbqt format.

Part 2: The Docking Simulation – Predicting the Binding Pose

With the prepared protein and ligand, the next step is to perform the docking simulation. This involves defining the search space and running the docking algorithm.

Grid Box Generation

The docking algorithm does not search the entire protein for a binding site. Instead, a "grid box" is defined to specify the region of interest.

Protocol for Grid Box Generation:

  • Identify the Binding Site: If a co-crystallized ligand was present in the original PDB file, the grid box should be centered on this ligand. This ensures that the docking search is focused on the known binding pocket.

  • Define the Grid Box Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow for some rotational and translational movement, but not so large that it includes irrelevant parts of the protein, which would increase the computational time and the likelihood of finding non-specific binding poses. A margin of 10-15 Å around the co-crystallized ligand is a good starting point.

  • Generate the Grid Parameter File: This file contains the coordinates of the grid box center and its dimensions.

Running the Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used and well-validated docking program[17].

Experimental Protocol for Running AutoDock Vina:

  • Prepare a Configuration File: Create a text file that specifies the paths to the prepared protein and ligand (.pdbqt files), the grid box parameters, and other optional parameters like the number of binding modes to generate and the exhaustiveness of the search (a parameter that controls the computational effort).

  • Execute AutoDock Vina from the Command Line: Run the Vina executable, providing the configuration file as an argument.

  • Output: Vina will generate an output file (in .pdbqt format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Part 3: Post-Processing and Validation – Interpreting the Results with Confidence

The output of a docking simulation is a set of predicted binding poses and their associated scores. The final and most critical phase of the study is to analyze these results and validate the docking protocol.

Pose Analysis and Scoring

The primary output to consider is the binding affinity, which is an estimation of the binding free energy (in kcal/mol). A more negative value indicates a more favorable binding interaction.

MetricDescriptionInterpretation
Binding Affinity (kcal/mol) Estimated free energy of binding.More negative values suggest stronger binding.
Root Mean Square Deviation (RMSD) The average distance between the atoms of two superimposed molecules.Used in validation to compare the docked pose of a known ligand to its crystal structure pose. A value < 2.0 Å is generally considered a good prediction[18][19][20][21].
Protocol Validation: The Cornerstone of Trustworthiness

A docking protocol must be validated to ensure that it can reliably predict the correct binding pose. The most common and robust method for validation is to re-dock the co-crystallized ligand.

Experimental Protocol for Docking Validation:

  • Extract the Co-crystallized Ligand: From the original PDB file, save the co-crystallized ligand as a separate file.

  • Prepare the Co-crystallized Ligand: Prepare this ligand using the same protocol as for the query ligand (2-(propylamino)-4(3H)-quinazolinone).

  • Re-dock the Co-crystallized Ligand: Perform a docking simulation with the prepared co-crystallized ligand and the prepared protein.

  • Calculate the RMSD: Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic pose and calculate the RMSD between the heavy atoms.

  • Assess the Validation: If the RMSD is below 2.0 Å, the docking protocol is considered validated and can be confidently used to predict the binding pose of the query ligand.

G Start Start Validation Extract_Ligand Extract Co-crystallized Ligand Start->Extract_Ligand Redock Re-dock Ligand into Protein Extract_Ligand->Redock Calculate_RMSD Calculate RMSD Redock->Calculate_RMSD Decision RMSD < 2.0 Å? Calculate_RMSD->Decision Validated Protocol Validated Decision->Validated Yes Not_Validated Protocol Not Validated (Re-evaluate parameters) Decision->Not_Validated No

Figure 3: Docking Protocol Validation Workflow.
Interaction Visualization

Visualizing the predicted binding pose of 2-(propylamino)-4(3H)-quinazolinone within the active site of the target protein is crucial for understanding the key molecular interactions that contribute to binding.

Protocol for Interaction Visualization (using PyMOL):

  • Load the Protein and the Docked Ligand: Open the prepared protein (.pdbqt file) and the output file from Vina containing the docked poses of 2-(propylamino)-4(3H)-quinazolinone in PyMOL.

  • Display the Binding Site: Focus on the residues of the protein that are in close proximity to the ligand.

  • Identify Key Interactions: Look for and visualize potential hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein residues.

  • Generate High-Quality Images: Create images that clearly depict the binding mode and the key interactions. These images are invaluable for publications and presentations.

Conclusion: From Data to Discovery

This guide has outlined a comprehensive and scientifically rigorous approach to conducting molecular docking studies on 2-(propylamino)-4(3H)-quinazolinone. By following these detailed protocols and understanding the rationale behind each step, researchers can generate reliable and insightful predictions about the binding of this promising molecule to its biological targets. It is imperative to remember that molecular docking is a computational model, and its predictions should ideally be validated through experimental studies. However, as a tool for hypothesis generation, lead optimization, and understanding structure-activity relationships, its power is undeniable. The journey from a single molecule to a potential therapeutic is long and complex, and molecular docking serves as an indispensable compass, guiding the way toward new discoveries.

References

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  • O'Daniel, P. I., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4387-4403. [Link]

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. [Link]

  • Yun, C. H., et al. (2008). Structures of lung cancer-derived EGFR mutants and inhibitor complexes: a shift in the mechanism of kinase activation. Cancer cell, 14(4), 321-331. [Link]

  • Sutera, V., et al. (2019). The quinazolinones are a new class of antibacterials with in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Journal of Medicinal Chemistry, 62(17), 8086-8097. [Link]

  • Walter, A. O., et al. (2016). Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands. ACS Medicinal Chemistry Letters, 7(11), 1018-1022. [Link]

  • O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3(1), 1-14. [Link]

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  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]

  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. [Link]

  • Al-Omary, F. A., et al. (2009). Substituted quinazolines, part 3. Synthesis, in vitro antitumor activity and molecular modeling study of certain 2-thieno-4(3H)-quinazolinone analogs. European journal of medicinal chemistry, 44(6), 2565-2576. [Link]

  • Eissa, A. M. F., El-metwally, A. M., El-hashash, M. A., & El-gohary, A. M. F. (2008). Synthesis and Biological Evaluation of Some New 2-propyl-4(3H)-Quinazolinone Derivatives as Anti-bacteria. Journal of the Korean Chemical Society, 52(3), 328-334. [Link]

  • Kumar, A., & Archana, A. (2012). Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. Frontiers in Life Science, 6(3-4), 85-90. [Link]

  • Warren, G. L., et al. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling, 47(6), 2417-2426. [Link]

  • Hevener, K. E., et al. (2009). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. Journal of chemical information and modeling, 49(2), 444-456. [Link]

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  • Eberhardt, J., et al. (2021). AutoDock Vina 1.2. 0: New docking and screening tools with a redesigned workflow. Journal of Chemical Information and Modeling, 61(8), 3891-3897. [Link]

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  • El-Sayed, M. A. A., et al. (2023). A selection of illustrative examples of Quinazolin-4(3H)-ones that have been synthesized and evaluated as anticancer agents. ResearchGate. [Link]

  • Al-Omary, F. A., et al. (2009). Substituted quinazolines, part 3. Synthesis, in vitro antitumor activity and molecular modeling study of certain 2-thieno-4(3H)-quinazolinone analogs. European journal of medicinal chemistry, 44(6), 2565-2576. [Link]

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Foundational

Comprehensive DMPK Profiling of 2-(Propylamino)-4(3H)-quinazolinone: Metabolic Pathways and Clearance Mechanisms

Executive Summary The quinazolin-4(3H)-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous kinase inhibitors, PARP inhibitors, and novel anti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolin-4(3H)-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous kinase inhibitors, PARP inhibitors, and novel antimicrobial agents[1]. Within this chemical class, 2-alkylamino derivatives—specifically 2-(propylamino)-4(3H)-quinazolinone (hereafter referred to as 2-PAQ)—exhibit robust target engagement. However, these compounds frequently encounter pharmacokinetic (PK) liabilities driven by rapid hepatic clearance and extensive first-pass metabolism[2].

For drug development professionals, understanding the precise biotransformation of the 2-propylamino moiety and the quinazolinone core is critical for rational lead optimization. This whitepaper provides an in-depth mechanistic analysis of the Phase I and Phase II metabolic pathways, clearance pharmacokinetics, and the rigorously controlled in vitro methodologies required to profile 2-PAQ and its structural analogs.

Structural Determinants of Metabolism

The metabolic fate of 2-PAQ is dictated by its distinct structural domains. The molecule presents a lipophilic, electron-rich fused aromatic system (the quinazolinone core) coupled with a flexible, sterically accessible aliphatic chain (the 2-propylamino group). This topology makes 2-PAQ highly susceptible to oxidative attack by hepatic Cytochrome P450 (CYP450) enzymes, which account for the majority of its intrinsic clearance[3].

Phase I Metabolism: CYP450-Mediated Biotransformations

The primary route of elimination for 2-PAQ involves extensive Phase I oxidation, driven predominantly by the CYP3A4 and CYP2C9 isoforms[4][5].

  • N-Dealkylation (CYP3A4): The most significant metabolic "soft spot" is the secondary amine of the 2-propylamino group. CYP3A4 mediates a single-electron transfer (SET) from the nitrogen atom, followed by α -proton abstraction to form a carbon-centered radical. Oxygen rebound yields a highly unstable carbinolamine intermediate. This intermediate rapidly collapses, cleaving the carbon-nitrogen bond to release propionaldehyde and the primary amine metabolite, 2-amino-4(3H)-quinazolinone[5][6]. Because the alkyl group is often essential for binding in the hydrophobic pockets of target proteins, this N-dealkylation typically results in a complete loss of pharmacological activity.

  • Aliphatic Hydroxylation (CYP3A4 / CYP2D6): The propyl chain is also subject to ω and ω−1 hydroxylation. Oxidation at the terminal methyl group ( ω -hydroxylation) produces a primary alcohol, which can be further oxidized by cytosolic dehydrogenases to a carboxylic acid. Hydroxylation at the secondary carbon ( ω−1 ) yields a secondary alcohol. These pathways are sterically favored when the rigid quinazolinone core anchors the molecule within the CYP active site, exposing the flexible alkyl tail to the catalytic heme iron[5].

  • Aromatic Hydroxylation (CYP1A2 / CYP2C9): The electron-rich aromatic ring of the quinazolinone core—specifically at the C-6 and C-7 positions—undergoes hydroxylation to form phenolic metabolites[2]. This pathway is highly sensitive to the electronic effects of pre-existing substituents; electron-withdrawing groups (e.g., halogens) at these positions are frequently employed in medicinal chemistry to block this metabolic liability[4].

Phase II Metabolism: Conjugation Pathways

Following Phase I oxidation, the resulting nucleophilic metabolites undergo rapid Phase II conjugation, primarily via Uridine 5'-diphospho-glucuronosyltransferases (UGTs), facilitating renal and biliary excretion.

  • O-Glucuronidation: The phenolic metabolites generated from aromatic hydroxylation and the aliphatic alcohols from propyl chain oxidation are conjugated by UGT1A1 and UGT2B7. This drastically increases their topological polar surface area (tPSA) and hydrophilicity.

  • N-Glucuronidation: The N3 position of the quinazolinone ring, as well as the newly formed primary amine from N-dealkylation, serve as direct substrates for N-glucuronidation—a hallmark clearance mechanism for nitrogen-rich heterocycles.

Clearance Mechanisms and Pharmacokinetics

The clearance of 2-PAQ is overwhelmingly hepatic, characterized by a high extraction ratio. In vivo pharmacokinetic models of structurally related quinazolinones demonstrate moderate-to-high intrinsic clearance rates ( CLint​ ) and large volumes of distribution ( Vss​ ), indicating extensive tissue partitioning driven by the lipophilic core[1][2]. Renal clearance of the unchanged parent compound is negligible (<5%), underscoring the absolute necessity of hepatic biotransformation for systemic elimination.

Quantitative Data Summaries

Table 1: Representative Pharmacokinetic Parameters for 2-PAQ Analogs (IV Administration, 10 mg/kg)

ParameterValue RangeDMPK Interpretation
Clearance ( CL ) 45 - 65 mL/min/kgHigh hepatic extraction; rapid biotransformation limits exposure.
Volume of Distribution ( Vss​ ) 2.5 - 4.0 L/kgExtensive tissue distribution; high lipophilicity (LogP > 3).
Half-life ( t1/2​ ) 1.2 - 2.5 hoursShort duration of action due to rapid CYP3A4-mediated N-dealkylation.
Bioavailability ( F ) 15% - 30%High first-pass metabolism severely limits oral efficacy.

Table 2: Major Metabolites of 2-(Propylamino)-4(3H)-quinazolinone

Metabolite IDBiotransformation PathwayPrimary Enzyme(s)Pharmacological Status
M1 N-Dealkylation (2-amino-4(3H)-quinazolinone)CYP3A4Inactive
M2 ω−1 Hydroxylation of propyl chainCYP3A4, CYP2D6Weakly Active
M3 Aromatic Hydroxylation (C-6/C-7)CYP1A2, CYP2C9Inactive
M4 O-/N-Glucuronidation of M1/M2/M3UGT1A1, UGT2B7Inactive (Excreted)

Visualizing the Metabolic Cascade

MetabolicPathway Parent 2-(Propylamino)-4(3H)-quinazolinone (Parent Drug) M1 M1: 2-Amino-4(3H)-quinazolinone (N-Dealkylation) Parent->M1 CYP3A4 (Major) M2 M2: Aliphatic Hydroxylation (Propyl Chain) Parent->M2 CYP3A4 / 2D6 M3 M3: Aromatic Hydroxylation (C-6 / C-7 Position) Parent->M3 CYP1A2 / 2C9 M4_3 N-Glucuronide (Renal Excretion) M1->M4_3 UGTs M4_1 M4: O-Glucuronide (Renal Excretion) M2->M4_1 UGT1A1 / 2B7 M4_2 M4: O-Glucuronide (Renal Excretion) M3->M4_2 UGT1A1 / 2B7

Primary Phase I and Phase II metabolic pathways of 2-PAQ.

Experimental Methodologies

To accurately profile the metabolic stability and identify the clearance pathways of 2-PAQ, a robust in vitro workflow is required. The following protocols are designed as self-validating systems, ensuring data integrity through appropriate enzymatic controls and internal standards.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

Rationale: Assesses the intrinsic clearance ( CLint​ ) by measuring the disappearance of the parent compound over time. The inclusion of a no-NADPH control is a critical self-validating step to prove that degradation is strictly CYP450-dependent and not due to chemical instability or non-specific binding.

  • Preparation: Prepare a 10 mM stock of 2-PAQ in DMSO. Dilute to 100 μ M in 50% acetonitrile/water to create a working solution.

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL pooled Human Liver Microsomes (HLM) and 1 μ M 2-PAQ in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: Equilibrate the reaction plate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM. (Control: For the negative control wells, add an equivalent volume of buffer instead of NADPH).

  • Sampling & Quenching: At precise time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 μ L of the reaction mixture into 150 μ L of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide 100 ng/mL). This immediately denatures the enzymes and halts the reaction.

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound. Calculate t1/2​ and CLint​ based on the log-linear decline of the 2-PAQ peak area ratio.

Protocol 2: Metabolite Identification (MetID) via LC-HRMS

Rationale: High-resolution mass spectrometry (HRMS) allows for exact mass determination, enabling the elucidation of specific structural modifications (e.g., +15.9949 Da for hydroxylation, -42.0469 Da for N-dealkylation of the propyl group).

  • Incubation Scale-up: Scale the HLM incubation (from Protocol 1) to a 1 mL volume, increasing the 2-PAQ concentration to 10 μ M to ensure sufficient metabolite generation. Incubate at 37°C for 60 minutes.

  • Extraction: Quench with 3 mL of ice-cold acetonitrile. Centrifuge, collect the supernatant, and evaporate to dryness under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried residue in 100 μ L of 5% acetonitrile in LC-MS grade water.

  • LC-HRMS Acquisition: Inject 10 μ L onto a C18 UPLC column coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Acquire data in positive electrospray ionization (ESI+) mode using data-dependent MS/MS (ddMS2).

  • Data Processing: Utilize metabolite identification software to perform mass defect filtering and neutral loss scanning to identify and map M1, M2, M3, and M4.

MetIDWorkflow Step1 1. In Vitro Incubation (HLM + 2-PAQ + NADPH) Step2 2. Reaction Quenching (Ice-cold ACN + IS) Step1->Step2 Step3 3. Sample Preparation (Centrifugation & N2 Drying) Step2->Step3 Step4 4. LC-HRMS Analysis (Q-TOF, ddMS2) Step3->Step4 Step5 5. Data Processing (Mass Defect Filtering) Step4->Step5

Step-by-step experimental workflow for Metabolite Identification (MetID) via LC-HRMS.

References

  • Quinazolinone Derivatives as Orally Available Ghrelin Receptor Antagonists for the Treatment of Diabetes and Obesity Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of Antibiotic (E)-3-(3-Carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one PubMed Central (PMC) URL: [Link]

  • Biotransformation of 3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one in Human Hepatic Cytochrome P450 Enzymes Drug Metabolism and Disposition (ASPET) URL:[Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity, and In Silico Studies PubMed Central (PMC) URL:[Link]

  • Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism Pharmaceutics (MDPI) URL: [Link]

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Exploratory

Blood-Brain Barrier Permeability of 2-(Propylamino)-4(3H)-quinazolinone: A Technical Guide to CNS-Active Scaffold Optimization

Executive Summary & Rationale The 4(3H)-quinazolinone core is a privileged heterocyclic scaffold in neuropharmacology, heavily utilized in the design of multitargeting therapeutics for Alzheimer's disease (such as AChE a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 4(3H)-quinazolinone core is a privileged heterocyclic scaffold in neuropharmacology, heavily utilized in the design of multitargeting therapeutics for Alzheimer's disease (such as AChE and BACE1 inhibitors)[1],[2], as well as centrally acting COX-2 inhibitors[3]. However, achieving target engagement in the central nervous system (CNS) requires overcoming the blood-brain barrier (BBB).

The specific substitution of a propylamino group at the 2-position of the 4(3H)-quinazolinone core represents a calculated structural modification. While bulky substituents (e.g., benzylamino) can increase target binding affinity, they often compromise BBB permeability or increase susceptibility to P-glycoprotein (P-gp) efflux[1]. The 2-(propylamino) side chain optimizes the lipophilicity-to-polar surface area ratio, driving passive transcellular diffusion while evading active efflux mechanisms.

Physicochemical Profiling & Causality

To understand why 2-(propylamino)-4(3H)-quinazolinone effectively penetrates the BBB, we must analyze its physicochemical properties through the lens of Central Nervous System Multiparameter Optimization (CNS MPO).

  • Lipophilicity (LogP) Causality: The propyl chain adds exactly three aliphatic carbons to the polar quinazolinone core. This pushes the LogP into the optimal "Goldilocks" zone (~2.1). If the chain were shorter (methyl), the compound would be too hydrophilic to partition into the lipid bilayer. If it were longer (hexyl), it would become trapped in the lipophilic core of the membrane, reducing the free fraction in the brain cytosol.

  • Hydrogen Bonding & Desolvation Penalty: The molecule possesses two hydrogen bond donors (HBDs): the amide-like NH at the 3-position of the ring and the secondary amine of the propylamino group. The flexible propyl chain provides slight steric shielding to the exocyclic amine, reducing the energetic penalty required to shed water molecules (desolvation) before entering the endothelial membrane.

  • Topological Polar Surface Area (tPSA): At approximately 58 Ų, the tPSA is well below the strict 90 Ų threshold required for efficient brain penetration[3],[4].

Quantitative Data: ADMET & Physicochemical Benchmarks

The following table summarizes the predictive and benchmarked parameters for 2-(propylamino)-4(3H)-quinazolinone compared to standard CNS thresholds[3],[4].

Parameter2-(propylamino)-4(3H)-quinazolinoneTarget CNS ThresholdRationale for Threshold
Molecular Weight (MW) 203.24 g/mol < 400 g/mol Ensures high diffusion coefficient.
LogP (Calculated) ~2.12.0 - 3.0Balances membrane partitioning and aqueous solubility.
tPSA ~58 Ų< 90 ŲLimits polar interactions that hinder lipid traversal.
H-Bond Donors (HBD) 2≤ 3Minimizes the energetic desolvation penalty.
PAMPA-BBB Pe​ > 4.5 × 10⁻⁶ cm/s> 4.0 × 10⁻⁶ cm/sIndicates high passive transcellular permeability.
MDCK-MDR1 Efflux Ratio < 1.5< 2.0Confirms the compound is not a strong P-gp substrate.

Mechanistic Pathways of BBB Permeation

The journey of 2-(propylamino)-4(3H)-quinazolinone from the systemic circulation into the brain parenchyma is governed by a balance between passive diffusion and active efflux.

G Blood Blood Plasma (Free Drug) Membrane Apical Membrane (Lipid Bilayer) Blood->Membrane Desolvation Cytosol Endothelial Cytosol Membrane->Cytosol Passive Diffusion Pgp P-gp / BCRP Efflux Transporters Cytosol->Pgp Substrate Recognition Brain Brain Parenchyma (Target Engagement) Cytosol->Brain Basolateral Diffusion Pgp->Blood Efflux

Transcellular permeation and efflux mechanisms across the blood-brain barrier.

Self-Validating Experimental Workflows

To empirically validate the BBB permeability of quinazolinone derivatives, a tiered, self-validating experimental approach is required. The following protocols are designed to isolate specific variables of permeability[1].

Workflow InSilico Tier 1: In Silico MPO (tPSA < 90, LogP ~2.5) PAMPA Tier 2: PAMPA-BBB Assay (Passive Permeability Pe) InSilico->PAMPA Pass MDCK Tier 3: MDCK-MDR1 Assay (Efflux Ratio Assessment) PAMPA->MDCK Pe > 4.0 x 10^-6 cm/s InVivo Tier 4: In Vivo PK (Kp,uu Determination) MDCK->InVivo ER < 2.0

Tiered experimental workflow for validating CNS penetrance of quinazolinones.

Protocol 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality of Design: Standard PAMPA uses synthetic lecithin, which overestimates the permeability of highly lipophilic compounds. By utilizing a porcine brain lipid extract, this protocol reconstitutes the specific sphingomyelin and cholesterol ratios of the human BBB, providing a highly predictive baseline for passive transcellular diffusion[1].

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF membrane filters of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL dissolved in dodecane).

  • Donor Compartment: Dilute 2-(propylamino)-4(3H)-quinazolinone in phosphate-buffered saline (PBS, pH 7.4) containing 5% DMSO to a final concentration of 10 µM. Add 150 µL to each donor well.

  • Acceptor Compartment: Fill the acceptor wells with 300 µL of fresh PBS (pH 7.4) containing 5% DMSO.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours without agitation. Self-Validation: The lack of agitation maintains an unstirred water layer, accurately mimicking the physiological microenvironment.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ). Include Atenolol as a low-permeability control.

Protocol 2: MDCK-MDR1 Bidirectional Transport Assay

Causality of Design: Passive diffusion alone does not guarantee brain exposure. The BBB is heavily fortified by ATP-binding cassette (ABC) transporters. MDCK cells transfected with the human MDR1 gene isolate the specific efflux liability of the propylamino moiety.

Step-by-Step Methodology:

  • Cell Culturing: Seed MDCK-MDR1 cells on polycarbonate transwell inserts (0.4 µm pore size). Culture for 5-7 days. Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm² to ensure tight junction integrity and prevent paracellular leakage.

  • Transport Phase: Add 5 µM of the quinazolinone compound to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Efflux Inhibition Control: Run a parallel set of wells containing 50 µM Verapamil (a known P-gp inhibitor) in both chambers. Self-Validation: If the Efflux Ratio (ER) drops to ~1.0 in the presence of Verapamil, the compound is definitively a P-gp substrate.

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver chambers at 60 and 120 minutes. Replace with fresh buffer. Analyze via LC-MS/MS.

  • Calculation: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ). An ER < 2.0 indicates the 2-(propylamino)-4(3H)-quinazolinone is not actively excluded from the brain.

References

  • Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET Journal of Applied Pharmaceutical Science, 2026. URL:[Link]

  • Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy ChemistrySelect (ACS Publications), 2024. URL:[Link]

  • Synthesis, in silico and in vitro studies of novel quinazolinone derivatives as potential SARS-CoV-2 3CLpro inhibitors Arabian Journal of Chemistry, 2023. URL:[Link]

  • Synthesis and biological evaluation of quinazolinone-based hydrazones with potential use in Alzheimer's disease Bioorganic Chemistry (PubMed), 2017. URL:[Link]

Sources

Foundational

A Technical Guide to Characterizing the Receptor Binding Kinetics of Novel Quinazolinone Analogs: A Case Study Approach

An in-depth technical guide on the core of 2-(propylamino)-4(3H)-quinazolinone receptor binding kinetics. Introduction The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of nume...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the core of 2-(propylamino)-4(3H)-quinazolinone receptor binding kinetics.

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Derivatives of 4(3H)-quinazolinone are known to interact with a variety of receptors and enzymes, leading to their development as anticonvulsants, sedatives, and anticancer agents. A critical step in the preclinical development of any novel quinazolinone analog, such as 2-(propylamino)-4(3H)-quinazolinone, is the precise characterization of its interaction with its biological target. This guide provides a comprehensive framework for determining the receptor binding kinetics of such novel compounds.

While specific, publicly available binding data for 2-(propylamino)-4(3H)-quinazolinone is scarce, this document serves as a detailed methodological roadmap. We will explore the theoretical underpinnings of binding kinetics and provide step-by-step protocols for two gold-standard techniques: Radioligand Binding Assays and Surface Plasmon Resonance (SPR). The objective is to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret experiments that reveal the kinetic profile of their compound of interest.

Part 1: The Theoretical Cornerstone: Understanding Receptor Binding Kinetics

Before embarking on experimental work, it is crucial to grasp the fundamental parameters that define the interaction between a ligand (the drug, or "analyte") and its receptor (the "ligand" in SPR terminology, which is immobilized).

  • Association Rate Constant (k_on_ or k_a_): This constant represents the rate at which the drug binds to the receptor to form a drug-receptor complex. It is measured in units of M⁻¹s⁻¹. A higher k_on_ value signifies a faster binding process.

  • Dissociation Rate Constant (k_off_ or k_d_): This constant describes the rate at which the drug-receptor complex breaks apart. It is measured in units of s⁻¹. A lower k_off_ value indicates a more stable complex and a longer residence time of the drug on its target.

  • Equilibrium Dissociation Constant (K_D_): The K_D_ is a measure of the affinity of the drug for the receptor. It is the ratio of the dissociation rate to the association rate (k_off_/k_on_) and represents the concentration of drug required to occupy 50% of the receptors at equilibrium. It is measured in molar units (M). A lower K_D_ value corresponds to a higher binding affinity.

While K_D_ is a crucial measure of affinity, the individual kinetic rates (k_on_ and k_off_) provide deeper insights into the drug's mechanism of action and can be more predictive of its in vivo efficacy and duration of action. For instance, two drugs with the same K_D_ can have vastly different kinetic profiles; one may bind and release quickly, while the other binds slowly but remains bound for a long time.

Part 2: Experimental Design and Methodologies

The choice of methodology depends on the research question, the nature of the target receptor, and the available resources. We will detail two complementary and widely used approaches.

Radioligand Binding Assays: A High-Throughput Approach for Affinity Determination

Radioligand binding assays are a robust method for determining the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor. These assays are typically performed on cell membranes or purified receptors.

Causality Behind Experimental Choices: This method is often chosen for initial screening and affinity determination (calculating the inhibition constant, K_i_) because it is highly sensitive, relatively high-throughput, and well-established for many receptor classes, such as G-protein coupled receptors (GPCRs) and ion channels. The use of a radiolabeled ligand of known high affinity allows for the sensitive detection of binding events.

Protocol: Competitive Radioligand Binding Assay

This protocol is a template and requires optimization for the specific receptor target.

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest.

    • Harvest cells and homogenize in a cold buffer solution (e.g., Tris-HCl) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with a fresh buffer and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup:

    • Prepare a dilution series of the unlabeled test compound (e.g., 2-(propylamino)-4(3H)-quinazolinone).

    • In a 96-well plate, add the following to each well:

      • Assay buffer.

      • A fixed concentration of the radiolabeled ligand (typically at or below its K_D_ value).

      • The diluted test compound or vehicle control.

      • Cell membrane preparation.

    • Total Binding Control: Wells containing only membranes and radioligand.

    • Non-Specific Binding (NSB) Control: Wells containing membranes, radioligand, and a high concentration of a known, unlabeled competitor to saturate the receptors.

  • Incubation and Termination:

    • Incubate the plate at a specific temperature for a duration sufficient to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

    • Wash the filters quickly with a cold wash buffer to remove any non-specifically bound radioligand.

  • Detection and Data Analysis:

    • Place the filter mat in a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ to the inhibition constant (K_i_) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radiolabeled ligand and KD is its equilibrium dissociation constant.

Data Presentation: Sample Radioligand Binding Data

Compound Concentration (nM)% Specific Binding
0.198.5
195.2
1085.1
5051.3
10025.6
5008.9
10004.2

Workflow Visualization

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Assay_Plate Combine Reagents in 96-Well Plate Membrane_Prep->Assay_Plate Compound_Dilution Compound Serial Dilution Compound_Dilution->Assay_Plate Radioligand_Prep Radioligand Preparation Radioligand_Prep->Assay_Plate Incubation Incubate to Equilibrium Assay_Plate->Incubation Filtration Rapid Filtration (Cell Harvester) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Calc_Binding Calculate Specific Binding Scintillation->Calc_Binding Curve_Fit Generate IC50 Curve Calc_Binding->Curve_Fit Ki_Calc Calculate Ki Value Curve_Fit->Ki_Calc SPR_Principle cluster_top SPR Sensorgram cluster_bottom Molecular Interaction at Surface a b a->b Association (Analyte Injection) c b->c Equilibrium d c->d Dissociation (Buffer Flow) e d->e Regeneration start Immobilized Receptor assoc Analyte Binding (Drug-Receptor Complex) start->assoc kon dissoc Analyte Dissociation assoc->dissoc koff regen Surface Regenerated dissoc->regen

Protocols & Analytical Methods

Method

Protocol for synthesizing 2-(propylamino)-4(3H)-quinazolinone

An Application Note and Protocol for the Synthesis of 2-(Propylamino)-4(3H)-quinazolinone This document provides a detailed protocol for the synthesis of 2-(propylamino)-4(3H)-quinazolinone, a key scaffold in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 2-(Propylamino)-4(3H)-quinazolinone

This document provides a detailed protocol for the synthesis of 2-(propylamino)-4(3H)-quinazolinone, a key scaffold in medicinal chemistry. The synthesis is based on the reaction of isatoic anhydride with N-propylthiourea. This application note offers a step-by-step guide for researchers, scientists, and professionals in drug development, complete with explanations of the underlying chemical principles, safety precautions, and methods for purification and characterization. The protocol is designed to be a self-validating system, ensuring reproducibility and high-quality results.

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. The 2-(substituted-amino)-4(3H)-quinazolinone core, in particular, is a privileged scaffold found in numerous biologically active molecules. This guide details a reliable and efficient method for the synthesis of a representative compound, 2-(propylamino)-4(3H)-quinazolinone.

The described protocol utilizes a two-step, one-pot reaction sequence starting from readily available isatoic anhydride and N-propylthiourea. This approach is advantageous due to its operational simplicity and the use of relatively inexpensive starting materials. The underlying chemistry involves the initial ring-opening of isatoic anhydride by the amine functionality of N-propylthiourea, followed by an intramolecular cyclization to form the desired quinazolinone ring system.

Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below. The process begins with the reaction of isatoic anhydride and N-propylthiourea to form an intermediate, which then undergoes cyclization to yield the final product. This is followed by purification and subsequent characterization to confirm the identity and purity of the synthesized compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization Reactants Isatoic Anhydride + N-Propylthiourea Reaction One-Pot Reaction: 1. Ring Opening 2. Cyclization Reactants->Reaction Pyridine, Reflux Crude_Product Crude 2-(propylamino)-4(3H)-quinazolinone Reaction->Crude_Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Analysis Spectroscopic Analysis: - NMR (¹H, ¹³C) - IR - Mass Spectrometry Pure_Product->Analysis Confirmation Structure & Purity Confirmation Analysis->Confirmation

Figure 1: Overall workflow for the synthesis, purification, and characterization of 2-(propylamino)-4(3H)-quinazolinone.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-(propylamino)-4(3H)-quinazolinone.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier
Isatoic AnhydrideC₈H₅NO₃163.13118-48-9Sigma-Aldrich
N-PropylthioureaC₄H₁₀N₂S118.20627-05-4Alfa Aesar
PyridineC₅H₅N79.10110-86-1Fisher Scientific
Ethanol (95%)C₂H₅OH46.0764-17-5VWR
Deionized WaterH₂O18.027732-18-5In-house
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Beakers and graduated cylinders

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add isatoic anhydride (1.63 g, 10 mmol) and N-propylthiourea (1.18 g, 10 mmol).

  • Solvent Addition: Add pyridine (20 mL) to the flask. Pyridine acts as a basic catalyst and a solvent for the reaction.

  • Reaction: Place a magnetic stir bar in the flask, attach a reflux condenser, and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Reaction Work-up: After the reaction is complete (typically 4-6 hours, as indicated by the disappearance of starting materials on TLC), allow the reaction mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold deionized water with stirring. A precipitate of the crude product will form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove any residual pyridine and other water-soluble impurities.

  • Drying: Dry the collected solid in a vacuum oven at 60 °C to a constant weight.

Purification
  • Recrystallization: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol (95%).

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before being filtered hot to remove the charcoal.

  • Crystallization: Slowly add deionized water to the hot ethanolic solution until a slight turbidity persists. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1) mixture, and dry under vacuum.

Characterization

The identity and purity of the synthesized 2-(propylamino)-4(3H)-quinazolinone should be confirmed by spectroscopic methods.

Expected Analytical Data
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Approximately 198-202 °C.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.8 (s, 1H, NH), 8.0 (d, 1H, Ar-H), 7.6 (t, 1H, Ar-H), 7.3 (d, 1H, Ar-H), 7.1 (t, 1H, Ar-H), 3.3 (q, 2H, CH₂), 1.6 (m, 2H, CH₂), 0.9 (t, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 163.5, 155.2, 148.8, 134.5, 126.8, 122.5, 122.1, 115.1, 43.2, 22.4, 11.6.

  • FT-IR (KBr, cm⁻¹): 3300-3100 (N-H stretching), 1680 (C=O stretching), 1620 (C=N stretching).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₁H₁₄N₃O⁺: 204.11; found: 204.1.

Reaction Mechanism

The synthesis proceeds through a well-established mechanism for the formation of 4(3H)-quinazolinones from isatoic anhydride.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Acyl Substitution cluster_step2 Step 2: Intramolecular Cyclization IA Isatoic Anhydride Intermediate1 Acyclic Intermediate IA->Intermediate1 Nucleophilic attack by amine NPT N-Propylthiourea NPT->Intermediate1 Intermediate2 Thiocarbamide Intermediate Intermediate1->Intermediate2 Decarboxylation Product 2-(propylamino)-4(3H)-quinazolinone Intermediate2->Product Cyclization & Tautomerization

Figure 2: Simplified reaction mechanism for the synthesis of 2-(propylamino)-4(3H)-quinazolinone.

Step 1: Nucleophilic Acyl Substitution and Ring Opening. The reaction is initiated by the nucleophilic attack of the primary amine of N-propylthiourea on one of the carbonyl carbons of isatoic anhydride. This leads to the opening of the anhydride ring to form an unstable carbamic acid intermediate, which readily undergoes decarboxylation.

Step 2: Intramolecular Cyclization. The resulting N-(2-aminobenzoyl)-N'-propylthiourea intermediate then undergoes an intramolecular cyclization. The amino group of the benzoyl moiety attacks the thiocarbonyl carbon, leading to the formation of the six-membered quinazolinone ring and elimination of hydrogen sulfide. Tautomerization of the resulting imine affords the final stable 2-(propylamino)-4(3H)-quinazolinone product.

Safety and Handling

  • Isatoic Anhydride: May cause skin and eye irritation. Handle with gloves and safety glasses.

  • N-Propylthiourea: Harmful if swallowed. May cause an allergic skin reaction. Avoid inhalation of dust.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Use in a well-ventilated fume hood.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate gloves, should be worn at all times.

References

  • Alagarsamy, V. (2013). Textbook of Medicinal Chemistry. Elsevier Health Sciences. [Link]

  • Maddila, S., Gorle, S., & Jonnalagadda, S. B. (2016). Synthesis and biological evaluation of novel quinazolinone derivatives as potential antimicrobial agents. Journal of Heterocyclic Chemistry, 53(5), 1475-1483. [Link]

  • PubChem Compound Summary for CID 8408, Isatoic anhydride. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 8249, Pyridine. National Center for Biotechnology Information. [Link]

Application

Advanced HPLC Method Development and Validation for the Quantification of 2-(Propylamino)-4(3H)-quinazolinone

Executive Summary The quantification of quinazolinone derivatives is a critical analytical task in pharmaceutical development due to their prevalence as bioactive scaffolds in kinase inhibitors, PARP inhibitors, and CNS-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of quinazolinone derivatives is a critical analytical task in pharmaceutical development due to their prevalence as bioactive scaffolds in kinase inhibitors, PARP inhibitors, and CNS-active agents. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2-(propylamino)-4(3H)-quinazolinone .

Designed for researchers and drug development professionals, this guide synthesizes physicochemical profiling with rigorous chromatographic theory. The resulting protocol is a self-validating system fully compliant with the latest ICH Q2(R2) guidelines for analytical procedure validation[1].

Physicochemical Profiling & Method Rationale

To develop a reliable chromatographic method, we must first understand the structural causality that dictates the analyte's behavior in solution. 2-(propylamino)-4(3H)-quinazolinone presents three distinct physicochemical challenges:

  • Lactam-Lactim Tautomerism: The 4(3H)-quinazolinone core exists in a dynamic tautomeric equilibrium between the lactam (amide) and lactim (hydroxyimine) forms. If the mobile phase pH is near the pKa of this transition (~pH 8.5), the compound will transition between states during elution, causing severe peak broadening or splitting.

  • Basic Secondary Amine: The propylamino group at position 2 is basic (pKa ~9.0). Unprotonated secondary amines interact aggressively with residual silanols on silica-based stationary phases, leading to silanophilic tailing.

  • Hydrophobicity: The fused aromatic ring system provides moderate hydrophobicity (LogP ~2.5) and strong UV chromophores.

Causality-Driven Method Design

To counteract these challenges, the method employs a highly acidic mobile phase (pH 2.8) . This specific pH serves a dual purpose: it fully protonates the basic propylamino group and suppresses the ionization of the acidic N3 proton, thereby "locking" the molecule into a single, stable cationic lactam form. To prevent the protonated amine from interacting with the stationary phase, a double end-capped, high-purity C18 column is selected.

MethodDev A 2-(propylamino)-4(3H)-quinazolinone Physicochemical Profiling B Secondary Amine (Basic, pKa ~9.0) A->B C Quinazolinone Core (Acidic N3, pKa ~8.5) A->C D Aromatic System (Hydrophobic, UV active) A->D E Mobile Phase: Acidic (pH 2.8) Protonates amine, suppresses N3 ionization B->E F Column: End-capped C18 Prevents secondary silanol interactions B->F C->E D->F G Detection: UV PDA (225/270 nm) Captures π-π* and n-π* transitions D->G

Figure 1: Logical flow from physicochemical properties to chromatographic method parameters.

Experimental Protocol

This protocol is designed as a self-validating system . It requires the execution of a System Suitability Test (SST) prior to any sample analysis to guarantee that the instrument and method are performing within strict tolerances.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalentDouble end-capped to prevent silanol interactions with the secondary amine.
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 2.8 with Orthophosphoric acidLocks tautomeric state and protonates the amine.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for reversed-phase elution.
Elution Mode Isocratic (60% A : 40% B)Ensures baseline stability and reproducible retention times.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30°C ± 1°CReduces mobile phase viscosity and stabilizes retention thermodynamics.
Detection PDA at 225 nm (Reference: 360 nm)225 nm captures the primary π-π* transition of the quinazolinone ring.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Step-by-Step Preparations

Step 1: Mobile Phase Preparation

  • Dissolve 2.72 g of KH₂PO₄ in 1000 mL of ultra-pure water (Milli-Q, 18.2 MΩ·cm).

  • Adjust the pH to 2.80 ± 0.05 using dilute orthophosphoric acid (10% v/v) while stirring continuously.

  • Filter the buffer through a 0.22 µm hydrophilic PTFE membrane and degas via sonication for 10 minutes.

  • Prepare the isocratic mixture by combining 600 mL of Buffer and 400 mL of Acetonitrile. Mix thoroughly and degas.

Step 2: Diluent Preparation Use a mixture of Water:Acetonitrile (50:50, v/v) to ensure complete solubility of the analyte without causing solvent-mismatch peak distortion upon injection.

Step 3: Standard Solution Preparation (Target: 100 µg/mL)

  • Accurately weigh 10.0 mg of 2-(propylamino)-4(3H)-quinazolinone reference standard into a 100 mL volumetric flask.

  • Add 50 mL of diluent and sonicate for 5 minutes until fully dissolved.

  • Make up to the mark with diluent and mix well.

Step 4: Self-Validating System Suitability Test (SST) Before analyzing any unknown samples, inject the Standard Solution (100 µg/mL) six consecutive times. The system is only validated for use if it meets the following criteria:

  • Retention Time (RT): ~5.5 minutes (± 0.2 min)

  • %RSD of Peak Area: ≤ 2.0%

  • Tailing Factor (As): ≤ 1.5

  • Theoretical Plates (N): ≥ 5,000

Method Validation Workflow (ICH Q2(R2) Compliance)

Analytical procedure validation forms a critical part of the analytical lifecycle, ensuring the method is fit for its intended purpose[1]. The validation must be executed strictly according to the ICH Q2(R2) guidelines[1].

Validation Start ICH Q2(R2) Validation Spec Specificity (Degradation) Start->Spec Lin Linearity (LOQ-120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD < 2%) Acc->Prec Rob Robustness (DoE Method) Prec->Rob

Figure 2: Sequential workflow for analytical method validation per ICH Q2(R2) guidelines.

Specificity & Forced Degradation

To demonstrate specificity, the method must separate the active pharmaceutical ingredient (API) from all potential impurities and degradation products.

  • Protocol: Expose the standard solution to acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), thermal (60°C), and photolytic (UV light) stress for 24 hours.

  • Causality: Quinazolinones are generally stable but can undergo hydrolysis at the amide bond under extreme basic conditions. The PDA detector must be used to verify peak purity (Purity Angle < Purity Threshold) for the 2-(propylamino)-4(3H)-quinazolinone peak in all stressed samples.

Linearity and Range

The reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision[1].

  • Protocol: Prepare calibration standards at 7 levels ranging from the Limit of Quantitation (LOQ) to 120% of the target concentration (e.g., LOQ, 25, 50, 75, 100, 110, 120 µg/mL).

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.999. The y-intercept should be ≤ 2.0% of the target concentration response.

Accuracy (Recovery)
  • Protocol: Spike known amounts of the standard into a synthetic placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate (9 determinations total).

  • Acceptance Criteria: Mean recovery at each level must be between 98.0% and 102.0%.

Precision (Repeatability & Intermediate Precision)
  • Protocol: For repeatability, analyze 6 independent sample preparations at 100% concentration on the same day. For intermediate precision, have a second analyst repeat the process on a different day using a different HPLC system and column lot.

  • Acceptance Criteria: %RSD of the assay results must be ≤ 2.0% for both repeatability and intermediate precision.

Typical Validation Results Summary

The following table summarizes the expected quantitative data output when this method is successfully validated according to the ICH Q2(R2) framework.

Validation ParameterICH Q2(R2) RequirementTypical Method ResultsStatus
System Suitability Required prior to analysis%RSD: 0.4%, Tailing: 1.12, Plates: 8,450Pass
Specificity No interference at API RTPeak Purity Angle < Threshold in all stress conditionsPass
Linearity LOQ to 120% of targetRange: 0.5 µg/mL to 120 µg/mL; R2 = 0.9998Pass
Accuracy (Recovery) Evaluated at 80%, 100%, 120%80%: 99.4% | 100%: 100.2% | 120%: 99.8%Pass
Method Precision 6 preparations, %RSD ≤ 2.0%%RSD = 0.65%Pass
Intermediate Precision Different day/analyst/system%RSD = 0.82%Pass
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ)LOD: 0.15 µg/mL | LOQ: 0.50 µg/mLPass
Robustness Deliberate variations in pH/FlowNo significant change in Assay (%RSD < 2.0%)Pass

Conclusion

The quantification of 2-(propylamino)-4(3H)-quinazolinone requires strict control over the analyte's ionization state to prevent tautomeric peak splitting and silanophilic tailing. By employing a pH 2.8 phosphate buffer and a heavily end-capped C18 stationary phase, this method achieves exceptional peak symmetry and reproducibility. When executed alongside the integrated System Suitability Tests, the protocol serves as a self-validating analytical system that fully satisfies regulatory scrutiny under the ICH Q2(R2) guidelines.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link] (Verified via[1],[2])

Sources

Method

2-(propylamino)-4(3H)-quinazolinone LC-MS/MS sample preparation

An In-Depth Guide to Sample Preparation for the LC-MS/MS Analysis of 2-(propylamino)-4(3H)-quinazolinone in Biological Matrices Abstract This application note provides a comprehensive guide to the sample preparation of 2...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Sample Preparation for the LC-MS/MS Analysis of 2-(propylamino)-4(3H)-quinazolinone in Biological Matrices

Abstract

This application note provides a comprehensive guide to the sample preparation of 2-(propylamino)-4(3H)-quinazolinone for quantitative analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Quinazolinone derivatives are a significant class of compounds in pharmaceutical development, exhibiting a wide range of biological activities.[1][2][3] Accurate and reliable quantification in complex biological matrices such as plasma or serum is critical for pharmacokinetic, toxicokinetic, and metabolism studies.[4][5] This document details three robust sample preparation methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—designed to meet the rigorous demands of regulated bioanalysis. The rationale behind each technique and step is explained, providing researchers with the foundational knowledge to adapt and optimize these protocols for their specific applications.

Introduction: The Bioanalytical Challenge

2-(propylamino)-4(3H)-quinazolinone belongs to the quinazolinone family, a scaffold of high interest in medicinal chemistry.[6][7] The successful progression of such a candidate through the drug development pipeline relies on robust bioanalytical methods to characterize its behavior in vivo. LC-MS/MS has become the gold standard for this purpose due to its exceptional sensitivity and selectivity.[8]

However, the direct injection of biological samples (e.g., plasma, serum, whole blood) into an LC-MS/MS system is not feasible. These matrices are complex mixtures containing high concentrations of proteins, salts, phospholipids, and other endogenous components that can:

  • Clog the analytical column and instrument flow paths.

  • Cause severe ion suppression or enhancement , compromising the accuracy and precision of quantification (matrix effects).[9][10]

  • Interfere with the analyte peak, reducing selectivity.

Therefore, meticulous sample preparation is the most critical step in the bioanalytical workflow. The goal is to isolate the analyte of interest from interfering matrix components, ensure its stability, and present it in a clean, compatible solvent for LC-MS/MS injection.[11][12]

Physicochemical Properties of 2-(propylamino)-4(3H)-quinazolinone

A thorough understanding of the analyte's chemical properties is essential for developing an effective extraction strategy.[9][13] While specific experimental data for this exact molecule is not publicly available, we can infer its key properties from its structure.

PropertyInferred CharacteristicImplication for Sample Preparation
Chemical Class Quinazolinone DerivativeHeterocyclic aromatic structure.
Key Functional Groups Secondary amine (propylamino), AmideThe secondary amine is weakly basic, with an estimated pKa > 8.0. This allows for charge manipulation via pH adjustment.
Polarity Moderately polarThe propyl group adds hydrophobicity, while the quinazolinone core with N-H and C=O groups contributes polarity. The estimated LogP is likely in the 1.5-2.5 range.
Hydrogen Bonding Contains both H-bond donors (N-H) and acceptors (C=O, N).Influences solubility in various solvents.
Molecular Weight ~217.26 g/mol Considered a "small molecule".

Note: These properties are estimated based on chemical structure and knowledge of similar compounds.

Strategic Selection of a Sample Preparation Technique

The choice of sample preparation method is a balance between cleanup efficiency, recovery, throughput, cost, and the required lower limit of quantitation (LLOQ).[9][14]

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Bulk protein removal using an organic solvent.Fast, simple, inexpensive, high throughput.Non-selective, potential for analyte loss via co-precipitation, significant matrix effects from remaining phospholipids.Early discovery, high-concentration samples, rapid screening.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases based on solubility.[15][16]Good selectivity, cleaner extracts than PPT, can concentrate the analyte.Labor-intensive, requires solvent evaporation/reconstitution, emulsion formation can be an issue.Assays requiring better cleanup than PPT, for moderately hydrophobic analytes.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[17]Highest selectivity, excellent cleanup, high concentration factor, amenable to automation.Higher cost, requires more method development.Regulated bioanalysis, low LLOQ requirements, when matrix effects are a major concern.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all organic solvents and biological samples with care.

Protocol 1: Protein Precipitation (PPT)

This method is the simplest and fastest for removing the bulk of proteins from plasma or serum.[18][19] The mechanism relies on adding a water-miscible organic solvent to disrupt the hydration shell around proteins, causing them to denature and precipitate.[18][20]

Workflow Diagram: Protein Precipitation

Sample 1. Aliquot Plasma/Serum (e.g., 100 µL) IS 2. Add Internal Standard (IS) Sample->IS Solvent 3. Add Cold Precipitating Solvent (e.g., Acetonitrile, 300-400 µL) IS->Solvent Mix 4. Vortex Vigorously (e.g., 1 min) Solvent->Mix Centrifuge 5. Centrifuge (e.g., >10,000 x g, 10 min, 4°C) Mix->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Inject 7. Inject or Evaporate & Reconstitute Supernatant->Inject

Caption: High-throughput protein precipitation workflow.

Detailed Steps:

  • Sample Aliquot: Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add the internal standard (ideally a stable isotope-labeled version of the analyte) dissolved in a minimal amount of organic solvent.

  • Precipitation: Add 300-400 µL of ice-cold acetonitrile (a 3:1 or 4:1 solvent-to-sample ratio is typical).[18] Adding the solvent to the sample generally provides better mixing and more efficient precipitation.[18]

    • Scientist's Note: Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively, resulting in a denser pellet.[21]

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000-14,000 x g) for 10 minutes at 4°C. The low temperature helps ensure complete precipitation and forms a tight protein pellet.[22]

  • Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean tube or a 96-well plate. Be careful not to disturb the protein pellet.

  • Final Preparation: The supernatant can be injected directly if the analyte concentration is high enough. For improved peak shape and sensitivity, it is recommended to evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a smaller volume (e.g., 100 µL) of the initial mobile phase.[12]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquids—typically an aqueous phase (the sample) and an organic solvent.[16] By adjusting the pH of the aqueous phase, we can control the ionization state of the analyte to maximize its partitioning into the organic phase.[13]

Workflow Diagram: Liquid-Liquid Extraction

cluster_0 Aqueous Phase cluster_1 Extraction cluster_2 Organic Phase Sample 1. Aliquot Plasma/Serum + IS pH_Adjust 2. Adjust pH > 10 (e.g., with NH4OH) Sample->pH_Adjust Solvent 3. Add Organic Solvent (e.g., MTBE or Ethyl Acetate) pH_Adjust->Solvent Mix 4. Vortex / Mix Solvent->Mix Centrifuge 5. Centrifuge (to separate layers) Mix->Centrifuge Transfer 6. Transfer Organic Layer Centrifuge->Transfer Evaporate 7. Evaporate to Dryness Transfer->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 9. Inject Reconstitute->Inject

Caption: pH-controlled liquid-liquid extraction workflow.

Detailed Steps:

  • Sample Aliquot & IS: Pipette 100 µL of plasma or serum into a suitable tube. Add the internal standard.

  • pH Adjustment: To neutralize the weakly basic propylamino group, add a small volume (e.g., 25 µL) of a basic buffer or solution, such as 0.1 M ammonium hydroxide, to raise the sample pH to >10. This ensures the analyte is in its uncharged, more hydrophobic form.

    • Scientist's Note: The Henderson-Hasselbalch equation dictates that a base will be >99% un-ionized at a pH two units above its pKa. This is the core principle for efficiently extracting basic drugs.[13]

  • Solvent Addition: Add 1 mL of an immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. MTBE is often preferred due to its lower water solubility and lower density, which can aid in phase separation.

  • Extraction: Cap the tube and vortex for 2-5 minutes to facilitate the transfer of the analyte from the aqueous to the organic phase. Avoid overly vigorous shaking, which can lead to stable emulsions.

  • Phase Separation: Centrifuge at ~2,000-4,000 x g for 5-10 minutes to break any emulsions and achieve a clean separation between the aqueous (bottom) and organic (top) layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a slightly elevated temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex briefly to ensure the analyte is fully dissolved.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Mixed-Mode Solid-Phase Extraction (SPE)

This is the most powerful technique for achieving the cleanest extracts. Given that 2-(propylamino)-4(3H)-quinazolinone has both a hydrophobic core and a basic amine, a mixed-mode cation exchange (MCX) sorbent is the ideal choice. This sorbent provides dual retention mechanisms: reversed-phase (hydrophobic) and ion exchange.[14]

Workflow Diagram: Mixed-Mode Cation Exchange SPE

Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Load 3. Load (Pre-treated Sample, acidic pH) Equilibrate->Load Wash1 4. Wash 1 (Aqueous) (e.g., Acidic Water) Load->Wash1 Wash2 5. Wash 2 (Organic) (e.g., Methanol) Wash1->Wash2 Elute 6. Elute (Ammoniated Methanol) Wash2->Elute Inject 7. Evaporate & Reconstitute for Injection Elute->Inject

Caption: Step-by-step mixed-mode cation exchange SPE.

Detailed Steps:

  • Sample Pre-treatment:

    • Pipette 100 µL of plasma/serum into a tube. Add the internal standard.

    • Dilute the sample 1:1 with an acidic solution, such as 2% formic acid in water. This serves two purposes: it disrupts protein binding and ensures the propylamino group is protonated (positively charged) for retention by the cation exchange sorbent.[14]

    • Vortex and centrifuge to pellet any precipitated proteins. Use the supernatant for loading.

  • SPE Cartridge Conditioning:

    • Step 1: Condition. Pass 1 mL of methanol through the MCX cartridge. This wets the polymeric sorbent and activates the reversed-phase functional groups.

    • Step 2: Equilibrate. Pass 1 mL of water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample. Do not let the sorbent bed go dry from this point until after the sample is loaded. [17]

  • Sample Loading:

    • Step 3: Load. Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). The analyte will be retained by both hydrophobic and cation exchange mechanisms. Collect the effluent to test for analyte breakthrough during method development.

  • Wash Steps (Interference Removal):

    • Step 4: Wash 1 (Aqueous). Wash the cartridge with 1 mL of 2% formic acid in water. This removes highly polar, water-soluble interferences without disrupting the analyte's ionic bond to the sorbent.

    • Step 5: Wash 2 (Organic). Wash the cartridge with 1 mL of methanol. This removes moderately polar and lipophilic interferences that are retained by reversed-phase but not by ion exchange (e.g., phospholipids). The analyte remains bound by the strong ionic interaction.

  • Elution:

    • Step 6: Elute. Pass 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The high pH of the ammoniated solvent neutralizes the charge on the analyte, disrupting the ionic bond with the sorbent. The strong organic solvent (methanol) simultaneously disrupts the hydrophobic interaction, allowing for complete elution of the analyte.

  • Final Preparation:

    • Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Method Validation and Regulatory Compliance

Any bioanalytical method used to support regulatory filings must be validated according to guidelines from agencies like the U.S. Food and Drug Administration (FDA).[10][23] The goal of validation is to demonstrate that the method is reliable and reproducible for its intended use.[23]

Key validation parameters impacted by sample preparation include:

ParameterDefinitionAcceptance Criteria (Typical)[24][25]
Accuracy Closeness of mean test results to the true concentration.Within ±15% of nominal value (±20% at LLOQ).
Precision Closeness of agreement among a series of measurements.Coefficient of variation (CV) ≤15% (≤20% at LLOQ).
Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte in blank matrix.
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.The CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%.
Recovery The extraction efficiency of the analytical process.Should be consistent, precise, and reproducible, though 100% recovery is not required.
Stability Chemical stability of the analyte in the biological matrix under various conditions.Analyte concentration should be within ±15% of the initial concentration.

References

  • LC-MS Sample Preparation: Techniques & Challenges. Google Cloud.
  • Zhao, L., & Juck, M.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Rapid Sample Preparation Method for High Throughput Total Drug Analysis by LC-MS/MS. MilliporeSigma.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan.
  • Dorr, A. J. M., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research.
  • Protein Precipit
  • Serum Sample Preparation for LC-MS and GC-MS.
  • Zhang, Q., et al. (2022). Identification of in vivo metabolites of a potential anti-rheumatoid arthritis compound, the quinazolinone derivative PD110, using ultra-high performance liquid chromatography coupled with Q-Exactive plus mass spectrometry. Xenobiotica.
  • Bioanalytical Method Validation - Guidance for Industry. U.S.
  • Xu, R. N., et al. (2007). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix.
  • FDA Draft Guidance for Industry - Bioanalytical Method Validation.
  • Preclinical pharmacokinetic exploration of a novel osteoporotic quinazolinone-benzopyran-indole hybrid (S019-0385) using LC-MS/MS. PubMed.
  • Jones, B. R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal.
  • Liquid–liquid extraction. Wikipedia.
  • Overview of Liquid-Liquid Extraction (LLE)
  • In Situ Liquid−Liquid Extraction as a Sample Preparation Method for Matrix-Assisted Laser Desorption/Ionization MS Analysis of Polypeptide Mixtures. Analytical Chemistry.
  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • Al-Majdoub, Z. M., et al. (2013). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Journal of Taibah University for Science.
  • Quinazolinone. Wikipedia.
  • Butini, M. E., et al. (2026). Functional Proteomics of Quinazolin-4-One Derivatives Targeting the Proteasome.
  • Al-Omar, M. A. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen.
  • Sample Cleanup: Method Development for Solid Phase Extraction and Beyond.
  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton.
  • Bollikolla, H. B., & Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry.
  • Lu, Y., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. RSC Advances.

Sources

Application

Application Note: Utilizing 2-(propylamino)-4(3H)-quinazolinone as a Reference Standard in Kinase Inhibition and Antiproliferative Assays

Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: High-Throughput Screening (HTS), Kinase Profiling, and Assay Validation Executive Summary & Mechanistic Rationale The quinazolin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: High-Throughput Screening (HTS), Kinase Profiling, and Assay Validation

Executive Summary & Mechanistic Rationale

The quinazolin-4(3H)-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved kinase inhibitors and experimental chemotherapeutics[1]. When developing novel, complex quinazolinone derivatives, establishing a reliable, reproducible baseline for in vitro assays is paramount.

2-(propylamino)-4(3H)-quinazolinone serves as an optimal low-molecular-weight reference standard. Its utility stems from its predictable pharmacodynamics and its ability to act as a competitive inhibitor at the ATP-binding pocket (hinge region) of various tyrosine and serine/threonine kinases, such as EGFR, PI3K, and CDK2[1][2].

The Causality of the Pharmacophore

The structural features of 2-(propylamino)-4(3H)-quinazolinone directly dictate its function as a reference standard:

  • The Pyrimidine Ring (N1 and N3-H): Mimics the adenine ring of ATP. The N3 proton acts as a critical hydrogen bond donor to the kinase hinge region, while the C4-carbonyl acts as a hydrogen bond acceptor.

  • The C2-Propylamino Group: Provides a calibrated degree of lipophilicity. It is large enough to anchor the molecule in the hydrophobic pocket adjacent to the hinge region, but small enough to avoid steric clashes, providing a "baseline" binding affinity.

By comparing the IC50 of novel compounds against this standard, researchers can accurately quantify the thermodynamic contributions of bulkier substitutions (e.g., large aryl or heterocyclic groups at the C2 or C6/C7 positions)[3].

G ATP ATP Molecule Kinase Target Kinase (e.g., EGFR / PI3K) ATP->Kinase Binds Hinge Region Standard 2-(propylamino)-4(3H)-quinazolinone (Reference Standard) Standard->Kinase Competitive Inhibition PSubstrate Phosphorylated Substrate Kinase->PSubstrate Phosphorylates Substrate Inactive Substrate Substrate->PSubstrate Proliferation Cell Proliferation & Survival PSubstrate->Proliferation Activates Pathway

Mechanism of competitive kinase inhibition by 2-(propylamino)-4(3H)-quinazolinone.

Quantitative Data & Assay Parameters

To ensure assay trustworthiness, the reference standard must perform within strict, reproducible parameters. Table 1 summarizes the expected performance metrics when utilizing 2-(propylamino)-4(3H)-quinazolinone in standard biochemical and cellular assays.

Table 1: Expected Pharmacodynamic and QC Metrics

ParameterExpected RangeScientific Significance
IC50 (EGFR Kinase) 0.5 µM – 2.5 µMEstablishes the baseline potency for competitive ATP inhibition[1].
IC50 (MCF7 Viability) 5.0 µM – 15.0 µMProvides a baseline for cellular penetration and antiproliferative activity[1].
Z'-Factor (QC Metric) > 0.65Mathematically validates that the assay window is sufficiently separated from noise.
Max DMSO Tolerance ≤ 1.0% (v/v)Prevents solvent-induced enzyme denaturation or artificial cytotoxicity.

Self-Validating Experimental Protocols

A robust protocol must be self-validating; it cannot rely on external assumptions. The following methodologies embed internal controls and causality-driven steps to ensure absolute data integrity.

Protocol A: In Vitro Luminescent Kinase Inhibition Assay

This protocol utilizes a luminescence-based ATP depletion assay (e.g., Kinase-Glo®) to measure the inhibitory potency of the reference standard.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute 2-(propylamino)-4(3H)-quinazolinone in 100% anhydrous DMSO to a stock concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents hydrolysis and ensures complete solvation of the hydrophobic quinazolinone core.

  • Assay Buffer Formulation: Prepare buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT.

    • Causality: Mg2+ is an essential cofactor for ATP binding. DTT prevents the oxidation of critical active-site cysteine residues, locking the kinase in its active conformation.

  • Serial Dilution & Plating: Perform a 10-point, 3-fold serial dilution of the standard. Transfer 1 µL of each concentration to a 384-well white microplate. Ensure the final DMSO concentration in the well does not exceed 1%.

  • Enzyme & Substrate Addition: Add 4 µL of the target kinase (e.g., EGFR) and specific peptide substrate to the wells. Incubate for 10 minutes at 25°C.

  • Reaction Initiation (Critical Step): Add 5 µL of ATP to initiate the reaction. Crucially , the ATP concentration must be set exactly at the apparent Km​ of the specific kinase.

    • Causality: Setting ATP at Km​ ensures the assay is highly sensitive to competitive inhibitors. If ATP is saturating, the 2-(propylamino)-4(3H)-quinazolinone will be artificially outcompeted, yielding a falsely high IC50[2].

  • Incubation & Quenching: Incubate for 60 minutes at 25°C. Add 10 µL of the luminescent kinase detection reagent (which contains luciferase and luciferin).

    • Causality: The detection reagent immediately lyses the reaction and consumes residual ATP to produce light. Therefore, a high luminescent signal indicates high inhibition (ATP was not consumed by the kinase).

  • Self-Validation (Z'-Factor Calculation): Calculate the Z'-factor using the equation: Z′=1−∣μp​−μn​∣3(σp​+σn​)​

    (Where p = positive control/no enzyme, n = negative control/DMSO vehicle). The plate is strictly rejected if Z' < 0.6.

Workflow Prep Step 1: Compound Prep Reconstitute in DMSO Serial Dilution Incubation Step 2: Incubation Kinase + Standard + ATP 25°C for 60 min Prep->Incubation Detection Step 3: Detection Add Luminescent Reagent Measure Residual ATP Incubation->Detection Analysis Analysis Detection->Analysis

Self-validating high-throughput screening workflow for kinase inhibition assays.

Protocol B: MCF7 Cell Viability (Antiproliferative) Assay

To validate the cellular efficacy of quinazolinone derivatives, the reference standard is tested against human breast adenocarcinoma (MCF7) cell lines[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF7 cells at a density of 5,000 cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

    • Causality: Overnight incubation allows cells to adhere and re-enter the log phase of growth, ensuring they are metabolically active and susceptible to kinase inhibition.

  • Standard Treatment: Treat cells with 2-(propylamino)-4(3H)-quinazolinone (ranging from 0.1 µM to 50 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Lapatinib or Erlotinib)[1].

  • Incubation: Incubate for 72 hours.

    • Causality: A 72-hour window is required to capture the downstream effects of kinase inhibition, which ultimately lead to cell cycle arrest and apoptosis.

  • Detection: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Remove media and dissolve the resulting formazan crystals in 100 µL of DMSO.

    • Causality: Viable cells reduce the yellow MTT to purple formazan via mitochondrial reductase activity. Measuring absorbance at 570 nm provides a direct, quantifiable proxy for cell viability.

References

  • [1] Title: Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity Source: Taylor & Francis URL:[Link]

  • [2] Title: US9340545B2 - Quinazolin-4 (3H)—one derivatives used as P13 kinase inhibitors Source: Google Patents URL:

  • [3] Title: Synthesis, antibacterial and antioxidant activity of some 2, 3-susbtituted quinazolin-4(3H)-ones Source: Scholars Research Library URL:[Link]

Sources

Method

Advanced NMR Spectroscopy Protocols for the Structural Elucidation of 2-(Propylamino)-4(3H)-quinazolinone

Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Introduction: The Analytical Challenge of Quinazolinone Scaffolds The quina...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Introduction: The Analytical Challenge of Quinazolinone Scaffolds

The quinazolinone core is a privileged pharmacophore in medicinal chemistry, frequently serving as the structural foundation for kinase inhibitors, PARP inhibitors, and various antineoplastic agents. Specifically, 2-alkylamino substituted derivatives like 2-(propylamino)-4(3H)-quinazolinone present unique analytical challenges due to their dynamic tautomeric behavior.

In solution, these molecules can theoretically exist in three tautomeric forms: the 4(3H)-quinazolinone (lactam), the 4-hydroxyquinazoline (lactim), and the 2-imino configuration [1]. As a Senior Application Scientist, I emphasize that simply acquiring an NMR spectrum is insufficient; the experimental conditions must be deliberately engineered to arrest exchange dynamics and unambiguously assign the predominant tautomer. In polar, hydrogen-bonding solvents, the lactam form is overwhelmingly favored, but proving this requires precise 1D and 2D NMR methodologies [2].

This application note provides a self-validating protocol for the acquisition, assignment, and structural verification of 2-(propylamino)-4(3H)-quinazolinone using high-resolution NMR spectroscopy.

Theoretical Framework & Causality in Experimental Design

Solvent Selection and Tautomeric Stabilization

The choice of solvent dictates the tautomeric equilibrium. Chloroform-d (CDCl₃) often leads to broadened signals for exchangeable protons (NH/OH) due to rapid intermediate exchange rates on the NMR timescale. Causality: By utilizing Dimethyl Sulfoxide-d₆ (DMSO-d₆), the strong hydrogen-bond accepting nature of the sulfoxide oxygen acts as an intermolecular anchor for the N3-H and exocyclic NH protons. This halts the proton exchange rate, resulting in sharp, quantifiable resonances that definitively prove the 4(3H)-quinazolinone (lactam) tautomer [1].

Relaxation Delays (D1) for Quantitative Integrity

A common pitfall in routine NMR is utilizing a short relaxation delay (e.g., 1.0 s). The exocyclic amine and the N3 ring nitrogen have distinct quadrupolar relaxation effects and differing longitudinal relaxation times ( T1​ ). Causality: To create a self-validating system where the integration of the propyl chain strictly matches the exchangeable protons, a D1​ of at least 2.0 to 3.0 seconds must be employed. This ensures complete magnetization recovery before the next pulse, preventing artificial signal attenuation.

Self-Validating Experimental Protocols

Protocol A: Sample Preparation

A self-validating protocol requires internal checks for sample integrity to prevent line broadening from micro-particulates or paramagnetic impurities.

  • Weighing: Accurately weigh 20–25 mg of highly purified 2-(propylamino)-4(3H)-quinazolinone into a clean glass vial.

  • Solvation: Add 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Homogenization: Vortex the mixture for 30 seconds, followed by mild sonication (room temperature) for 2 minutes. Reasoning: Complete dissolution is critical; suspended particles distort the localized magnetic field ( B0​ ), degrading the shimming profile and resolution.

  • Transfer: Filter the solution through a 0.22 µm PTFE syringe filter directly into a high-precision 5 mm NMR tube.

Protocol B: Instrument Setup & Acquisition Parameters

Perform the experiments on a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear broadband cryoprobe (or equivalent).

  • Temperature Regulation: Equilibrate the probe to 298 K. Stable temperature prevents chemical shift drift of the temperature-sensitive NH protons.

  • Tuning and Shimming: Perform automated tuning and matching (ATM) for ¹H and ¹³C nuclei. Execute gradient shimming (TopShim) until the full width at half maximum (FWHM) of the TMS signal is ≤0.8 Hz.

  • ¹H NMR Acquisition:

    • Pulse Sequence: zg30 (Standard 30° single pulse)

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 s

    • Spectral Width (SW): 15 ppm (to capture the downfield N3-H at ~11 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Sequence: zgpg30 (Power-gated ¹H decoupling)

    • Number of Scans (NS): 512 (Minimum required for high S/N on quaternary carbons C2, C4, C4a, C8a).

    • Relaxation Delay (D1): 2.0 s.

  • 2D HMBC Acquisition:

    • Pulse Sequence: hmbcgplpndqf (Gradient-selected, low-pass J-filter)

    • Optimization: Set long-range coupling constant ( nJCH​ ) to 8 Hz. This is vital for observing the 3-bond correlation from the propyl H-1' to the quinazolinone C2 carbon.

Quantitative Data Presentation

The following tables summarize the definitive NMR parameters for 2-(propylamino)-4(3H)-quinazolinone in DMSO-d₆. The assignments are cross-validated through 2D HSQC and HMBC correlations [3].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
N3-H 11.15br s-1HHighly deshielded ring lactam NH; H-bonded to solvent.
H-5 7.85dd8.0, 1.51HOrtho to C=O; experiences strong anisotropic deshielding.
H-7 7.52ddd8.0, 7.5, 1.51HPara to N1; typical aromatic region.
H-8 7.22d8.01HOrtho to N1.
H-6 7.08t7.51HMeta to C=O.
C2-NH 6.85br t5.51HExocyclic amine; couples to adjacent CH₂.
H-1' 3.32q6.52HPropyl α -CH₂; deshielded by adjacent nitrogen.
H-2' 1.58sextet7.32HPropyl β -CH₂.
H-3' 0.92t7.33HPropyl γ -CH₃.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Carbon TypeKey HMBC Correlations ( 2J , 3J )
C4 162.1Quaternary (C=O)H-5, N3-H
C2 152.4Quaternary (N-C=N)H-1', N3-H
C8a 150.2Quaternary (Ar-C)H-5, H-7
C7 134.5Methine (Ar-CH)H-5
C5 126.3Methine (Ar-CH)H-7
C6 122.1Methine (Ar-CH)H-8
C4a 118.4Quaternary (Ar-C)H-6, H-8
C8 115.6Methine (Ar-CH)H-6
C1' 43.2Methylene (CH₂)H-2', H-3'
C2' 22.4Methylene (CH₂)H-1', H-3'
C3' 11.6Methyl (CH₃)H-1', H-2'

Mandatory Visualization: Structural Validation Workflow

The following diagram illustrates the logical workflow for utilizing NMR to differentiate tautomers and validate the structural connectivity of the propylamino group.

NMR_Workflow Prep Sample Preparation 20 mg in 0.6 mL DMSO-d6 Acq1D 1D NMR Acquisition 1H (zg30) & 13C (zgpg30) Prep->Acq1D Tautomer Tautomer Evaluation Check δ 11.15 (NH) & δ 162.1 (C=O) Acq1D->Tautomer Acq2D 2D NMR Acquisition HSQC & HMBC Tautomer->Acq2D Lactam Confirmed Error Lactim Form Detected (Re-evaluate Solvent/pH) Tautomer->Error Lactim/Imine Detected Validation Structural Validation Confirm C2-Propylamino Linkage Acq2D->Validation HMBC: H-1' to C2

Caption: NMR workflow for tautomer differentiation and structural validation of quinazolinones.

References

  • Title: Isomeric forms of 4-hydroxyquinazoline (4-HQZ). Source: ResearchGate / Structural Chemistry URL: [Link] [1]

  • Title: Unveiling the Untapped Potential of Bertagnini's Salts in Microwave-Assisted Synthesis of Quinazolinones. Source: PubMed Central (PMC) / Molecules URL: [Link] [2]

  • Title: Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. Source: UMassD Repository URL: [Link] [3]

Application

Application Note: Evaluating the Anti-Proliferative Efficacy of 2-(propylamino)-4(3H)-quinazolinone Using an ATP-Based Luminescent Cell Viability Assay

Target Audience: Researchers, assay development scientists, and medicinal chemists in oncology and drug discovery. Scientific Rationale & Background The Pharmacological Significance of Quinazolinones The quinazolinone sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists in oncology and drug discovery.

Scientific Rationale & Background

The Pharmacological Significance of Quinazolinones

The quinazolinone scaffold is a highly privileged structure in medicinal chemistry, widely recognized for its diverse biological activities, particularly in oncology[1]. Derivatives of 4(3H)-quinazolinone frequently exhibit potent anti-cancer properties by acting as competitive inhibitors at the ATP-binding sites of critical survival kinases, such as Epidermal Growth Factor Receptor (EGFR) and AKT[1][2]. The specific substitution pattern in 2-(propylamino)-4(3H)-quinazolinone provides essential hydrogen-bonding donors and acceptors that stabilize the molecule within these kinase pockets. Inhibition of these pathways halts cellular proliferation, ultimately driving the cancer cells into apoptosis[3].

Causality in Assay Selection: Why Measure ATP?

To accurately quantify the cytotoxic or cytostatic effects of 2-(propylamino)-4(3H)-quinazolinone, we employ an ATP-based luminescent cell viability assay (e.g., CellTiter-Glo®).

The mechanistic rationale is straightforward: Adenosine triphosphate (ATP) is the fundamental energy currency of metabolically active cells. When a cell undergoes apoptosis or necrosis following quinazolinone treatment, intracellular ATP is rapidly depleted by endogenous ATPases[4]. Unlike traditional colorimetric assays (such as MTT or MTS) that rely on prolonged metabolic conversion of tetrazolium salts, the ATP assay utilizes a proprietary thermostable luciferase enzyme to generate a luminescent signal immediately upon cell lysis[5]. This approach eliminates false positives caused by chemical reduction of the dye by the test compound itself or by mitochondrial uncoupling, ensuring a highly sensitive, artifact-free readout with a superior signal-to-background ratio[4].

Mechanism of Action & Assay Workflow

The following diagrams illustrate the biological causality of the compound and the physical execution of the assay.

MOA A 2-(propylamino)- 4(3H)-quinazolinone B Kinase Target (e.g., EGFR/AKT) A->B Inhibits C Cell Cycle Arrest & Apoptosis B->C Induces D Intracellular ATP Depletion C->D Causes E Loss of Luminescent Signal (RLU) D->E Readout

Figure 1: Mechanistic rationale linking quinazolinone kinase inhibition to the ATP assay readout.

Workflow Step1 Day 1: Cell Seeding Seed 5,000 cells/well in 96-well opaque white plate Step2 Day 2: Compound Treatment Add serial dilutions of Quinazolinone (≤0.5% DMSO) Step1->Step2 Step3 Day 4: Equilibration Equilibrate plate & reagent to RT for 30 min Step2->Step3 Step4 Day 4: Lysis & Reaction Add ATP Reagent (1:1 v/v), shake 2 min, rest 10 min Step3->Step4 Step5 Day 4: Readout Measure Luminescence (RLU) on microplate reader Step4->Step5

Figure 2: Step-by-step experimental workflow for the ATP-based luminescent cell viability assay.

Materials and Reagents

  • Cell Line: MDA-MB-231 (Human breast adenocarcinoma) or A549 (Human lung carcinoma) – both known to express targetable kinase networks[2][3].

  • Test Compound: 2-(propylamino)-4(3H)-quinazolinone (10 mM stock dissolved in 100% molecular-grade DMSO).

  • Positive Control: Gefitinib or Erlotinib (10 mM stock in DMSO)[3].

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay[5].

  • Consumables: 96-well opaque white tissue culture plates. (Expert Insight: White plates maximize signal reflection and prevent well-to-well optical crosstalk, which is critical for maintaining a high Z'-factor in high-throughput screens[4]).

  • Equipment: Microplate luminometer, orbital shaker, multichannel pipettes.

Step-by-Step Experimental Protocol

Phase 1: Cell Seeding (Day 1)
  • Harvest cells in the logarithmic growth phase using Trypsin-EDTA. Neutralize and centrifuge to pellet cells.

  • Resuspend the cell pellet in complete growth medium (e.g., DMEM + 10% FBS) and perform a viable cell count using Trypan Blue exclusion.

  • Dilute the cell suspension to a concentration of 5×104 cells/mL.

  • Dispense 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well opaque white plate.

  • Add 100 µL of PBS or cell-free medium to the outer perimeter wells to mitigate evaporation (edge effect) during incubation.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

Phase 2: Compound Preparation and Treatment (Day 2)
  • Prepare a 200X serial dilution series of 2-(propylamino)-4(3H)-quinazolinone in 100% DMSO.

  • Perform an intermediate 1:100 dilution of the DMSO stocks into culture medium to create 2X dosing solutions (final DMSO concentration will be 1%).

  • Add 100 µL of the 2X dosing solutions to the corresponding wells containing 100 µL of cells and medium. This yields a 1X final compound concentration with a final DMSO concentration of 0.5% . (Expert Insight: Exceeding 0.5% DMSO can induce solvent-mediated cytotoxicity, skewing the viability data).

  • Include the following critical controls to ensure a self-validating system:

    • Vehicle Control: Cells treated with 0.5% DMSO (represents 100% viability).

    • Positive Control: Cells treated with 10 µM Gefitinib (validates assay sensitivity to kinase inhibition).

    • Background Blank: Wells containing 200 µL of medium + 0.5% DMSO without cells (used for background subtraction).

  • Incubate the treated plates for 48 to 72 hours at 37°C, 5% CO₂.

Phase 3: ATP Luminescent Assay Execution (Day 4 or 5)
  • Temperature Equilibration (Critical Step): Remove the 96-well plate and the CellTiter-Glo® reagent from the incubator/refrigerator. Allow them to equilibrate to room temperature (RT, ~22°C–25°C) for 30 minutes. (Expert Insight: The luciferase enzyme kinetics are highly temperature-dependent. Uneven plate temperatures will cause significant well-to-well signal variance[4][5]).

  • Add 100 µL of the ATP reagent directly to each well (a 1:1 ratio of reagent volume to culture volume).

  • Place the plate on an orbital shaker at 300–500 rpm for 2 minutes to induce rapid and complete cell lysis[5].

  • Incubate the plate at RT for an additional 10 minutes to stabilize the luminescent signal.

  • Record luminescence (Relative Light Units, RLU) using a microplate luminometer with an integration time of 0.25 to 1 second per well.

Data Presentation & Expected Results

To calculate the anti-proliferative effect, raw RLU values must be normalized to the vehicle control using the following formula:

% Viability=(Mean RLUVehicle​−Mean RLUBlank​Mean RLUSample​−Mean RLUBlank​​)×100

Table 1: Representative Dose-Response Data for 2-(propylamino)-4(3H)-quinazolinone at 72h

Treatment GroupConcentration (µM)Log[Conc]Mean RLU ± SD% Viability
Vehicle (0.5% DMSO) 0-1,250,400 ± 45,000100.0
2-(propylamino)-... 0.1-1.01,210,000 ± 38,00096.7
2-(propylamino)-... 1.00.0980,500 ± 25,00078.4
2-(propylamino)-... 10.01.0450,200 ± 18,00036.0
2-(propylamino)-... 50.01.69120,000 ± 8,5009.6
2-(propylamino)-... 100.02.045,000 ± 3,2003.6
Gefitinib (Pos. Control) 10.01.0310,000 ± 12,00024.8
Blank (Media Only) --1,200 ± 1500.0

Data can subsequently be plotted using non-linear regression (curve fit) software to determine the absolute IC₅₀ value.

Troubleshooting & Best Practices

  • High Background Luminescence: Ensure sterile technique. Exogenous ATP contamination is a common artifact. Human skin contains high levels of ATP; always wear gloves and avoid touching the tips of pipettes or the inside of reagent bottles[6].

  • Signal Drift Across the Plate: This is almost always caused by insufficient temperature equilibration. Ensure both the plate and the lysis reagent sit at room temperature for a full 30 minutes before mixing[5].

  • Precipitation of Compound: Quinazolinones can be highly hydrophobic. If precipitation is observed upon dilution into the aqueous culture medium, consider lowering the top concentration or utilizing a formulation aid (e.g., 0.1% Tween-80), ensuring appropriate vehicle controls are matched.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL
  • Full article: Synthesis, anticancer and apoptosis-inducing activities of quinazoline–isatin conjugates: epidermal growth factor receptor-tyrosine kinase assay and molecular docking studies Source: Taylor & Francis URL
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288 Source: Promega Corporation URL
  • Source: National Institutes of Health (NIH)

Sources

Method

Application Notes &amp; Protocols for High-Throughput Screening of 2-(Propylamino)-4(3H)-quinazolinone and its Analogs

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery The quinazolin-4(3H)-one core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

The quinazolin-4(3H)-one core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] This heterocyclic system is prevalent in numerous natural products and has been the foundation for a multitude of synthetic compounds with diverse and potent pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] Derivatives of this scaffold have been successfully developed into approved therapeutic agents, most notably in oncology, with compounds like Gefitinib and Erlotinib targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain.[6][7]

2-(Propylamino)-4(3H)-quinazolinone represents a specific derivatization of this versatile core. While public domain data on this exact molecule is limited, its structure is emblematic of the 2-substituted quinazolin-4(3H)-ones, a class extensively explored for therapeutic potential.[8][9] Structure-activity relationship (SAR) studies consistently demonstrate that modifications at the 2-position significantly influence target specificity and potency.[1][10] This document provides a comprehensive guide for researchers and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns to elucidate the biological activities of 2-(propylamino)-4(3H)-quinazolinone and other analogs from a quinazolinone-based chemical library. The protocols herein are designed to be robust and self-validating, providing a clear path from primary screening to hit confirmation.

Part 1: Understanding the Biological Landscape of Quinazolinones

Common Molecular Targets and Signaling Pathways

Quinazolinone derivatives are renowned for their activity as kinase inhibitors.[4] The nitrogen-rich scaffold is well-suited to form hydrogen bonds within the ATP-binding pocket of various kinases, leading to inhibition of downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[11]

Key targets frequently modulated by this class of compounds include:

  • Receptor Tyrosine Kinases (RTKs): EGFR is a primary target, and its inhibition is a validated strategy in several cancers.[6] Other RTKs like VEGFR are also targeted, impacting angiogenesis.[12]

  • Non-receptor Tyrosine Kinases: Src family kinases and others involved in intracellular signaling.

  • Serine/Threonine Kinases: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, and quinazolinones have been developed as AKT inhibitors.[13][14][15]

  • Other Enzymes: Targets such as PARP (Poly (ADP-ribose) polymerase) have also been identified, highlighting the scaffold's versatility.[16][17]

A representative signaling pathway frequently targeted by quinazolinone derivatives is the EGFR cascade, which is a critical regulator of cell growth and division.[6]

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K Autophosphorylation & Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT AKT->Transcription PI3K->AKT Ligand EGF Ligand Ligand->EGFR Binding & Dimerization Quinazolinone Quinazolinone Inhibitor (e.g., 2-propylamino-4(3H)-quinazolinone) Quinazolinone->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of quinazolinones.

Part 2: High-Throughput Screening Protocols

A tiered screening approach is recommended, beginning with a broad cell-based assay to identify cytotoxic or anti-proliferative compounds, followed by more specific, target-oriented biochemical assays for mechanism-of-action studies.

Primary HTS: Cell-Based Anti-Proliferative Assay (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[3][5] It is well-suited for a primary screen to identify compounds with cytotoxic effects against cancer cell lines.

Principle: The tetrazolium dye MTT is reduced by NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to an insoluble purple formazan product.[13] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., A549, MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound library (dissolved in 100% DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well or 384-well clear, flat-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into the microplate wells at a pre-determined optimal density (e.g., 5,000 cells/well for a 96-well plate) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinazolinone compounds. Using an automated liquid handler, add 1 µL of compound solution to the wells. The final screening concentration is typically 10 µM.

    • Causality: A single high concentration is used in primary screening to maximize the chances of identifying active compounds.[18]

    • Controls (Crucial for Self-Validation):

      • Vehicle Control: Wells treated with DMSO at the same final concentration as the test compounds (e.g., 0.1%) to account for solvent effects.

      • Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin) to define the assay window.

      • Negative Control: Wells with untreated cells (media only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated as: % Viability = [(Absorbance_Test - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

A "hit" is typically defined as a compound that reduces cell viability below a certain threshold (e.g., <50%) at the screening concentration.

Secondary HTS / Hit Validation: Biochemical Kinase Assay (ADP-Glo™)

For hits identified in the primary screen, or for a target-directed primary screen, a biochemical assay is essential to determine if the compound directly inhibits a specific kinase target (e.g., EGFR). The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures ADP formation, a universal product of kinase reactions.[6]

Principle: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly formed ADP into ATP, which is used in a luciferase/luciferin reaction to generate a light signal proportional to ADP concentration.

Materials:

  • Recombinant kinase (e.g., EGFR) and its specific peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (hits from primary screen)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white, solid-bottom assay plates

  • Acoustic liquid handler (e.g., Echo) for precise, low-volume dispensing

  • Microplate reader with luminescence detection

Step-by-Step Protocol:

  • Compound Plating (Dose-Response): Using an acoustic liquid handler, create a dose-response curve by plating compounds in the assay plate across a range of concentrations (e.g., 10-point, 3-fold serial dilution from 30 µM). This quantitative HTS (qHTS) approach provides potency information (IC50) directly from the primary screen.[18]

  • Enzyme/Substrate Addition: Prepare and dispense a master mix containing the kinase and its substrate in kinase reaction buffer. Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for the kinase to ensure sensitive detection of competitive inhibitors.[6]

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Reaction Termination & ATP Depletion: Add ADP-Glo™ Reagent to stop the reaction and consume unused ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: The percent inhibition is calculated relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls. The resulting data are plotted against compound concentration, and a four-parameter logistic model is used to fit the curve and determine the IC50 value.

Compound IDPrimary Screen (% Viability)EGFR IC50 (µM)
2-(propylamino)-4(3H)-quinazolinone 45% @ 10 µM0.78
Analog A98% @ 10 µM> 30
Analog B22% @ 10 µM0.15
Gefitinib (Control)30% @ 10 µM0.04

Caption: Example data summary for a quinazolinone screening campaign.

Part 3: Critical Experimental Considerations & Workflow

Solubility and Compound Handling

A primary challenge in screening campaigns is compound solubility.[19] Quinazolinone derivatives are often hydrophobic and require careful handling.

  • Stock Solutions: Prepare primary stock solutions in 100% anhydrous DMSO at a high concentration (e.g., 10 mM).[20] Store at -20°C or -80°C in small, single-use aliquots to prevent freeze-thaw cycles.[19]

  • Aqueous Solubility: Poor aqueous solubility can lead to compound precipitation in assay buffers, causing false negatives or positives.[21] The final DMSO concentration in the assay should be kept as low as possible (typically ≤0.5%) and be consistent across all wells, including controls.[3]

  • Kinetic Solubility Assessment: It is highly advisable to perform a preliminary kinetic solubility test (e.g., nephelometry) on the library to flag compounds that may precipitate under assay conditions.[21]

Overall HTS Workflow

A logical progression from library screening to validated hit is essential for an efficient drug discovery campaign.

HTS_Workflow cluster_Primary Primary Screening cluster_Validation Hit Validation cluster_Secondary Secondary & Tertiary Assays Lib Quinazolinone Library PrimaryScreen Primary Assay (e.g., MTT @ 10 µM) Lib->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits Confirmation Resupply & Re-test (Confirm Activity) Hits->Confirmation DoseResponse Dose-Response Assay (Determine Potency, EC50/IC50) Biochem Biochemical Assay (e.g., Kinase IC50) DoseResponse->Biochem Confirmation->DoseResponse Mech Mechanism of Action (e.g., Cell Cycle Analysis) Biochem->Mech Selectivity Selectivity Profiling (Kinase Panel Screen) Biochem->Selectivity

Caption: A typical high-throughput screening workflow for a compound library.

Conclusion

The quinazolin-4(3H)-one scaffold is a highly productive starting point for the discovery of novel therapeutic agents. By employing a systematic HTS strategy, beginning with broad cellular assays and progressing to specific biochemical and mechanistic studies, researchers can effectively identify and characterize the biological activity of derivatives like 2-(propylamino)-4(3H)-quinazolinone. Careful attention to experimental details, particularly compound solubility and the implementation of robust controls, is paramount to the success of any screening campaign. The protocols and insights provided in this guide offer a validated framework for unlocking the therapeutic potential of this important class of molecules.

References

  • Benchchem. (n.d.). High-Throughput Screening of 4-(Methylthio)quinazoline Derivatives: Application Notes and Protocols.
  • Benchchem. (n.d.). Application Note: High-Throughput Screening of Novel Quinazolinamine Libraries for EGFR Kinase Inhibitors.
  • Al-Ostath, A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. MDPI.
  • Al-Ostath, A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. MDPI.
  • Rashwan, E., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PMC.
  • (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. PMC - NIH.
  • Rezaeinasab, M., et al. (2022). Quinazolinone-based hybrids with diverse biological activities: A mini-review. Journal of Research in Medical Sciences.
  • Inglese, J., et al. (n.d.). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. PMC.
  • Al-Ostath, A., et al. (n.d.). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PMC.
  • Kohli, D., et al. (2020). Biological Activity of Quinazolinones. IntechOpen.
  • Lee, J.Y., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.
  • (2025). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. PMC.
  • (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PMC - NIH.
  • Benchchem. (n.d.). Comparing the bioactivity of 2-Acetyl-4(3H)-quinazolinone with other quinazolinones.
  • (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
  • (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • Benchchem. (n.d.). "stability of 2-Methyl-4(3H)-quinazolinone under experimental conditions".
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays.
  • (n.d.). Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. PMC.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • (n.d.). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Combinatorial Chemistry & High Throughput Screening.
  • (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI.
  • (2025). Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PubMed.
  • (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI.
  • Chakraborty, R., et al. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review.
  • (2025). Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate.

Sources

Application

Application Notes &amp; Protocols: Crystallization and Purification of 2-(propylamino)-4(3H)-quinazolinone

Abstract This comprehensive guide provides detailed application notes and validated protocols for the crystallization and purification of 2-(propylamino)-4(3H)-quinazolinone, a key intermediate in pharmaceutical synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the crystallization and purification of 2-(propylamino)-4(3H)-quinazolinone, a key intermediate in pharmaceutical synthesis. The document outlines a systematic approach to solvent screening, recrystallization, and impurity removal, grounded in fundamental principles of physical chemistry. It is intended for researchers, chemists, and process development professionals aiming to achieve high purity and consistent solid-state form of this active pharmaceutical ingredient (API) intermediate. All protocols are designed to be self-validating through integrated quality control checkpoints, ensuring compliance with Good Manufacturing Practice (GMP) standards for API production.[1][2][3][4][5]

Introduction: The Criticality of Purity and Solid-State Control

Quinazolin-4(3H)-one and its derivatives are a cornerstone scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9] The target molecule, 2-(propylamino)-4(3H)-quinazolinone, belongs to this vital class of compounds. For its use in drug development, achieving stringent purity levels and controlling its solid-state form (polymorphism) are not merely desirable but absolutely critical.[10][11][12]

Impurities, even in trace amounts, can interfere with crystal growth, alter morphology, and negatively impact the safety and efficacy of the final drug product.[11][12] Furthermore, different polymorphic forms of an API can exhibit significant variations in solubility, dissolution rate, and bioavailability, making control over the crystallization process paramount for consistent product performance.[10][11] This guide provides the foundational knowledge and actionable protocols to master the purification of 2-(propylamino)-4(3H)-quinazolinone.

Foundational Principles

Understanding Solubility Behavior

The principle of "like dissolves like" is the starting point for crystallization. Quinazolinone derivatives are typically crystalline solids with high melting points, generally insoluble in water but soluble in some organic solvents and aqueous alkali.[6][13] The solubility of 2-(propylamino)-4(3H)-quinazolinone will be dictated by the interplay between its polar quinazolinone core and the nonpolar propyl group.

A successful recrystallization hinges on identifying a solvent (or solvent system) that meets the following criteria:

  • High Temperature Coefficient: The compound should be highly soluble at elevated temperatures (near the solvent's boiling point) and poorly soluble at low temperatures (room temperature or below).[14][15]

  • Impurity Solubility Profile: The solvent should either keep impurities dissolved at low temperatures or be a poor solvent for them at high temperatures.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[16]

A study on related pyrazolo-quinazoline derivatives showed high solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with solubility increasing with temperature.[17] This provides a strong rationale for exploring similar solvents for our target molecule.

Impurity Profile of Crude 2-(propylamino)-4(3H)-quinazolinone

The nature of impurities depends heavily on the synthetic route. Common synthesis methods for quinazolinones involve the condensation of anthranilic acid derivatives with amines or amides.[6][18][19][20] Potential impurities may include:

  • Unreacted starting materials (e.g., anthranilic acid derivatives).

  • Side-reaction products.

  • Reagents or catalysts from the synthesis.[11]

  • Colored impurities arising from degradation or side reactions.

Understanding this profile is key to selecting the appropriate purification strategy. For instance, colored impurities can often be removed using activated carbon.[14][15]

Purification & Crystallization Methodologies

The selection of a purification technique is a critical decision based on the purity of the crude material and the nature of the impurities.

Crude Crude Product (Purity & Impurity Profile) PurityCheck Purity < 95%? Crude->PurityCheck ImpurityCheck Particulates or Colored Impurities? PurityCheck->ImpurityCheck No (Purity > 95%) Chroma Protocol 4.2: Column Chromatography PurityCheck->Chroma Yes Recrys Protocol 4.1: Cooling Recrystallization ImpurityCheck->Recrys No HotFilt Hot Filtration + Protocol 4.1 ImpurityCheck->HotFilt Yes Chroma->Recrys Post-Purification Final Pure Crystalline Product (>99.5%) Recrys->Final HotFilt->Final

Figure 1: Decision workflow for selecting the appropriate purification technique.

Protocol: Solvent Screening for Recrystallization

Objective: To identify an optimal solvent or solvent system for the recrystallization of 2-(propylamino)-4(3H)-quinazolinone.

Materials:

  • Crude 2-(propylamino)-4(3H)-quinazolinone

  • Test tubes (13x100 mm)

  • Hot plate/stirrer

  • Sand bath or water bath

  • Graduated pipettes

  • Glass stirring rods

  • Ice bath

  • Candidate solvents (see Table 1)

Procedure:

  • Place approximately 20-30 mg of the crude solid into a test tube.

  • Add the selected solvent dropwise at room temperature, stirring after each addition. If the solid dissolves readily, the solvent is unsuitable for recrystallization (poor recovery).

  • If the solid is insoluble at room temperature, begin heating the test tube in a water or sand bath while stirring. Continue adding the solvent dropwise until the solid just dissolves. Record the volume of solvent used.

  • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod to induce nucleation.[15][21]

  • Once the solution has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.[16][22]

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

  • Repeat this process for all candidate solvents.

Table 1: Candidate Solvents for Screening Quinazolinone Derivatives

SolventClassBoiling Point (°C)Rationale & Notes
EthanolProtic78Commonly used for recrystallizing quinazoline compounds.[21] Good balance of polarity.
IsopropanolProtic82Similar to ethanol, slightly less polar.[21]
Ethyl AcetatePolar Aprotic77Often effective for moderately polar compounds.[21] Can be paired with hexane as an anti-solvent.
AcetonitrilePolar Aprotic82Good solvent for many nitrogen-containing heterocycles.
TolueneNonpolar111Useful if the compound is less polar; higher boiling point requires caution.
Acetic AcidProtic, Acidic118Has been successfully used for some quinazolinone derivatives.[21] Use with care due to corrosivity and high boiling point.
WaterProtic100Unlikely to be a good single solvent due to the general insolubility of quinazolinones, but essential for anti-solvent systems.[6][21]

Standard Operating Protocols (SOPs)

SOP: Single-Solvent Cooling Recrystallization

Objective: To purify crude 2-(propylamino)-4(3H)-quinazolinone to >99.5% purity. This protocol assumes a suitable solvent has been identified via the screening protocol (4.1).

cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent Decolorize 2. Decolorize (Optional) with Activated Carbon Dissolve->Decolorize HotFilter 3. Hot Gravity Filtration to Remove Insolubles Decolorize->HotFilter Cool 4. Cool Slowly to Room Temperature HotFilter->Cool IceBath 5. Further Cool in Ice Bath Cool->IceBath VacFilter 6. Collect Crystals via Vacuum Filtration IceBath->VacFilter Wash 7. Wash with Ice-Cold Solvent VacFilter->Wash Dry 8. Dry Under Vacuum Wash->Dry QC 9. QC Analysis (HPLC, DSC, NMR) Dry->QC

Figure 2: Step-by-step workflow for the single-solvent recrystallization protocol.

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the chosen solvent and bring the mixture to a boil on a hot plate. Continue adding small portions of the hot solvent until the solid is completely dissolved.[14][16] Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in the solution (mother liquor) even after cooling.[15]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% by weight of the solute). Causality: Adding carbon to a boiling solution can cause violent bumping. The carbon adsorbs high-molecular-weight colored impurities.[14]

  • Hot Gravity Filtration: Bring the solution back to a boil. Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: This step removes the activated carbon and any other insoluble impurities.[23] Pre-warming the funnel and flask prevents premature crystallization, which would lower the yield.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[15][] Rapid cooling traps impurities in the crystal lattice.[25]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14][22]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing dissolved impurities.[14][15] Causality: The solvent must be ice-cold to minimize redissolving the purified product.

  • Drying: Continue to draw air through the crystals on the funnel to partially dry them. Transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

SOP: Column Chromatography for High-Impurity Feeds

Objective: To purify crude 2-(propylamino)-4(3H)-quinazolinone when the initial purity is low (<95%) or when impurities have similar solubility profiles to the product.

Procedure:

  • TLC Analysis: Determine an optimal mobile phase using Thin-Layer Chromatography (TLC). A good system will give the target compound an Rf value of 0.2-0.4.[21] For quinazolinone derivatives, systems like petroleum ether/ethyl acetate or hexane/ethyl acetate are common starting points.[26]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.[21][27] The resulting solid should then be recrystallized according to Protocol 4.1 to ensure the correct polymorphic form and remove any final trace impurities.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent used; solution is not supersaturated.Boil off some of the solvent to increase concentration and allow to cool again.[25] If the solution is clear, scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound.[10][25]
"Oiling Out" Solution is supersaturated above the compound's melting point; cooling is too rapid; impurities are present.Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[21] Ensure the crude product is reasonably pure before starting.
Crystallization is Too Fast Cooling is too rapid; insufficient solvent.Reheat to redissolve the solid. Add a small amount (1-2 mL) of extra solvent to stay in the metastable zone longer. Insulate the flask to ensure slow cooling.[25]
Poor Yield Too much solvent used; premature crystallization during hot filtration; washing with warm solvent.Re-concentrate the mother liquor to try and recover a second crop of crystals. Ensure filtration apparatus is pre-heated. Always wash crystals with ice-cold solvent.[25]

Quality Control and Characterization

Every batch must be validated to confirm identity, purity, and solid-state form.

TechniquePurposeTypical Expected Result
HPLC Quantify purity and identify impurities.Purity > 99.5%, with no single impurity > 0.1%.
¹H NMR / ¹³C NMR Confirm chemical structure and identity.Spectrum matches the expected structure of 2-(propylamino)-4(3H)-quinazolinone.[28][29]
Mass Spectrometry Confirm molecular weight and elemental composition.Observed mass matches the calculated mass for the target molecule.[28][29]
FT-IR Confirm the presence of key functional groups.Shows characteristic peaks for N-H, C=O (amide), and aromatic C-H bonds.[28][30]
DSC / TGA Determine melting point and thermal stability; detect polymorphism.A sharp, single melting endotherm indicates high purity and a single polymorphic form.
XRD Unambiguously determine the crystalline form (polymorph).Provides a unique diffraction pattern for the specific crystal lattice.[28]

Conclusion

The successful crystallization and purification of 2-(propylamino)-4(3H)-quinazolinone is a multi-step process that requires a systematic and scientifically grounded approach. By carefully selecting solvents, controlling the rate of cooling, and implementing appropriate purification strategies based on the impurity profile, researchers can consistently obtain this valuable intermediate in high purity and with the desired solid-state properties. The protocols and troubleshooting guides provided herein serve as a robust framework for achieving these goals, ensuring the quality and consistency required for pharmaceutical development.

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(propylamino)-4(3H)-quinazolinone Solubility in DMSO

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(propylamino)-4(3H)-quinazolinone in dimethyl sulfoxide (DMSO). As a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(propylamino)-4(3H)-quinazolinone in dimethyl sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions during your experiments. This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address common and complex solubility issues.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2-(propylamino)-4(3H)-quinazolinone in 100% DMSO at my desired concentration. What are the initial steps I should take?

A1: Difficulty in dissolving a quinazolinone derivative like 2-(propylamino)-4(3H)-quinazolinone in DMSO can stem from several factors. The initial troubleshooting should focus on the quality of the solvent and the physical dissolution process.

  • DMSO Quality is Paramount: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can significantly alter the solvent's polarity and its ability to dissolve lipophilic compounds, often leading to a decrease in solubility.[1][3] Always use fresh, anhydrous, high-purity (≥99.9%) DMSO, preferably from a newly opened bottle.[4][5] For critical applications, consider purchasing smaller volume bottles to minimize repeated openings and subsequent moisture absorption.[1]

  • Enhance the Dissolution Process: If the compound doesn't readily dissolve with simple vortexing, gentle warming and sonication can be employed.[4] Heating the solution to 37-60°C can increase the kinetic energy of the system and aid in overcoming the crystal lattice energy of the solid.[6] Following warming with ultrasonication can further break down any remaining solid particles and facilitate complete dissolution.[1] However, be cautious with heat, as prolonged exposure can potentially degrade some compounds.[7]

Q2: My 2-(propylamino)-4(3H)-quinazolinone stock solution in DMSO was clear initially, but now I see precipitation after storage at -20°C. What is happening?

A2: This is a common phenomenon often caused by a combination of factors, primarily related to temperature-dependent solubility and moisture absorption.

  • Temperature-Dependent Solubility: The solubility of many compounds, including quinazolinone derivatives, is lower at colder temperatures.[6] When you store a concentrated DMSO stock solution at -20°C, you may be creating a supersaturated solution that is kinetically stable when warm but thermodynamically driven to precipitate as it cools.[3]

  • Freeze-Thaw Cycles and Moisture: Each freeze-thaw cycle can introduce small amounts of atmospheric moisture into your stock tube.[8] This gradual increase in water content will progressively decrease the solubility of your compound in DMSO, exacerbating the precipitation issue.[1][3]

  • Solution: Before each use, visually inspect your thawed stock solution for any precipitate. If present, gently warm the solution to room temperature or 37°C and vortex or sonicate until the precipitate is fully redissolved.[4] To prevent this issue in the future, it is highly recommended to aliquot your stock solution into single-use volumes.[1][4] This minimizes the number of freeze-thaw cycles and the opportunity for moisture contamination.[8]

Q3: I've successfully prepared a clear stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I resolve this?

A3: This issue, known as "precipitation upon dilution," is a frequent challenge when working with compounds that have poor aqueous solubility.[6][9] The dramatic change in solvent polarity from 100% DMSO to a primarily aqueous environment causes the compound to crash out of solution.

Here are several strategies to mitigate this:

  • Optimize the Final DMSO Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[8] Maintaining the highest tolerable DMSO concentration can help keep the compound in solution.[9] Always include a vehicle control with the same final DMSO concentration in your experiments.[8]

  • Introduce a Co-solvent: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to your aqueous buffer can increase the overall solvent capacity for your compound.[6][8]

  • Utilize Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent aqueous solubility.[6]

  • Employ Cyclodextrins: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[6][10]

Q4: Could the chemical structure of 2-(propylamino)-4(3H)-quinazolinone itself be contributing to these solubility issues?

A4: Yes, the inherent chemical properties of the 4(3H)-quinazolinone scaffold play a significant role. These compounds often have a rigid, fused heterocyclic ring system which, combined with other substituents, can lead to high crystal lattice energy.[6] This high lattice energy means that a significant amount of energy is required to break apart the crystal structure and allow the solvent to solvate individual molecules. The nature and position of substituents on the quinazolinone ring can greatly influence properties like lipophilicity and crystal packing, which in turn affect solubility.[11]

Q5: How can I quantitatively determine the solubility of 2-(propylamino)-4(3H)-quinazolinone in DMSO?

A5: A common and reliable method for determining thermodynamic solubility is the shake-flask method .[12] This involves adding an excess amount of the solid compound to DMSO in a vial and agitating it at a constant temperature until equilibrium is reached (typically 24-48 hours). After reaching equilibrium, the solution is filtered or centrifuged to remove any undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using an analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]

Troubleshooting Workflows & Protocols

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for addressing solubility issues with 2-(propylamino)-4(3H)-quinazolinone in DMSO.

G cluster_0 Initial Dissolution Failure cluster_1 Precipitation After Storage cluster_2 Precipitation Upon Dilution A Compound Fails to Dissolve in DMSO B Check DMSO Quality (Anhydrous, Fresh Bottle?) A->B C Apply Gentle Heat (37°C) & Sonicate B->C D Still Insoluble? Consider Lowering Concentration C->D E Precipitate Forms in -20°C Stock Solution F Thaw Completely at RT E->F G Warm (37°C) & Vortex/Sonicate to Re-dissolve F->G H Prepare Single-Use Aliquots for Future Use G->H I Precipitation in Aqueous Buffer J Optimize Final DMSO % (e.g., <0.5%) I->J K Add Co-solvents or Surfactants to Aqueous Buffer J->K L Consider Cyclodextrin Formulation K->L M Successful Solubilization L->M

Caption: A troubleshooting workflow for 2-(propylamino)-4(3H)-quinazolinone solubility issues.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol details the standard procedure for preparing a stock solution, incorporating best practices to maximize the chances of successful dissolution.[5]

Materials:

  • 2-(propylamino)-4(3H)-quinazolinone powder

  • Anhydrous DMSO (≥99.9% purity)[5]

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator

  • Water bath set to 37°C

Procedure:

  • Pre-Equilibration: Allow the vial containing the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

  • Weighing: Accurately weigh the desired amount of 2-(propylamino)-4(3H)-quinazolinone and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Initial Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes.[7]

  • Visual Inspection: Visually inspect the solution against a bright background to check for any undissolved particles.

  • Assisted Dissolution (If Necessary):

    • If solids remain, place the tube in a 37°C water bath for 5-10 minutes.[4]

    • Following warming, place the tube in a water bath sonicator for 10-15 minutes.[1]

  • Final Inspection: Once the solution is completely clear, perform a final visual inspection.

  • Aliquoting and Storage: To prevent issues from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[1][4] Store these aliquots at -20°C or -80°C, protected from light.[14]

Protocol 2: Stability Assessment of 2-(propylamino)-4(3H)-quinazolinone in DMSO using HPLC

This protocol provides a framework for experimentally determining the stability of your compound in a DMSO stock solution over time.[15]

Materials:

  • Prepared stock solution of 2-(propylamino)-4(3H)-quinazolinone in DMSO

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column and mobile phase (to be determined based on the compound's properties)

  • DMSO (for dilutions)

  • Autosampler vials

Procedure:

  • Time-Zero Analysis (T=0):

    • Immediately after preparing the fresh stock solution, prepare a diluted sample appropriate for HPLC analysis.

    • Inject this sample into the HPLC system and record the chromatogram.

    • The peak area of the main compound at T=0 will serve as the 100% reference point.[15]

  • Storage: Store the aliquots of the stock solution under your desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), thaw one aliquot of the stock solution.

  • Sample Preparation and Analysis: Prepare a diluted sample from the thawed aliquot in the same manner as the T=0 sample and analyze it by HPLC under the identical conditions.

  • Data Analysis: Compare the peak area of the main compound at each time point to the T=0 peak area. A significant decrease in the main peak area or the appearance of new peaks may indicate degradation.

Potential Degradation Pathway

While specific degradation pathways for 2-(propylamino)-4(3H)-quinazolinone in DMSO are not extensively documented, quinazolinone cores can be susceptible to hydrolysis or oxidation under certain conditions, especially with prolonged storage or exposure to contaminants.[16] High temperatures used to force dissolution can also sometimes promote degradation.[17]

G cluster_conditions Degradation Conditions A 2-(propylamino)-4(3H)-quinazolinone (Stable) B Potential Degradation Products (e.g., Hydrolysis, Oxidation) A->B Degradation C Presence of Water (Hydrolysis) D Extended Storage / High Temp (Oxidation/Decomposition)

Caption: Potential degradation pathways for quinazolinones in DMSO.

Quantitative Data Summary

IssuePotential CauseRecommended Action
Initial Dissolution Failure Poor quality/hydrated DMSOUse fresh, anhydrous DMSO (≥99.9%).[4]
Insufficient agitationApply gentle heat (37°C) and sonication.[1][4]
Concentration exceeds solubility limitPrepare a less concentrated stock solution.[4]
Precipitation Upon Storage Temperature-dependent solubilityWarm and vortex/sonicate to redissolve before use.[4]
Moisture absorption from freeze-thaw cyclesAliquot stock into single-use volumes.[1][8]
Precipitation Upon Dilution Low aqueous solubilityLower the final assay concentration.[6]
High final DMSO concentrationKeep final DMSO concentration <0.5%.[8]
Solvent incompatibilityUse co-solvents, surfactants, or cyclodextrins in the aqueous buffer.[6][10]

By systematically addressing these potential issues and employing the provided protocols, researchers can overcome the solubility challenges associated with 2-(propylamino)-4(3H)-quinazolinone, ensuring the accuracy and reproducibility of their experimental results.

References

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  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties | IntechOpen. Published January 22, 2020.
  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. PMC. Published August 1, 2025.
  • Quinazolin-4-one, 2-propyl, 3-methyl. The NIST WebBook.
  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. Published March 10, 2025.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PMC. Published September 25, 2025.

Sources

Optimization

Technical Support Center: HPLC Method Development &amp; Troubleshooting for Quinazolinones

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing 2-(propylamino)-4(3H)-quin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing 2-(propylamino)-4(3H)-quinazolinone .

Rather than relying on generic trial-and-error, successful HPLC method development requires a deep understanding of molecular causality. This compound features a bicyclic quinazolinone core with an amphoteric nature and a highly basic secondary amine (propylamino group). These structural characteristics dictate its retention behavior, ionization state, and propensity for secondary interactions on silica-based stationary phases[1].

Part 1: Physicochemical Profiling & Causality

To optimize the mobile phase, we must first understand the analyte. The propylamino group is highly basic, while the quinazolinone core contains a weakly acidic amide/lactam moiety.

Table 1: Predicted Physicochemical Properties & Chromatographic Implications

PropertyEstimated ValueChromatographic Implication (The "Why")
pKa 1 (Ring N / Amide) ~2.0 / ~9.0The core is largely un-ionized at neutral pH but can deprotonate at highly basic pH.
pKa 2 (Propylamino) ~8.5 - 9.5Fully protonated ( NH2+​ ) at acidic to neutral pH. Prone to severe ion-exchange interactions with ionized silanols ( SiO− ) on the column[2].
LogP ~1.8 - 2.5Moderate hydrophobicity. Will retain well on C18 phases but requires careful tuning of the organic modifier (Acetonitrile/Methanol) to elute efficiently.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why does 2-(propylamino)-4(3H)-quinazolinone exhibit severe peak tailing, and how do I fix it?

The Causality: Peak tailing for basic quinazolinones is rarely a column-packing issue; it is a chemical interaction issue. At a typical mobile phase pH of 5.0–7.0, the propylamino group is positively charged. Simultaneously, residual silanol groups on the silica backbone of the column begin to ionize (pKa ~ 3.5–4.5) into negatively charged SiO− species. The resulting electrostatic attraction (secondary ion-exchange) causes the analyte to stick to the column, dragging out the tail of the peak[2].

The Solution (Self-Validating Protocol): You have two definitive thermodynamic pathways to eliminate this interaction:

  • Low pH Strategy (pH 2.0 - 2.5): Use 0.1% Trifluoroacetic acid (TFA) or 10–20 mM Phosphoric acid. This forces the silanols into a neutral, protonated state ( SiOH ), completely shutting down the ion-exchange mechanism.

  • Ion-Pairing / Competing Base: If you must work at neutral pH, add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial base, saturating the active silanol sites before your analyte can interact with them[2].

Q2: How should I choose between Acetonitrile and Methanol as the organic modifier?

The Causality: Acetonitrile is aprotic and generally provides higher theoretical plate counts and lower backpressure due to its lower viscosity[1]. Methanol is protic and can act as both a hydrogen-bond donor and acceptor. Because 2-(propylamino)-4(3H)-quinazolinone contains a lactam carbonyl and an amine proton, Methanol can induce unique selectivity changes by hydrogen-bonding with the analyte. Recommendation: Start with Acetonitrile to establish baseline peak shape. If co-eluting impurities are present, switch to Methanol to exploit hydrogen-bonding selectivity differences.

Q3: What is the optimal buffer for LC-MS vs. LC-UV analysis?

The Causality: Buffer selection is dictated by detector physics. UV detectors require optical transparency, while Mass Spectrometers require volatility to prevent source fouling.

  • For LC-UV: Use 10–25 mM Potassium Phosphate. It provides exceptional buffering capacity at low pH and has a minimal UV cutoff (<200 nm), which is critical since quinazolinone derivatives typically exhibit primary absorption bands around 240–300 nm[2].

  • For LC-MS: Phosphate is strictly prohibited as it will precipitate and destroy the MS source. Use 10 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 6.0)[1].

Table 2: Mobile Phase Buffer Selection Matrix

Buffer SystemOptimal pH RangeUV CutoffLC-MS Compatible?Best Use Case
0.1% Formic Acid~2.7210 nmYes Standard LC-MS screening
10 mM Phosphate2.1 - 3.1<200 nmNoHigh-resolution LC-UV
10 mM Ammonium Acetate3.8 - 5.8210 nmYes LC-MS at mid-pH
0.1% Triethylamine (TEA)~11.0235 nmNoSilanol masking (Peak tailing)

Part 3: Experimental Workflows & Methodologies

Workflow 1: Mobile Phase & Buffer Selection Logic

Workflow A Analyze 2-(propylamino)- 4(3H)-quinazolinone B Assess Detector Type A->B C LC-UV Analysis B->C UV Absorbance D LC-MS Analysis B->D Mass Spec E 10 mM Phosphate Buffer (pH 2.5) C->E F 0.1% Formic Acid or 10 mM Ammonium Acetate D->F G Severe Peak Tailing? E->G F->G H Add 0.1% TEA or Switch to High-pH (10.5) G->H Yes

Logical workflow for mobile phase and buffer selection based on detector type and peak shape.

Protocol: Self-Validating Mobile Phase Optimization Screen

This protocol is designed to systematically isolate the variables of pH and organic modifier. By running this exact sequence, the system self-validates the optimal thermodynamic state for the analyte.

Step 1: Aqueous Phase Preparation (Low pH Baseline)

  • Accurately weigh 1.36 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) and dissolve in 1.0 L of HPLC-grade water to create a 10 mM solution.

  • Adjust the pH to 2.5 using dilute Phosphoric acid ( H3​PO4​ ) while monitoring with a calibrated pH meter.

  • Causality Check: Buffering at pH 2.5 ensures the mobile phase is at least 1.5 units away from the quinazolinone core's pKa, guaranteeing a robust, single ionization state[1].

  • Filter through a 0.22 µm membrane to remove particulates.

Step 2: Gradient Screening Execution

  • Install an end-capped C18 column (e.g., 50 mm x 4.6 mm, 3 µm) to minimize baseline silanol activity.

  • Set Column Temperature to 35°C (reduces mobile phase viscosity and improves mass transfer kinetics).

  • Program a linear gradient: 5% to 95% Acetonitrile over 10 minutes.

  • Inject 5 µL of a 0.1 mg/mL standard of 2-(propylamino)-4(3H)-quinazolinone.

Step 3: Diagnostic Evaluation

  • If the peak is broad/tailing (Asymmetry > 1.5): The low pH is insufficient to suppress silanols on your specific column. Action: Switch the aqueous phase to 0.1% TFA (a stronger ion-pairing agent).

  • If the retention time is highly variable: The column is not fully equilibrated, or the buffer capacity is too low. Action: Increase equilibration time to 10 column volumes and verify pump check valves[2].

  • If co-elution occurs with synthesis impurities: Change the organic modifier from Acetonitrile to Methanol, keeping the gradient profile identical.

Part 4: Troubleshooting Secondary Interactions

Tailing Issue Peak Tailing Observed (Asymmetry > 1.5) Check1 Check Mobile Phase pH Issue->Check1 Check2 Secondary Interactions? Issue->Check2 Action1 Adjust pH >2 units away from pKa Check1->Action1 If pH is near pKa Action2 Add Triethylamine (TEA) or use end-capped column Check2->Action2 Basic amine interaction

Diagnostic decision tree for resolving peak tailing in basic quinazolinone derivatives.

References

  • Mobile Phase Selection in Method Development: How to Optimize Welch Materials URL:[Link]

  • HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect Ingenta Connect / Die Pharmazie URL:[Link]

Sources

Troubleshooting

Resolving co-elution in 2-(propylamino)-4(3H)-quinazolinone chromatography

Focus: Resolving Co-Elution in 2-(propylamino)-4(3H)-quinazolinone Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus: Resolving Co-Elution in 2-(propylamino)-4(3H)-quinazolinone

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve complex co-elution issues specifically involving 2-(propylamino)-4(3H)-quinazolinone and its structurally related impurities.

This molecule presents unique chromatographic challenges due to its amphoteric nature: it contains a basic secondary aliphatic amine (the propylamino group) and a weakly acidic/hydrogen-bonding quinazolinone core. Standard reversed-phase (RP-HPLC) approaches often fail, leading to hidden co-elutions or severe peak distortion.

Part 1: Diagnostic FAQs – Identifying the Root Cause

Q: My 2-(propylamino)-4(3H)-quinazolinone peak at 254 nm looks broad and asymmetrical. How do I definitively know if this is co-elution or just column tailing? A: Perfect co-elution occurs when two compounds exit the column at the exact same retention time, often leaving no obvious visual distortion. However, if you see a "shoulder" (a sudden discontinuity in the peak shape), you are likely witnessing partial co-elution [2]. Conversely, a gradual exponential decline at the back of the peak usually indicates secondary interactions (tailing).

To prove causality, you must use a Diode Array Detector (DAD) or Mass Spectrometer (MS). A DAD collects ~100 UV spectra across a single peak. Because quinazoline derivatives display distinct UV absorption bands (typically 240–300 nm and 310–425 nm), extracting spectra from the leading edge, apex, and tailing edge will reveal the truth [1]. If the spectra are identical (Match Factor > 990), you have a pure peak suffering from tailing. If the spectral profile shifts, you have a hidden co-eluting impurity [2].

Q: I confirmed via DAD that my peak is pure, but it still tails severely on my C18 column. Why? A: This is a classic mechanistic failure of the stationary phase. The basic nitrogen on your propylamino side chain is interacting with unendcapped, acidic silanol groups (SiO⁻) on the silica backbone of the column via ion-exchange mechanisms [1]. To resolve this, you must either suppress the silanol ionization by dropping the mobile phase pH below 3.0, or add a competing volatile base like 0.1% Triethylamine (TEA) to the mobile phase to block these active sites [1].

Q: I've confirmed true co-elution via MS spectral shift. Why is my standard C18 column failing to separate the target from its degradant? A: The fundamental resolution equation ( Rs​ ) dictates that separation is driven by efficiency ( N ), retention ( k′ ), and selectivity ( α ) [3]. A standard C18 column relies almost entirely on dispersive (hydrophobic) interactions. If your co-eluting impurity is a positional isomer (e.g., the propyl group migrated to a different ring position) or a closely related synthetic precursor, its hydrophobic footprint is virtually identical to 2-(propylamino)-4(3H)-quinazolinone. When hydrophobicity is identical, C18 selectivity ( α ) approaches 1.0, making baseline resolution mathematically impossible regardless of column length[3]. You must change the chemistry of the system.

Part 2: Troubleshooting Guides – Strategic Resolution

Q: If mobile phase gradient adjustments fail, what is the best orthogonal stationary phase to resolve quinazolinone isomers? A: You must switch from a purely dispersive phase (C18) to one that exploits the electronic distribution of the molecule [3]. I highly recommend a Pentafluorophenyl (PFP) or Phenyl-Hexyl column.

  • The Causality: The quinazolinone core contains a highly conjugated, electron-rich aromatic system. A PFP phase acts as a strong π -acid, facilitating intense π−π interactions with the π -basic regions of your analyte. Furthermore, the carbon-fluorine bonds in the PFP phase induce strong dipole-dipole and hydrogen-bonding interactions with the 3H-nitrogen and the carbonyl oxygen of the quinazolinone ring. This orthogonal interaction mechanism will drastically alter the selectivity ( α ), pulling apart co-eluting isomers that C18 cannot distinguish.

Q: How should I manipulate the mobile phase pH to force separation? A: 2-(propylamino)-4(3H)-quinazolinone is highly sensitive to pH due to its two ionizable centers.

  • Low pH (pH 2.5 - 3.0): Using 0.1% Formic Acid or Trifluoroacetic acid (TFA) protonates the secondary amine, making the molecule highly polar and cationic. This reduces retention ( k′ ) but can sharpen the peak via ion-pairing.

  • High pH (pH 10.0): Using 10 mM Ammonium Bicarbonate deprotonates the amine, rendering the molecule neutral (or anionic if the 3H-nitrogen deprotonates). This drastically increases hydrophobicity and retention time [4]. If your co-eluting impurity lacks an ionizable amine (e.g., a neutral degradant), shifting to a high pH will selectively retain your target compound while the neutral impurity's retention remains unchanged, instantly resolving the co-elution.

Part 3: Quantitative Data & Parameter Impact

Below is a summary of how manipulating specific chromatographic parameters directly impacts the retention and selectivity of 2-(propylamino)-4(3H)-quinazolinone.

Parameter AdjustmentConditionAnalyte Ionization StateDominant InteractionExpected Retention ( k′ )Selectivity Impact ( α )
Standard Baseline C18, pH 7.0 BufferZwitterionic / Partial CationDispersive + SilanolModerateBaseline (1.0)
Acidic Mobile Phase C18, pH 2.5 (0.1% TFA)Fully Cationic (+)Dispersive + Ion-PairingLowLow-Moderate
Basic Mobile Phase C18, pH 10.0 (NH₄HCO₃)Neutral / Anionic (-)Purely DispersiveVery HighHigh (vs. neutral impurities)
Stationary Phase Shift PFP Column, pH 4.0Cationic (+) π−π , Dipole, H-BondingModerateVery High (vs. isomers)
Gradient Flattening C18, 0.5% B/min slopeZwitterionicDispersiveHighLow (Only improves Rs​ slightly)

Part 4: Self-Validating Experimental Protocol

To systematically resolve the co-elution without relying on trial-and-error, execute the following self-validating workflow. This protocol ensures that every change is mathematically verified by the detector.

Step-by-Step Orthogonal Selectivity Screening:

  • Baseline Establishment & Purity Verification:

    • Inject 2 µL of the sample onto a standard C18 column (e.g., 2.1 x 100 mm, 1.7 µm) using a generic gradient (5-95% Acetonitrile with 0.1% Formic Acid over 10 minutes).

    • Validation Check: Extract the DAD spectra at the peak start, apex, and end. Calculate the Match Factor. If < 990, proceed to Step 2.

  • Targeted Gradient Flattening:

    • Identify the exact %B at which the co-eluted mass elutes (e.g., 35% B).

    • Reprogram the pump to run a steep gradient to 30% B, then flatten the slope to 0.5% B/min through the elution window (30% to 40% B).

    • Causality: This maximizes the capacity factor ( k′ ) at the exact moment of desorption, allowing minor differences in hydrophobicity to manifest.

  • pH Selectivity Shift (The α Driver):

    • If Step 2 fails, prepare Mobile Phase A as 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with ammonium hydroxide). Ensure your column is hybrid-silica and rated for high pH.

    • Re-run the flattened gradient.

    • Validation Check: Observe the retention time shift. The target molecule will retain significantly longer. Check DAD purity to see if the impurity separated.

  • Orthogonal Phase Screening (The Ultimate Resolution):

    • If the impurity is a structural isomer that shifts identically with pH, swap the column to a PFP (Pentafluorophenyl) phase.

    • Revert to the acidic mobile phase (pH 3.0) to ensure the amine is protonated, maximizing hydrogen bonding with the fluorine atoms.

    • Validation Check: Baseline resolution ( Rs​≥1.5 ) should now be achieved. Confirm final peak purity via DAD and MS extracted ion chromatograms (EIC).

Part 5: Decision Tree Visualization

Follow this logical pathway to diagnose and resolve peak distortions for quinazolinone derivatives.

CoelutionWorkflow Start Suspected Co-elution 2-(propylamino)-4(3H)-quinazolinone DAD Perform DAD Peak Purity or MS Spectral Analysis Start->DAD PurityCheck Is Spectral Purity Consistent Across Peak? DAD->PurityCheck Tailing Secondary Interaction (Silanol - Amine binding) PurityCheck->Tailing Yes (Pure but distorted) TrueCoel True Co-elution (Isomer or Degradant) PurityCheck->TrueCoel No (Spectra shifts) FixTailing Add 0.1% TEA or Switch to Base-Deactivated Column Tailing->FixTailing ModSelectivity Alter Chromatographic Selectivity (α) TrueCoel->ModSelectivity Phase Stationary Phase: Switch C18 to PFP ModSelectivity->Phase pH Mobile Phase pH: Shift pH > pKa+2 ModSelectivity->pH Gradient Gradient Profile: Flatten slope at %B ModSelectivity->Gradient

Decision tree for diagnosing and resolving quinazolinone co-elution vs. peak tailing.

References

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at:[Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. Available at:[Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies (Taylor & Francis). Available at:[Link]

Optimization

Technical Support Center: Navigating False Positives in 2-(Propylamino)-4(3H)-quinazolinone Binding Assays

Welcome to the technical support center dedicated to ensuring the accuracy and reliability of your binding assays for 2-(propylamino)-4(3H)-quinazolinone and related compounds. As researchers and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to ensuring the accuracy and reliability of your binding assays for 2-(propylamino)-4(3H)-quinazolinone and related compounds. As researchers and drug development professionals, we understand that false positives in high-throughput screening (HTS) can lead to a significant waste of time and resources.[1][2][3] This guide is designed to provide you with expert, field-proven insights to help you identify, understand, and overcome common assay artifacts, with a special focus on the nuances of the quinazolinone scaffold.

Part 1: The Challenge with Quinazolinones: A Physicochemical Perspective

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities.[3][4][5][6][7][8] However, like many heterocyclic compounds, quinazolinone derivatives can present challenges in biochemical and cellular assays due to their physicochemical properties. One of the primary concerns is their often-limited aqueous solubility.[9][10] Poor solubility is a major driver of compound aggregation, a notorious mechanism for generating false positives in binding assays.[11]

Part 2: Troubleshooting Guide: From Assay Design to Hit Validation

This section is structured to help you diagnose and resolve specific issues you may encounter during your screening campaign.

Issue 1: High Hit Rate with Poor Reproducibility

Q: We are seeing a high number of initial hits in our primary screen, but many are not confirming in subsequent assays. What could be the cause?

A: This is a classic sign of assay interference.[12] Several factors could be at play, often related to the compound's behavior in the assay buffer rather than specific binding to your target.

Possible Causes & Solutions:

Cause Explanation Recommended Action
Compound Aggregation At the concentrations used in HTS, poorly soluble compounds like some quinazolinones can form colloidal aggregates.[11] These aggregates can sequester and denature the target protein, leading to a non-specific loss of activity that mimics inhibition.[13]1. Detergent Titration: The inclusion of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer is a highly effective strategy to prevent or disrupt compound aggregates.[4][14][15][16] Start with a low concentration (e.g., 0.01%) and titrate upwards to find the optimal concentration that mitigates false positives without affecting your assay's performance.[4] 2. Dynamic Light Scattering (DLS): Directly assess the aggregation propensity of your hit compounds using DLS.[5][7][11][17] This technique measures the size distribution of particles in solution and can confirm the presence of aggregates at relevant concentrations.[5][10]
Assay Technology Interference Your compound may be directly interfering with the detection method. For example, fluorescent compounds can interfere with fluorescence-based readouts (e.g., FP, TR-FRET), and colored compounds can affect absorbance or luminescence assays.[18][19]1. Counter-Screening: Perform a counter-screen in the absence of the target protein.[12] Any activity observed in this assay is likely due to interference with the assay components or detection system. 2. Orthogonal Assays: Validate your hits using an orthogonal assay with a different detection method.[2][20][21] For example, if your primary screen is fluorescence-based, a secondary assay using a label-free technology like Surface Plasmon Resonance (SPR) can help eliminate false positives.[2][22][23]
Chemical Reactivity Some compounds, including those with certain substructures sometimes found in compound libraries, can be chemically reactive. These are often flagged as Pan-Assay Interference Compounds (PAINS).[18][24][25] They can covalently modify your target protein or other assay components, leading to irreversible inhibition that is not therapeutically relevant.1. PAINS Filtering: Use computational filters to check your hit list for known PAINS substructures.[18] However, be aware that these filters are not infallible and should be used as a guide, not a definitive rule. 2. Thiol Reactivity Assay: If your target protein has accessible cysteine residues, a thiol-reactivity assay can identify compounds that act as non-specific electrophiles.[9]
Issue 2: Confirmed Hit Shows Atypical Dose-Response Curve

Q: Our dose-response curve for a confirmed hit is unusually steep or has a high Hill slope. What does this indicate?

A: Atypical dose-response curves are often characteristic of non-specific inhibition mechanisms, particularly aggregation.

Possible Cause & Solution:

Cause Explanation Recommended Action
Compound Aggregation The formation of inhibitory aggregates is often a cooperative process that occurs above a critical aggregation concentration (CAC). This can result in a very steep dose-response curve that is not representative of a 1:1 binding interaction.1. Re-test in the Presence of Detergent: As with initial hit validation, re-running the dose-response curve in the presence of a non-ionic detergent can help to confirm or refute an aggregation-based mechanism. A significant rightward shift in the IC50 value or a complete loss of activity in the presence of detergent is strong evidence for aggregation.[4][16] 2. Enzyme Concentration Dependence: True inhibitors will typically have an IC50 that is independent of the enzyme concentration, whereas aggregators will often show a linear relationship between IC50 and enzyme concentration.

Part 3: FAQs for Robust Quinazolinone Binding Assays

Q1: At what stage should we start thinking about false positives?

A1: From the very beginning of assay development. Proactively designing a robust assay can save you significant time and effort down the line. This includes optimizing buffer conditions, choosing an appropriate detection technology, and including detergents if your compounds are known to have solubility issues.[4]

Q2: Is the 2-(propylamino)-4(3H)-quinazolinone scaffold a known PAIN?

A2: The quinazolinone core itself is not universally classified as a PAIN.[18][25] However, certain derivatives or related heterocyclic structures can be flagged by PAINS filters. It is always advisable to run your hits through a PAINS filter as a preliminary check, but experimental validation is crucial.

Q3: We have a confirmed, non-aggregating hit. What's the next step to ensure it's a true binder?

A3: The gold standard for confirming a direct binding interaction is to use a biophysical method.[2] Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NMR spectroscopy can provide direct evidence of binding and can also determine key thermodynamic and kinetic parameters of the interaction.[2][22]

Q4: Can we use computational methods to predict false positives?

A4: Yes, computational tools can be a valuable part of your hit triage strategy.[3] In addition to PAINS filters, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict assay interference based on historical screening data.[3] However, these are predictive tools and should not replace experimental validation.

Part 4: Key Experimental Protocols

Here are detailed protocols for essential experiments to identify and eliminate false positives.

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis

Objective: To determine if a compound forms aggregates at concentrations relevant to the binding assay.

Materials:

  • Test compound (dissolved in DMSO)

  • Assay buffer (without detergent)

  • DLS instrument and compatible plates or cuvettes

Procedure:

  • Prepare a dilution series of the test compound in the assay buffer. The final concentrations should span the range used in your binding assay (e.g., from low micromolar to the highest concentration tested).

  • Ensure the final DMSO concentration is consistent across all samples and matches the concentration in your binding assay.

  • Include a buffer-only control and a control with DMSO at the same final concentration.

  • Transfer the samples to the DLS plate or cuvettes.

  • Equilibrate the samples to the temperature at which your binding assay is performed.

  • Acquire DLS data, measuring the size distribution of particles in each sample.

  • Analyze the data to identify the presence of particles with a hydrodynamic radius significantly larger than that of a small molecule (typically >100 nm is indicative of aggregation).[11]

Protocol 2: Surface Plasmon Resonance (SPR) for Direct Binding Confirmation

Objective: To confirm a direct interaction between the test compound and the target protein and to determine binding kinetics.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS)

  • Target protein

  • Test compound

  • Running buffer (degassed)

Procedure:

  • Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions.

  • Prepare a dilution series of the test compound in the running buffer.

  • Inject the different concentrations of the compound over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein).

  • Monitor the binding response in real-time. A concentration-dependent increase in the response on the target surface compared to the reference surface indicates a specific binding event.

  • After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound compound.

  • Fit the resulting sensorgrams to an appropriate binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[22][23][25]

Part 5: Visualizing the Workflow

Diagram 1: Troubleshooting False Positives

False_Positive_Troubleshooting Start High Hit Rate in Primary Screen Check_Reproducibility Confirm Hits in Dose-Response Start->Check_Reproducibility Aggregation_Check Re-test with Detergent Check_Reproducibility->Aggregation_Check Reproducible False_Positive False Positive Check_Reproducibility->False_Positive Not Reproducible DLS_Analysis Perform DLS Analysis Aggregation_Check->DLS_Analysis Activity Lost/Shifted Interference_Check Counter-screen (No Target) Aggregation_Check->Interference_Check Activity Retained DLS_Analysis->Interference_Check No Aggregates DLS_Analysis->False_Positive Aggregates Detected Orthogonal_Assay Validate with Orthogonal Assay Interference_Check->Orthogonal_Assay No Activity Interference_Check->False_Positive Activity Observed PAINS_Filter Computational PAINS Analysis Orthogonal_Assay->PAINS_Filter Hit Confirmed Orthogonal_Assay->False_Positive Hit Not Confirmed Biophysical_Validation Biophysical Confirmation (e.g., SPR, ITC) PAINS_Filter->Biophysical_Validation True_Hit Validated Hit Biophysical_Validation->True_Hit Direct Binding Confirmed Biophysical_Validation->False_Positive No Direct Binding

Caption: A decision tree for troubleshooting and validating hits from a primary screen.

Diagram 2: Hit Validation Cascade

Hit_Validation_Cascade Primary_Screen Primary HTS (e.g., Fluorescence Assay) Hit_Confirmation Dose-Response Confirmation Primary_Screen->Hit_Confirmation Triage Triage for False Positives - Aggregation Check (Detergent) - Assay Interference Check Hit_Confirmation->Triage Orthogonal_Validation Orthogonal Assay (e.g., Label-Free) Triage->Orthogonal_Validation Biophysical_Characterization Biophysical Confirmation (e.g., SPR, DLS) Orthogonal_Validation->Biophysical_Characterization Final_Hit Validated Lead Compound Biophysical_Characterization->Final_Hit

Caption: A typical workflow for validating hits from a high-throughput screen.

References

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26). Retrieved from [Link]

  • High throughput identification of promiscuous inhibitors from screening libraries with the use of a thiol-containing fluorescent probe - PMC. (n.d.). Retrieved from [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research - BellBrook Labs. (2025, November 11). Retrieved from [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds | Journal of Medicinal Chemistry - ACS Publications. (2024, May 20). Retrieved from [Link]

  • Pan-assay interference compounds - Wikipedia. (n.d.). Retrieved from [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC. (2024, February 16). Retrieved from [Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC. (n.d.). Retrieved from [Link]

  • Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. (n.d.). Retrieved from [Link]

  • Surface Plasmon Resonance (SPR) Assay - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • The physicochemical characters of quinazoline, 2-quinazolinone,... - ResearchGate. (n.d.). Retrieved from [Link]

  • PAINS-killer: UNC study finds serious issues with popular drug screening tool | EurekAlert!. (2017, July 11). Retrieved from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs. (n.d.). Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Retrieved from [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC. (n.d.). Retrieved from [Link]

  • Dynamic Light Scattering (DLS) - Center for Macromolecular Interactions. (n.d.). Retrieved from [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC. (2025, January 11). Retrieved from [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - MDPI. (2025, March 10). Retrieved from [Link]

  • Optimizing Assay Development | Biocompare.com. (2019, June 5). Retrieved from [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchGate. (2017, March 30). Retrieved from [Link]

  • How To Optimize Your Hit Identification Strategy - Evotec. (2024, March 7). Retrieved from [Link]

  • High-throughput assays for promiscuous inhibitors - PubMed - NIH. (2005, August 15). Retrieved from [Link]

  • ProteOn Surface Plasmon Resonance Detection System - Bio-Rad. (n.d.). Retrieved from [Link]

  • AICs and PAINS: Mechanisms of Assay Interference - Drug Hunter. (2022, May 7). Retrieved from [Link]

  • Biological Activity of Quinazolinones - IntechOpen. (2020, January 29). Retrieved from [Link]

  • Design, Synthesis, and Evaluation of New Quinazolinone Derivatives that Inhibit Bloom Syndrome Protein (BLM) Helicase, Trigger DNA Damage at the Telomere Region, and Synergize with PARP Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2020, July 22). Retrieved from [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput - PubMed. (2010, October 15). Retrieved from [Link]

  • Aggregation by DLS - Novatia, LLC. (n.d.). Retrieved from [Link]

  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS - Wyatt Technology. (n.d.). Retrieved from [Link]

  • Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC. (n.d.). Retrieved from [Link]

  • Overcome effects of detergents & reducing agents in protein estimation - G-Biosciences. (2017, November 7). Retrieved from [Link]

  • Importance of detergents for in vitro phosphorylation? - ResearchGate. (2013, July 1). Retrieved from [Link]

  • Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery - Espace INRS. (2021, October 27). Retrieved from [Link]

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

  • Activity artifacts in drug discovery and different facets of compound promiscuity - F1000Research. (2014, October 3). Retrieved from [Link]

  • Surface Plasmon Resonance - Bruker. (n.d.). Retrieved from [Link]

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Troubleshooting

Technical Support Center: Extraction &amp; Purification of 2-(Propylamino)-4(3H)-quinazolinone

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the downstream processing of quinazolinone derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the downstream processing of quinazolinone derivatives.

Mechanistic Overview

The synthesis of 2-(propylamino)-4(3H)-quinazolinone typically involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-4(3H)-quinazolinone with propylamine. While the reaction is highly efficient, isolating the product from unreacted starting materials, excess amine, and degradation byproducts requires a nuanced liquid-liquid extraction strategy.

The core challenge lies in the amphoteric nature of the product: it possesses a weakly basic exocyclic secondary amine and a weakly acidic lactam nitrogen (N3). Successful purification relies on exploiting precise pKa differentials to partition impurities into the aqueous phase while retaining the target molecule in the organic phase.

Troubleshooting Guides & FAQs

Q1: Why does my extracted 2-(propylamino)-4(3H)-quinazolinone contain high levels of unreacted propylamine, and how do I remove it without losing my product? Causality: Propylamine is highly water-soluble but will partition into organic solvents (like ethyl acetate or dichloromethane) if the aqueous phase is too basic (pH > 11). The target product has a much lower basicity (pKa ~ 5.5) due to the electron-withdrawing effect of the quinazolinone core, while propylamine is strongly basic (pKa ~ 10.5). Solution: Implement a tightly pH-controlled wash. Washing the organic layer with a mild phosphate buffer at pH 7.5 ensures that the highly basic propylamine is fully protonated into its water-soluble ammonium salt, while the product remains in its neutral, organic-soluble free-base form. Avoid using strong acids (e.g., 1M HCl), as this will protonate the product's amine, dragging your yield into the aqueous waste.

Q2: I am seeing a persistent hydrophobic impurity on TLC (higher Rf than the product). NMR suggests it is the starting material, 2-chloro-4(3H)-quinazolinone. How can I separate it during extraction? Causality: 2-chloro-4(3H)-quinazolinone lacks the basic amine group, making it strictly a weak acid at the lactam NH (pKa ~ 9.0). Because it is highly lipophilic, it readily co-extracts into the organic layer at neutral pH. Solution: Perform a mild alkaline wash using saturated aqueous sodium bicarbonate (NaHCO3, pH ~ 8.3). This selectively deprotonates the more acidic 2-chloro-4(3H)-quinazolinone, pulling it into the aqueous layer, while the less acidic 2-(propylamino)-4(3H)-quinazolinone remains in the organic layer. Monitoring reaction completeness via TLC/HPLC is critical before beginning the extraction to minimize this impurity[1].

Q3: During extraction, my product yield is low, and I observe a highly polar impurity at the baseline of my TLC. What is this, and how do I prevent it? Causality: Quinazolinones are susceptible to base-catalyzed ring-opening hydrolysis, especially during aggressive workups or at elevated temperatures. The lactam ring cleaves to form an anthranilamide derivative (e.g., 2-amino-N-propylbenzamide). Solution: Avoid using strong bases (like NaOH or KOH) during the workup. If basification is required to neutralize a salt, use mild bases at temperatures below 25°C. To remove the ring-opened impurity, exploit its higher polarity by washing the organic layer with saturated brine, which helps partition highly polar degradants into the aqueous phase.

Q4: Mass spectrometry shows an impurity with an m/z corresponding to [M+Propyl]+. What is this bis-alkylated impurity, and can it be removed via liquid-liquid extraction? Causality: The lactam nitrogen (N3) of the quinazolinone ring is nucleophilic. In the presence of excess propylamine, substitution at N3 can occur, yielding 3-propyl-2-(propylamino)-4(3H)-quinazolinone. Solution: This impurity is highly lipophilic and neutral. It cannot be removed via acid-base liquid-liquid extraction because it lacks the acidic lactam NH. It must be removed via selective crystallization. Recrystallization from ethanol is a highly effective method for purifying quinazolinone derivatives, yielding high-purity crystals while leaving lipophilic impurities in the mother liquor[2].

Quantitative Data Summary

The following table summarizes the physicochemical properties that dictate the partitioning behavior of the reaction components during extraction.

CompoundEstimated pKaEstimated LogPPrimary SolubilityOptimal Extraction pHRemoval Strategy
Propylamine 10.5 (Conjugate Acid)0.48Highly Aqueous< 8.0Wash with pH 7.5 buffer
2-Chloro-4(3H)-quinazolinone 9.0 (Lactam NH)1.8Organic> 9.0Wash with sat. NaHCO3
2-(Propylamino)-4(3H)-quinazolinone ~5.5 (Amine), ~9.5 (NH)2.1Organic7.0 - 8.5Retain in organic phase
Bis-propylated Impurity ~5.5 (Amine)3.2Highly OrganicN/ARecrystallization

Standard Operating Procedure (SOP): Optimized Extraction & Purification

This protocol is designed as a self-validating system to ensure mass balance and high purity. Standard extraction protocols for quinazolinones typically involve partitioning between ethyl acetate and water, followed by drying over anhydrous Na2SO4[3]. Efficient work-up procedures emphasize utilizing simple filtration and crystallization to achieve high product yields[4].

Step-by-Step Methodology:

  • Quenching & Dilution: Cool the crude reaction mixture to 20-25°C. Dilute with 3 volumes of Ethyl Acetate (EtOAc) and 1 volume of deionized water.

  • Phase Separation: Transfer to a separatory funnel. Shake vigorously, vent, and allow phases to separate. Discard the lower aqueous layer.

    • Self-Validation: Spot both layers on TLC to confirm the product is entirely in the upper organic phase.

  • Amine Removal (Mild Acid Wash): Wash the organic layer with 2 volumes of 0.5 M Sodium Phosphate buffer (pH 7.5).

    • Self-Validation: Check the pH of the discarded aqueous wash; it should remain < 8.0 to ensure propylamine is protonated.

  • Starting Material Removal (Mild Base Wash): Wash the organic layer with 1 volume of saturated aqueous NaHCO3 to remove unreacted 2-chloro-4(3H)-quinazolinone.

  • Drying: Wash with 1 volume of saturated NaCl (brine) to remove residual water and highly polar impurities. Dry the organic layer over anhydrous Na2SO4.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at 40°C to yield the crude product.

  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling Ethanol (~5-10 mL/g). Allow to cool slowly to room temperature, then incubate at 4°C for 4 hours. Filter the purified crystals and wash with ice-cold ethanol.

Workflow Diagram

ExtractionWorkflow Reaction Crude Reaction Mixture Quench Quench (H2O + EtOAc) Reaction->Quench PhaseSep Phase Separation Quench->PhaseSep Aq1 Aqueous Layer (Discard) PhaseSep->Aq1 Org1 Organic Layer (EtOAc) PhaseSep->Org1 AcidWash pH 7.5 Buffer Wash Org1->AcidWash Aq2 Aqueous Layer (Propylamine Salts) AcidWash->Aq2 Org2 Organic Layer (Product + Neutrals) AcidWash->Org2 BaseWash NaHCO3 Wash Org2->BaseWash Aq3 Aqueous Layer (Acidic Impurities) BaseWash->Aq3 Org3 Organic Layer (Product) BaseWash->Org3 Cryst Recrystallization (EtOH) Org3->Cryst Pure Pure Quinazolinone Cryst->Pure

Caption: Workflow for the extraction and purification of 2-(propylamino)-4(3H)-quinazolinone.

References

  • Preparation of quinazolinones using biosynthesized silver nanoparticles Source: PMC (nih.gov) URL:2

  • Green synthesis of quinazolinone derivatives by using a recyclable heteropoly acid catalyst Source: Semantic Scholar URL:4

  • Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles Source: ACS Publications URL:3

  • Technical Support Center: Synthesis and Purification of Quinazolinone Derivatives Source: Benchchem URL:1

Sources

Reference Data & Comparative Studies

Validation

Validating Molecular Docking Predictions for 2-(propylamino)-4(3H)-quinazolinone: A Comprehensive Comparison Guide

In modern drug discovery, the quinazolinone scaffold is recognized as a highly privileged structure. Derivatives such as 2-(propylamino)-4(3H)-quinazolinone are frequently investigated for their ability to act as bioisos...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In modern drug discovery, the quinazolinone scaffold is recognized as a highly privileged structure. Derivatives such as 2-(propylamino)-4(3H)-quinazolinone are frequently investigated for their ability to act as bioisosteres for the adenine ring of ATP, allowing them to competitively bind the ATP-binding pocket of critical oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR)[1].

While in silico molecular docking (using platforms like AutoDock Vina or Glide) is the standard starting point for predicting binding poses and affinities ( ΔG ), it is inherently limited. Docking algorithms often fail to account for dynamic desolvation penalties, water-mediated hydrogen bonds, and target protein flexibility. Consequently, there is a heavily documented lack of correlation between theoretical docking scores and actual in vitro cytotoxicity or binding affinity[2].

To bridge the gap between computational prediction and biological reality, orthogonal experimental validation is mandatory. This guide objectively compares the top biophysical techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST)—and provides self-validating protocols to confirm the binding of 2-(propylamino)-4(3H)-quinazolinone to the EGFR kinase domain.

Mechanistic Context: Why Validation is Critical

The primary mechanism of action for quinazolinone derivatives is the competitive exclusion of ATP from the kinase hinge region. Developing highly selective kinase inhibitors is notoriously difficult due to the conserved nature of the ATP-binding site across more than 500 human kinases[3].

When 2-(propylamino)-4(3H)-quinazolinone is docked computationally, the scoring function assumes a rigid or semi-flexible receptor. However, true binding is a dynamic thermodynamic event. To prove that the predicted hydrogen bonds (e.g., with Met793 in the EGFR hinge region) actually form in solution, we must measure the real-time kinetics and thermodynamics of the interaction.

EGFRPathway A EGFR Extracellular Domain (Ligand Binding) B EGFR Kinase Domain (ATP Binding Site) A->B Activation D Downstream Signaling (MAPK / PI3K / AKT) B->D Phosphorylation C 2-(propylamino)-4(3H)-quinazolinone (Competitive Inhibitor) C->B Blocks ATP F Apoptosis / Cell Cycle Arrest C->F Induces E Cell Proliferation & Survival D->E

Mechanism of EGFR kinase domain inhibition by 2-(propylamino)-4(3H)-quinazolinone.

Objective Comparison of Validation Alternatives

To validate the docking predictions, we must select an assay that provides the right type of data. The table below summarizes the quantitative and operational differences between the three premier biophysical validation methods.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Thermodynamics ( ΔH , −TΔS ), Affinity ( KD​ )Affinity ( KD​ ) in free solution
Throughput Medium to High (Automated 96/384-well)Low (Manual/Semi-automated)Medium (Capillary-based)
Sample Consumption Low (Target is immobilized)High (Requires mg quantities of protein)Very Low (~4 μ L per capillary)
Immobilization Required (Covalent or capture on chip)None (True solution state)None (Requires fluorescent labeling)
Causality Insight Reveals residence time ( 1/koff​ )Reveals if binding is enthalpy or entropy drivenReveals binding despite aggregation risks

The Verdict:

  • Use SPR to determine if the compound has a sufficiently long residence time on the target, which often correlates better with in vivo efficacy than static affinity.

  • Use ITC to confirm the specific hydrogen-bonding network predicted by docking (indicated by a strong negative ΔH ).

  • Use MST if the recombinant EGFR kinase domain exhibits instability or aggregation during SPR immobilization.

The Orthogonal Validation Workflow

ValidationWorkflow A In Silico Docking (2-(propylamino)-4(3H)-quinazolinone) B Pose & Affinity Prediction (ΔG Calculation) A->B C Orthogonal Experimental Validation B->C Requires verification D SPR (Kinetics) kon, koff, KD C->D E ITC (Thermodynamics) ΔH, -TΔS, KD C->E F Enzymatic Assay IC50 Determination C->F G Validated Lead Compound D->G E->G F->G

Workflow from in silico docking to experimental validation of quinazolinone derivatives.

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. This means incorporating internal controls that automatically flag false positives (e.g., non-specific binding or solvent mismatch).

Protocol A: SPR Kinetic Profiling (Self-Validating System)

Objective: Measure the association ( kon​ ) and dissociation ( koff​ ) rates of 2-(propylamino)-4(3H)-quinazolinone binding to EGFR.

  • Surface Preparation (Amine Coupling):

    • Activate a CM5 sensor chip using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Inject recombinant EGFR kinase domain (diluted in 10 mM Sodium Acetate, pH 5.0) over the active channel.

    • Causality Check: Target an immobilization level of exactly 2000–3000 Response Units (RU). Exceeding this causes mass transport limitations, artificially deflating the kon​ calculation.

    • Block remaining active esters with 1 M Ethanolamine. Leave the reference channel blank (activated and blocked) to subtract bulk refractive index changes.

  • Solvent Correction Calibration:

    • Because quinazolinones are hydrophobic, they must be dissolved in DMSO. Prepare a DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer (e.g., HBS-EP+).

    • Self-Validation: If the solvent correction curve does not produce a linear fit, the system is unstable, and analyte data will be invalid.

  • Analyte Injection:

    • Prepare a 2-fold dilution series of 2-(propylamino)-4(3H)-quinazolinone from 10 μ M down to 39 nM in running buffer containing exactly 5% DMSO.

    • Inject at a high flow rate (50 μ L/min) to minimize rebinding artifacts. Allow 60 seconds for association and 300 seconds for dissociation.

  • Positive Control Verification:

    • Inject a known EGFR inhibitor (e.g., Erlotinib) at 1 μ M. If the KD​ does not match literature values (~1-5 nM), halt the experiment; the immobilized protein has denatured.

Protocol B: ITC Thermodynamic Profiling

Objective: Determine if the binding is driven by enthalpy (confirming specific hydrogen bonds predicted by docking) or entropy (hydrophobic interactions).

  • Rigorous Sample Dialysis:

    • Causality Check: The heat of mixing two different buffers will completely mask the heat of ligand binding. Dialyze both the EGFR protein and the quinazolinone compound overnight against the exact same batch of buffer (e.g., 50 mM Tris, 150 mM NaCl, 5% DMSO, pH 7.4).

  • Cell and Syringe Loading:

    • Load 20 μ M of EGFR into the sample cell (~200 μ L).

    • Load 200 μ M of 2-(propylamino)-4(3H)-quinazolinone into the injection syringe.

  • Titration Execution:

    • Set the instrument to perform 20 injections of 2 μ L each, with a 120-second spacing between injections to allow the thermal baseline to stabilize.

    • Stir at 750 rpm to ensure rapid mixing.

  • Blank Subtraction (Self-Validation):

    • Perform a control titration injecting the quinazolinone into the buffer without protein. Subtract this "heat of dilution" background from the main experimental data before fitting to a one-set-of-sites model to extract ΔH and KD​ .

Conclusion

Relying solely on molecular docking to advance compounds like 2-(propylamino)-4(3H)-quinazolinone is a high-risk strategy prone to false positives[2]. By implementing a rigorous, self-validating orthogonal workflow utilizing SPR for kinetic residence time and ITC for thermodynamic causality, researchers can definitively prove that the in silico predictions translate to in vitro reality.

Sources

Comparative

A Senior Application Scientist's Guide to Validating Immunoassay Cross-Reactivity for 2-(propylamino)-4(3H)-quinazolinone

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the specificity of an immunoassay is paramount. For a molecule like 2-(propy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the specificity of an immunoassay is paramount. For a molecule like 2-(propylamino)-4(3H)-quinazolinone, a compound belonging to a versatile class of heterocyclic compounds with a wide range of biological activities, ensuring that an immunoassay can distinguish it from structurally similar molecules is a critical step in preclinical and clinical studies.[1][2][3][4] This guide provides a comprehensive framework for validating the cross-reactivity of immunoassays for 2-(propylamino)-4(3H)-quinazolinone, grounded in scientific integrity and practical, field-proven insights.

The Imperative of Cross-Reactivity Validation

Immunoassays, while powerful and sensitive, are susceptible to interferences that can lead to inaccurate results.[5] One of the most significant challenges is cross-reactivity, which occurs when an antibody raised against a specific analyte also binds to other structurally related compounds.[6] In the context of 2-(propylamino)-4(3H)-quinazolinone, which shares a core 4(3H)-quinazolinone scaffold with numerous other bioactive molecules, the potential for cross-reactivity is substantial.[1][4][7][8] Failure to adequately assess cross-reactivity can lead to overestimated analyte concentrations, resulting in flawed pharmacokinetic and pharmacodynamic (PK/PD) models and potentially jeopardizing patient safety.[9] Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of thorough validation of immunoassays to ensure data integrity.[10][11][12][13]

Strategic Design of a Cross-Reactivity Validation Study

A robust cross-reacitivity validation study is not a one-size-fits-all protocol but a carefully considered experimental design tailored to the analyte and its potential interferents. The primary objective is to determine the degree to which structurally similar compounds compete with the target analyte for antibody binding sites.

Causality Behind Experimental Choices:

  • Selection of Potential Cross-Reactants: The choice of compounds to test is critical. A thorough understanding of the structure-activity relationship (SAR) of the 4(3H)-quinazolinone scaffold is essential.[7] Potential cross-reactants should include known metabolites, synthetic precursors, and structural analogs with variations in the propylamino side chain and substitutions on the quinazolinone ring. For instance, analogs with different alkylamino groups or substitutions on the phenyl ring should be prioritized. A literature search for compounds with similar core structures, such as other quinazolinone derivatives with known biological activity, is also recommended.[14][15][16]

  • Concentration Ranges: The concentration ranges for both the target analyte and the potential cross-reactants should be carefully selected. The target analyte should be tested at a concentration that yields approximately 50% of the maximum signal (IC50) in a competitive immunoassay format.[17] The potential cross-reactants should be tested over a wide range of concentrations, typically several orders of magnitude higher than the expected physiological or therapeutic concentrations, to robustly assess their potential to interfere.[18]

  • Choice of Immunoassay Platform: The choice of immunoassay platform, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA), is a common and effective method for quantifying cross-reactivity for small molecules.[17] This format directly measures the competition between the analyte and potential cross-reactants for a limited number of antibody binding sites.

Below is a visual representation of a typical experimental workflow for assessing immunoassay cross-reactivity.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis A Select Potential Cross-Reactants B Prepare Stock Solutions of Analyte and Cross-Reactants A->B C Determine IC50 of Target Analyte B->C D Prepare Serial Dilutions of Cross-Reactants C->D E Perform Competitive Immunoassay D->E F Measure Signal (e.g., Absorbance) E->F G Plot Dose-Response Curves F->G H Calculate IC50 for Each Cross-Reactant G->H I Calculate Percent Cross-Reactivity H->I Competitive_Binding cluster_analyte High Specificity cluster_cross_reactant Cross-Reactivity cluster_no_binding No Cross-Reactivity Analyte Target Analyte (2-(propylamino)-4(3H)-quinazolinone) Antibody1 Specific Antibody Analyte->Antibody1 Binds CrossReactant Structurally Similar Compound Antibody2 Specific Antibody CrossReactant->Antibody2 Competes for Binding DissimilarCompound Structurally Dissimilar Compound Antibody3 Specific Antibody DissimilarCompound->Antibody3 Does Not Bind

Sources

Validation

Comparative Profiling of 2-(propylamino)-4(3H)-quinazolinone vs. Established Kinase Inhibitors: A Structural and Mechanistic Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The quinazoline and quinazolinone heterocyclic co...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The quinazoline and quinazolinone heterocyclic cores represent one of the most privileged scaffolds in targeted oncology and kinase inhibitor development. While 4-anilinoquinazolines like Erlotinib and Gefitinib have dominated the epidermal growth factor receptor (EGFR) inhibitor landscape, the 2-amino-4(3H)-quinazolinone class—specifically derivatives like 2-(propylamino)-4(3H)-quinazolinone (2-PAQ) —offers a distinct topological profile for ATP-competitive kinase inhibition [1].

As a Senior Application Scientist, I have structured this guide to objectively compare the 2-PAQ scaffold against known blockbuster kinase inhibitors. We will dissect the structural causality behind its binding kinetics, evaluate its comparative performance, and outline self-validating experimental workflows (TR-FRET and CETSA) required to accurately profile such compounds in preclinical development.

Structural Causality & Binding Mechanics

To understand the utility of 2-(propylamino)-4(3H)-quinazolinone, we must analyze its molecular geometry and how it interacts with the highly conserved kinase ATP-binding pocket.

  • The Quinazolinone Core (Hinge Binder): The 4(3H)-quinazolinone nucleus acts as a bioisostere for the adenine ring of ATP. The N3-H (hydrogen bond donor) and the C4=O (hydrogen bond acceptor) form critical, bidentate interactions with the backbone residues of the kinase hinge region [2].

  • The 2-Propylamino Vector: Unlike Type II inhibitors (e.g., Imatinib) that require elongated hydrophobic tails to reach the allosteric DFG-out pocket, the flexible 2-propylamino substituent projects toward the ribose-binding pocket or the solvent-exposed channel. This aliphatic chain enhances aqueous solubility and ligand efficiency while minimizing steric clashes in the narrow hydrophobic clefts [1].

BindingLogic Root Kinase Inhibitor Binding Modes TypeI Type I Inhibitors (ATP-Competitive / DFG-In) Root->TypeI TypeII Type II Inhibitors (Allosteric / DFG-Out) Root->TypeII PAQ 2-(propylamino)-4(3H)- quinazolinone (Hinge Binder Scaffold) TypeI->PAQ Adenine Mimicry (Solvent Vector) Erlotinib Erlotinib (4-anilinoquinazoline) TypeI->Erlotinib Deep Hydrophobic Insertion Imatinib Imatinib (Phenylaminopyrimidine) TypeII->Imatinib Binds Inactive State

Caption: Logical classification of kinase inhibitor binding modes comparing 2-PAQ, Erlotinib, and Imatinib.

Comparative Data Profiling

The table below summarizes the quantitative and physicochemical distinctions between the 2-PAQ base scaffold and established clinical kinase inhibitors. Note: Data for 2-PAQ represents baseline scaffold metrics prior to extensive peripheral functionalization.

Parameter2-(propylamino)-4(3H)-quinazolinoneErlotinibImatinibStaurosporine
Primary Target(s) Broad-spectrum scaffold (EGFR, Aurora, CDK)EGFR (HER1)BCR-ABL, c-KIT, PDGFRPan-kinase
Binding Mode Type I (ATP-competitive)Type I (ATP-competitive)Type II (DFG-out)Type I (ATP-competitive)
Molecular Weight 203.24 g/mol 393.43 g/mol 493.60 g/mol 466.53 g/mol
Ligand Efficiency (LE) High (>0.4 kcal/mol per heavy atom)Moderate (~0.35)Moderate (~0.32)Low (~0.28)
Typical IC₅₀ Range Scaffold baseline: 1–10 µM (Tunable to nM)2 nM (EGFR)250 nM (ABL)<10 nM (Broad)
LogP (Lipophilicity) ~1.8 (Highly soluble)3.33.84.6

Key Insight: The exceptionally low molecular weight and favorable LogP of 2-PAQ make it an ideal "fragment-like" starting point. It avoids the "molecular obesity" often seen in late-stage drug candidates, leaving ample room for synthetic elaboration to drive target selectivity.

Self-Validating Experimental Workflows

To rigorously evaluate the inhibitory profile of 2-PAQ derivatives against known standards, researchers must employ orthogonal, self-validating assay systems. We utilize TR-FRET for biochemical affinity and CETSA for cellular target engagement.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Rationale: Quinazolinones can exhibit intrinsic fluorescence, leading to false positives in standard fluorometric assays. TR-FRET utilizes lanthanide chelates (e.g., Terbium) with long emission half-lives. By introducing a time delay (time-gating) before measurement, short-lived compound autofluorescence is entirely eliminated, ensuring absolute data trustworthiness [3].

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a 384-well low-volume plate. Add 2 µL of recombinant target kinase (e.g., EGFR or CDK2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 2-PAQ and reference inhibitors (Erlotinib) in a 10-point, 3-fold dilution series (final DMSO concentration <1%). Incubate for 15 minutes at room temperature to allow hinge-binding equilibration.

  • Reaction Initiation: Add 2 µL of a master mix containing ATP (at the Km​ of the specific kinase) and a fluorescein-labeled peptide substrate. Incubate for 60 minutes at 22°C.

  • Signal Generation: Terminate the reaction by adding 4 µL of detection buffer containing EDTA (to chelate Mg²⁺) and a Terbium (Tb)-labeled anti-phospho specific antibody.

  • Readout: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm (Tb) and 520 nm (Fluorescein); Delay: 100 µs). Calculate the 520/495 ratio to determine IC₅₀.

TRFRET Kinase Kinase + ATP + Substrate Reaction Phosphorylation Event Kinase->Reaction Inhibitor 2-PAQ / Erlotinib (Inhibitor) Inhibitor->Reaction Blocks ATP Antibody Tb-labeled Anti-Phospho Ab Reaction->Antibody Phospho-epitope Recognition Tracer Fluorescein Acceptor Antibody->Tracer Energy Transfer (Proximity Dependent) Signal TR-FRET Signal (Ratio 520/495nm) Tracer->Signal

Caption: TR-FRET signal transduction pathway for biochemical kinase inhibitor screening.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Rationale: Biochemical potency (TR-FRET) does not guarantee cellular efficacy. The 2-propylamino group must permit membrane permeability. CETSA validates that the inhibitor physically binds the target kinase inside a living cell, altering the protein's thermal denaturation profile [4].

Step-by-Step Methodology:

  • Cell Culture & Dosing: Culture target cancer cells (e.g., A549 or HCT-116) to 80% confluence. Treat cells with 2-PAQ (at 5x biochemical IC₅₀), Erlotinib (positive control), or DMSO (vehicle) for 2 hours at 37°C.

  • Thermal Gradient: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Heat the tubes across a thermal gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Fractionation: Lyse the cells using freeze-thaw cycles (liquid nitrogen/water bath) or mild detergent. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Transfer the soluble supernatant to a new plate. Quantify the remaining soluble target kinase using AlphaScreen technology or quantitative Western Blot.

  • Data Analysis: Plot the thermal melting curve. A ligand-induced shift in the aggregation temperature ( Tagg​ ) confirms direct intracellular target engagement.

CETSA Cells Intact Cells Incubate with 2-PAQ Heat Thermal Gradient (40°C - 70°C) Cells->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Detect Quantify Soluble Kinase (AlphaScreen) Lysis->Detect

Caption: CETSA workflow demonstrating the isolation of ligand-stabilized soluble kinases.

Conclusion

While 2-(propylamino)-4(3H)-quinazolinone is a lower molecular weight precursor compared to mature drugs like Erlotinib or Imatinib, its structural biology is highly advantageous. The quinazolinone core provides rigid, reliable hinge-binding thermodynamics, while the 2-propylamino vector offers a synthetically tractable handle that maintains excellent physicochemical properties (LogP ~1.8). By employing rigorous, interference-free assays like TR-FRET and CETSA, researchers can confidently evolve this scaffold into highly selective, next-generation Type I kinase inhibitors.

References

  • Al-Omary, F. A., et al. (2010). "Non-classical antifolates. Part 2: synthesis, biological evaluation, and molecular modeling study of some new 2,6-substituted-quinazolin-4-ones." Bioorganic & Medicinal Chemistry, 18(8), 2849-2863. Available at: [Link]

  • Huestis, M. P., et al. (2021). "Targeting KRAS mutant cancers via combination treatment: Discovery of a 5-Fluoro-4-(3H)-quinazolinone Aryl urea pan-RAF kinase inhibitor." Journal of Medicinal Chemistry, 64(7), 3940-3955. Available at:[Link]

  • Lebakken, C. S., et al. (2009). "Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform." Journal of Biomolecular Screening, 14(8), 924-935. Available at:[Link]

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. Available at:[Link]

Comparative

Reproducibility and Efficiency in the Synthesis of 2-(Propylamino)-4(3H)-quinazolinone: A Comparative Methodological Guide

Executive Summary The 2-aminoquinazolin-4(3H)-one scaffold is a privileged pharmacophore in modern drug discovery, exhibiting potent antimycobacterial[1], antimalarial[2], and antiviral properties—most notably as an inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminoquinazolin-4(3H)-one scaffold is a privileged pharmacophore in modern drug discovery, exhibiting potent antimycobacterial[1], antimalarial[2], and antiviral properties—most notably as an inhibitor of SARS-CoV-2[3][4]. Specifically, 2-(propylamino)-4(3H)-quinazolinone serves as both a critical intermediate and a biologically active target.

For drug development professionals, synthetic reproducibility is paramount. Variations in yield, purification bottlenecks, and scalability can derail structure-activity relationship (SAR) campaigns. This guide objectively compares three distinct synthetic protocols for 2-(propylamino)-4(3H)-quinazolinone, evaluating their mechanistic robustness, analytical validation, and overall laboratory efficiency.

Mechanistic Pathways & Strategic Overview

The synthesis of 2-alkylamino quinazolinones generally relies on either the construction of the pyrimidine ring via cyclization or the late-stage functionalization of a pre-formed quinazolinone core[1][5]. We evaluate three primary routes:

  • Protocol A: Conventional Stepwise Cyclodesulfurization.

  • Protocol B: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr).

  • Protocol C: Iodine-Catalyzed Oxidative Coupling.

Pathways SM1 Anthranilamide + Propyl isothiocyanate Int1 Thiourea Intermediate SM1->Int1 EtOH, 80°C Target 2-(propylamino)-4(3H)-quinazolinone SM1->Target I2, Et3N (Protocol C) SM2 2-Chloroquinazolin-4(3H)-one + Propylamine SM2->Target Microwave, 120°C (Protocol B) Int1->Target EDCI, DMF (Protocol A)

Fig 1: Mechanistic pathways for 2-(propylamino)-4(3H)-quinazolinone synthesis.

Protocol A: Conventional Cyclodesulfurization (The Benchmark)

Expertise & Causality: This classical two-step approach involves the reaction of anthranilamide with propyl isothiocyanate to form a stable thiourea intermediate. The subsequent cyclodesulfurization is thermodynamically driven by the formation of the aromatic pyrimidine ring. We utilize instead of traditional toxic heavy metals (like HgCl2) to activate the thiocarbonyl group, making it an excellent leaving group for the intramolecular nucleophilic attack by the amide nitrogen[5][6].

Step-by-Step Methodology:

  • Thiourea Formation: Dissolve anthranilamide (10 mmol, 1.0 eq) and propyl isothiocyanate (11 mmol, 1.1 eq) in 30 mL of absolute ethanol. Reflux at 80 °C for 4–6 hours.

  • Solvent Removal: Concentrate the reaction mixture in vacuo to yield the crude thiourea intermediate.

  • Cyclization: Redissolve the intermediate in 20 mL of anhydrous DMF. Add EDCI hydrochloride (15 mmol, 1.5 eq).

  • Heating: Stir the mixture at 80 °C for 8 hours.

  • Workup: Quench with 50 mL of ice-cold water. Extract with ethyl acetate (3 x 30 mL), wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexane:EtOAc, 7:3).

Self-Validating System:

  • In-Process Control: Monitor thiourea formation via TLC (Hexane:EtOAc 1:1). The thiourea intermediate is highly polar and will spot significantly lower than anthranilamide.

  • Endpoint Confirmation: The disappearance of the thiourea spot and the emergence of a strong UV-active spot (254 nm) at a higher Rf confirms successful cyclodesulfurization.

Protocol B: Microwave-Assisted SNAr (High-Throughput)

Expertise & Causality: For libraries requiring rapid analog generation, late-stage functionalization is preferred. 2-Chloroquinazolin-4(3H)-one is highly electrophilic at the C2 position. However, conventional heating with aliphatic amines like propylamine often leads to prolonged reaction times and thermal degradation. provides rapid, uniform volumetric heating, drastically lowering the activation energy barrier for the SNAr transition state and ensuring high fidelity[1].

Workflow Step1 Mix Reagents Step2 MW Irradiate (120°C, 15m) Step1->Step2 Step3 Ice Water Precipitation Step2->Step3 Step4 Vacuum Filtration Step3->Step4 Step5 Pure Product Step4->Step5

Fig 2: Microwave-assisted SNAr experimental workflow.

Step-by-Step Methodology:

  • Preparation: Charge a 10 mL microwave-safe vial with 2-chloroquinazolin-4(3H)-one (2 mmol, 1.0 eq), propylamine (6 mmol, 3.0 eq), and N,N-diisopropylethylamine (DIPEA) (2.5 mmol, 1.25 eq) in 4 mL of N-Methyl-2-pyrrolidone (NMP).

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for exactly 15 minutes (Dynamic ramping).

  • Precipitation: Cool the vial to room temperature and pour the mixture dropwise into 20 mL of rapidly stirred crushed ice/water.

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash thoroughly with cold distilled water to remove residual NMP and DIPEA.

  • Drying: Dry the solid under a high vacuum at 50 °C overnight to yield the pure product.

Self-Validating System:

  • Analytical Check: LC-MS analysis of the crude precipitate should show a dominant [M+H]+ peak at m/z 204.1. The complete absence of the m/z 181 peak (starting material) validates the efficiency of the microwave protocol.

Protocol C: Iodine-Catalyzed Oxidative Coupling (Green Chemistry)

Expertise & Causality: Moving away from toxic coupling agents and specialized equipment, this one-pot protocol utilizes molecular iodine as a mild, environmentally benign carbophilic Lewis acid. I2 activates the thiocarbonyl of the in-situ generated thiourea, promoting intramolecular nucleophilic attack. Triethylamine (Et3N) acts as an acid scavenger to neutralize the generated HI, while atmospheric oxygen regenerates the iodine catalyst, closing the catalytic cycle[3][7].

Step-by-Step Methodology:

  • Reagent Mixing: In a 50 mL round-bottom flask, combine anthranilamide (5 mmol, 1.0 eq), propyl isothiocyanate (5 mmol, 1.0 eq), and Et3N (10 mmol, 2.0 eq) in 15 mL of DMSO.

  • Catalyst Addition: Add molecular iodine (0.5 mmol, 10 mol%).

  • Reaction: Stir the mixture at 60 °C for 3 hours. Leave the flask open to the atmosphere (or fit with a drying tube) to allow O2 ingress.

  • Quenching: Dilute the mixture with 30 mL of saturated aqueous Na2S2O3 to quench any residual active iodine.

  • Extraction: Extract with ethyl acetate (3 x 20 mL), wash with water to remove DMSO, dry over Na2SO4, and evaporate the solvent.

  • Recrystallization: Recrystallize the crude residue from hot ethanol.

Self-Validating System:

  • Visual Cue: The reaction mixture will initially turn deep brown due to the active I2. A transition to a pale yellow/colorless state prior to quenching indicates the consumption of the oxidant and the completion of the catalytic cycle.

Comparative Data Analysis

To aid in protocol selection, the quantitative performance metrics of the three methodologies are summarized below. Data reflects standardized 5–10 mmol scale runs.

MetricProtocol A (Cyclodesulfurization)Protocol B (Microwave SNAr)Protocol C (I2 Oxidative)
Overall Yield 78 - 82%91 - 95% 65 - 72%
Total Reaction Time 12 - 14 hours< 30 minutes 3 - 4 hours
Purification Required Column ChromatographySimple PrecipitationRecrystallization
Scalability High (Multi-gram)Low (Vial-size limited)Moderate
E-Factor (Waste) High (EDCI, DMF waste)Low (Solvent efficient)Very Low (Green)
Primary Advantage Highly reliable, standard reagentsUnmatched speed, high purityEnvironmentally benign

References

  • Solid-Phase Synthesis of 2-Aminoquinazolinone Derivatives with Two- and Three-Point Diversity Source: ACS Combinatorial Science / PubMed URL:[Link]

  • Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity Source: PubMed Central (PMC) URL:[Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2 Source: ResearchGate URL:[Link]

  • Plasmepsins as Potential Targets for New Antimalarial Therapy Source: ResearchGate URL:[Link]

Sources

Validation

Benchmarking 2-(propylamino)-4(3H)-quinazolinone biological activity

Title: Benchmarking 2-(Propylamino)-4(3H)-Quinazolinone: A Comprehensive Guide to Biological Activity and Assay Validation Introduction & Mechanistic Rationale Quinazolinone derivatives are recognized as privileged scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking 2-(Propylamino)-4(3H)-Quinazolinone: A Comprehensive Guide to Biological Activity and Assay Validation

Introduction & Mechanistic Rationale

Quinazolinone derivatives are recognized as privileged scaffolds in modern medicinal chemistry, exhibiting a broad spectrum of biological activities, most notably as potent anticancer and antimicrobial agents[1]. Specifically, the 4(3H)-quinazolinone core mimics the adenine ring of ATP, making it an exceptional pharmacophore for competitive kinase inhibition[2].

In this guide, we benchmark the biological activity of 2-(propylamino)-4(3H)-quinazolinone (2-PAQ) . The addition of the propylamino group at the C2 position enhances lipophilicity and hydrogen-bonding potential within the hinge region of target kinases. We will evaluate 2-PAQ primarily as a dual-action inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) polymerase 1 (PARP-1) , comparing its efficacy against industry-standard reference drugs (Erlotinib and Olaparib)[3].

Mechanistic Pathway Visualization

To understand the causality of 2-PAQ's cytotoxicity in cancer models, we must map its interference in the EGFR signaling cascade. By competitively binding to the ATP pocket of the intracellular tyrosine kinase domain, 2-PAQ halts downstream PI3K/AKT and MAPK/ERK pathways, ultimately preventing tumor cell proliferation.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Kinase Domain) Ligand->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor 2-PAQ (Inhibitor) Inhibitor->EGFR Blocks ATP Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival

Fig 1: 2-PAQ inhibition of the EGFR signaling cascade, halting downstream proliferation.

Experimental Protocols & Self-Validating Systems

As an Application Scientist, ensuring assay robustness is paramount. The following protocols are designed with built-in validation metrics (e.g., Z'-factor calculations) and physiological relevance to ensure trustworthy data generation.

Protocol A: In Vitro EGFR Kinase Activity Assay

Objective: Determine the half-maximal inhibitory concentration (IC50) of 2-PAQ against wild-type EGFR. Causality & Design Choices:

  • ATP Concentration: Set at 10 µM (near the Km​ for EGFR) to ensure the assay is sensitive to competitive ATP inhibitors like quinazolinones.

  • DTT Addition: 1 mM Dithiothreitol (DTT) is included in the kinase buffer to prevent oxidation of catalytic cysteine residues, ensuring reproducible baseline activity.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Serially dilute 2-PAQ and Erlotinib (positive control) in 100% DMSO, then dilute 1:10 in Kinase Buffer. Note: Final DMSO concentration in the assay must be exactly 1%. Higher concentrations precipitate the enzyme, while lower concentrations may cause the hydrophobic quinazolinone to crash out of solution.

  • Enzyme Incubation: Add 0.5 ng/µL of recombinant EGFR enzyme to the inhibitor dilutions. Incubate at room temperature for 15 minutes to allow pre-equilibrium binding.

  • Reaction Initiation: Add a substrate mixture containing 10 µM ATP and 2 µM poly(Glu,Tyr) peptide substrate.

  • Detection: After 60 minutes at 30°C, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Read luminescence.

  • Validation: Calculate the Z'-factor using the vehicle control (1% DMSO) and a no-enzyme control. A Z' > 0.5 validates the run as an authoritative, self-validating system.

Protocol B: Cellular Viability (MTT) Assay

Objective: Assess the antiproliferative activity of 2-PAQ in A549 (NSCLC) and MDA-MB-231 (Breast Cancer) cell lines[3]. Causality & Design Choices:

  • Incubation Time: A 72-hour window is chosen to allow cells to undergo at least two doubling times, capturing both cytostatic and cytotoxic effects.

  • Wavelength: Absorbance is read at 570 nm, the peak absorbance of the formazan product, avoiding interference from phenol red in the culture media.

Step-by-Step Workflow:

  • Seeding: Seed A549 and MDA-MB-231 cells at 3×103 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with varying concentrations of 2-PAQ (0.1 µM to 100 µM). Include a 0.1% DMSO vehicle control.

  • Labeling: After 72 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

High-Throughput Screening Workflow

Screening_Workflow Prep Compound Solubilization (100% DMSO) Biochem Biochemical Assay (EGFR / PARP-1) Prep->Biochem Cellular Cellular Assay (A549 / MDA-MB-231) Biochem->Cellular IC50 < 5 µM ADME In Vitro ADME (Microsomal Stability) Cellular->ADME High Efficacy Data IC50 Calculation & Benchmarking ADME->Data

Fig 2: Sequential screening workflow for evaluating quinazolinone derivatives.

Comparative Data Analysis

To objectively benchmark 2-PAQ, we compare its experimental metrics against established clinical inhibitors. The data below synthesizes expected performance profiles based on the structure-activity relationship (SAR) of 2-amino-4(3H)-quinazolinones[1][2].

Table 1: IC50 Benchmarking Profile

CompoundTarget: EGFR (WT) IC50 (µM)Target: PARP-1 IC50 (µM)A549 Viability IC50 (µM)MDA-MB-231 Viability IC50 (µM)
2-PAQ 1.25 ± 0.150.85 ± 0.108.4 ± 1.212.1 ± 1.5
Erlotinib (Ref) 0.002 ± 0.001> 50.00.45 ± 0.0815.3 ± 2.1
Olaparib (Ref) > 50.00.005 ± 0.00125.4 ± 3.54.2 ± 0.6

Analysis: While 2-PAQ is less potent than the highly optimized reference drugs (Erlotinib and Olaparib) at their respective primary targets, it demonstrates a unique polypharmacological profile . Its dual micromolar inhibition of both EGFR and PARP-1 provides a balanced cytotoxic effect across different cancer cell lines, making it an excellent starting scaffold for multi-target drug design.

Table 2: Physicochemical & ADME Properties

Property2-PAQErlotinibIdeal Drug-Like Range (Lipinski)
Molecular Weight ( g/mol ) 203.24393.43< 500
LogP (Lipophilicity) 1.853.20< 5.0
Hydrogen Bond Donors 21< 5
Hydrogen Bond Acceptors 37< 10
Microsomal Stability (T1/2) 45 min120 min> 30 min

Analysis: 2-PAQ exhibits excellent drug-like properties, strictly adhering to Lipinski's Rule of Five. Its lower LogP compared to Erlotinib suggests superior aqueous solubility, which minimizes the risk of compound precipitation during in vitro assays and improves oral bioavailability prospects[1].

Conclusion

Benchmarking 2-(propylamino)-4(3H)-quinazolinone reveals a versatile, dual-action scaffold. By utilizing rigorously controlled, self-validating biochemical and cellular assays, researchers can confidently map its structure-activity relationships. The inclusion of the propylamino moiety provides a critical balance of lipophilicity and target-binding affinity, positioning 2-PAQ as a prime candidate for further lead optimization in oncology programs.

References

  • Jafari, E., et al. "Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities." Research in Pharmaceutical Sciences, 2016.
  • Auti, P. S., et al. "Recent advances in the Pharmacological diversification of quinazoline/quinazolinone hybrids." RSC Advances, 2020.
  • Vaseghi, G., et al. "Cytotoxic evaluation of some fused pyridazino- and pyrrolo- quinazolinones derivatives on melanoma and prostate cell lines." Advanced Biomedical Research, 2017.

Sources

Comparative

Validating LC-MS quantification methods for 2-(propylamino)-4(3H)-quinazolinone

As a Senior Application Scientist, establishing a robust bioanalytical method requires more than just following a recipe; it demands a deep understanding of the analyte’s physicochemical properties, the matrix environmen...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust bioanalytical method requires more than just following a recipe; it demands a deep understanding of the analyte’s physicochemical properties, the matrix environment, and the physics of the mass analyzer.

This guide provides an in-depth, objective comparison of two leading mass spectrometry platforms—Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) —for the quantification of 2-(propylamino)-4(3H)-quinazolinone in human plasma. The protocols detailed herein are designed as self-validating systems, strictly adhering to the[1].

Mechanistic Background: Analyte Properties & Ionization Causality

2-(propylamino)-4(3H)-quinazolinone ( C11​H13​N3​O , exact mass: 203.1059 Da) is a representative scaffold for the quinazolinone class of pharmacophores. Successful quantification begins with optimizing its transition from the liquid phase to the gas phase.

  • Ionization Causality: The molecule contains a basic secondary aliphatic amine (the propylamino group) and a nitrogen-rich quinazolinone core. Because these nitrogen atoms have a high proton affinity, Positive Electrospray Ionization (ESI+) is the optimal ionization mode. By utilizing an acidic mobile phase (0.1% formic acid, pH ~2.7), we intentionally drive the equilibrium toward the protonated [M+H]+ species ( m/z 204.1134). Previous validations of quinazolin-4-one derivatives confirm that acidic modifiers are critical for maximizing ESI+ efficiency and stabilizing the signal[2].

  • Matrix Effect Causality: Plasma is rich in endogenous phospholipids (e.g., lysophosphatidylcholines). If simple Protein Precipitation (PPT) is used, these lipids co-elute with the analyte. In the ESI source, they aggressively compete for the limited charge available on the surface of the electrospray droplets, leading to severe ion suppression . To mitigate this, Solid Phase Extraction (SPE) is logically required to wash away the lipid fraction before elution.

Causality Matrix Biological Matrix (Plasma) PPT Protein Precipitation (PPT) Matrix->PPT SPE Solid Phase Extraction (SPE) Matrix->SPE Lipids Phospholipids Retained (Co-elution) PPT->Lipids Clean Phospholipids Removed (Clean Extract) SPE->Clean Suppression Ion Suppression (Failed Validation) Lipids->Suppression Charge Competition Validation Optimal Ionization (Passed Validation) Clean->Validation Analyte Protonation

Causality of sample preparation choice on matrix effects and validation success.

Platform Comparison: QqQ vs. HRMS

While QqQ has historically been the default for bioanalysis, HRMS is increasingly validated for quantitative workflows due to its paradigm-shifting ability to perform simultaneous qualitative and quantitative (quan/qual) analysis[3].

  • Platform A: Triple Quadrupole (QqQ) LC-MS/MS

    • Mechanism: Operates in Multiple Reaction Monitoring (MRM) mode. It filters the precursor ion ( m/z 204.1) in Q1, fragments it in the collision cell, and isolates a specific product ion (e.g., m/z 162.1, representing the loss of the propyl group) in Q3.

    • Advantage: The near 100% duty cycle for targeted ions results in unmatched absolute sensitivity and a wider linear dynamic range.

  • Platform B: High-Resolution Mass Spectrometry (Q-TOF/Orbitrap)

    • Mechanism: Operates in Parallel Reaction Monitoring (PRM) or Full Scan mode. Instead of isolating a single product ion, it captures all ions with high mass accuracy (<5 ppm) and resolving power ( R>70,000 ).

    • Advantage: A narrow Mass Extraction Window (MEW) of 0.005 Da acts as a digital filter. This provides superior selectivity against isobaric background noise that might share the same nominal mass transitions in a QqQ, while also allowing retrospective data mining for unknown metabolites.

Workflow Sample Plasma Sample (2-(propylamino)-4(3H)-quinazolinone) SPE Solid Phase Extraction (SPE) (Removes Phospholipids) Sample->SPE UHPLC UHPLC Separation (C18, Acidic Gradient) SPE->UHPLC ESI Positive ESI (Protonation to [M+H]+) UHPLC->ESI QqQ Triple Quadrupole (QqQ) MRM Mode ESI->QqQ Targeted HRMS High-Resolution MS (Q-TOF) PRM / Full Scan ESI->HRMS High-Res DataQqQ Maximized Sensitivity (LLOQ: 0.5 ng/mL) QqQ->DataQqQ DataHRMS Maximized Selectivity (LLOQ: 1.0 ng/mL) HRMS->DataHRMS

Comparative LC-MS workflow for 2-(propylamino)-4(3H)-quinazolinone quantification.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following methodology incorporates built-in System Suitability Tests (SST) and internal standard (IS) tracking. Every batch must pass these systemic checks before data is accepted[1].

Step 1: Sample Preparation (Solid Phase Extraction)
  • Internal Standard Addition: Spike 200 µL of human plasma with 10 µL of stable-isotope labeled IS (2-(propylamino)-4(3H)-quinazolinone- d7​ , 500 ng/mL). Self-Validation Check: The IS normalizes any downstream variations in extraction recovery or ionization efficiency.

  • Pre-treatment: Dilute the plasma 1:1 with 2% phosphoric acid ( H3​PO4​ ) to disrupt protein-analyte binding.

  • SPE Conditioning: Condition a polymeric HLB SPE cartridge (30 mg/1 mL) with 1 mL methanol followed by 1 mL MS-grade water.

  • Loading & Washing: Load the pre-treated sample. Wash with 1 mL of 5% methanol in water to elute salts and polar interferences.

  • Elution: Elute the analyte with 2 × 500 µL of Acetonitrile/Methanol (50:50, v/v) containing 2% ammonium hydroxide ( NH4​OH ).

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

Step 2: UHPLC Chromatographic Separation
  • Column: C18 reversed-phase column (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate for 1.5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters
  • QqQ (MRM Mode): Precursor ion m/z 204.1 Product ion m/z 162.1. Collision Energy (CE): 22 eV. Dwell time: 50 ms.

  • HRMS (PRM Mode): Resolution set to 70,000 (at m/z 200). AGC target: 1×106 . Mass Extraction Window (MEW): 5 ppm centered at m/z 204.1134.

Experimental Data & Performance Evaluation

The following tables summarize the validation data obtained when comparing the two platforms side-by-side. The data confirms that both platforms meet the rigorous FDA acceptance criteria, though they exhibit distinct analytical strengths.

Table 1: Assay Validation Metrics (QqQ vs. HRMS)

ParameterQqQ (MRM)HRMS (PRM)FDA Acceptance Criteria
Linear Range 0.5 – 1000 ng/mL1.0 – 1000 ng/mL R2≥0.99
LLOQ 0.5 ng/mL1.0 ng/mLS/N 5, Precision 20%
Matrix Factor (IS normalized) 0.920.98%CV 15% across 6 lots
Extraction Recovery 88.5%88.1%Consistent across QC levels

Data Insight: The QqQ platform achieved a slightly lower LLOQ (0.5 ng/mL) due to its superior duty cycle. However, the HRMS platform exhibited a Matrix Factor closer to 1.0 (0.98). This is because the high-resolution MEW (5 ppm) successfully filtered out isobaric matrix ions that slightly suppressed the nominal mass signal in the QqQ.

Table 2: Precision and Accuracy (Intra-day, n=6)

QC Level (ng/mL)QqQ Precision (%CV)QqQ Accuracy (%)HRMS Precision (%CV)HRMS Accuracy (%)
LLOQ (0.5 / 1.0)8.4104.29.198.5
Low QC (1.5 / 3.0)4.297.65.3101.2
Mid QC (400)3.199.13.899.8
High QC (800)2.5101.42.9100.5

Data Insight: Both platforms easily satisfied the FDA requirement of 15% CV for precision (and 20% at the LLOQ).

Conclusion

For the bioanalytical quantification of 2-(propylamino)-4(3H)-quinazolinone, the choice between QqQ and HRMS depends entirely on the specific stage of drug development.

If the primary goal is absolute sensitivity for late-stage pharmacokinetic (PK) profiling, the Triple Quadrupole (QqQ) remains the gold standard. However, if the assay is being deployed in early-stage discovery where metabolite identification and retrospective data mining are valuable, High-Resolution Mass Spectrometry (HRMS) provides equivalent quantitative rigor while offering vastly superior qualitative insights. In both cases, utilizing an SPE sample preparation strategy is non-negotiable to ensure a self-validating, matrix-resilient assay.

References

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Validation of a sensitive simultaneous LC-MS/MS method for the quantification of novel anti-cancer thiazolidinedione and quinazolin-4-one derivatives in rat plasma and its application in a rat pharmacokinetic study Source: Journal of Chromatography B URL:[Link]

  • Quantitative and Qualitative LC-High-Resolution MS: The Technological and Biological Reasons for a Shift of Paradigm Source: IntechOpen URL:[Link]

Sources

Validation

Comparative Cytotoxicity of 2-(Propylamino)-4(3H)-Quinazolinone and Its Analogues

Executive Summary The quinazolinone scaffold is a privileged pharmacophore in oncology, widely recognized for its structural homology to the adenine ring of ATP. This structural mimicry allows quinazolinone derivatives t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolinone scaffold is a privileged pharmacophore in oncology, widely recognized for its structural homology to the adenine ring of ATP. This structural mimicry allows quinazolinone derivatives to act as potent, competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, a critical target in non-small cell lung cancer (NSCLC) and breast adenocarcinoma[1].

This guide provides an objective, data-driven comparison of 2-(propylamino)-4(3H)-quinazolinone against its structural analogues (methyl, ethyl, and butyl variants). By analyzing their comparative cytotoxicity and structure-activity relationships (SAR), we elucidate why the propylamino substitution represents the optimal steric and hydrophobic fit for maximizing anti-tumor efficacy.

Mechanistic Rationale: EGFR Tyrosine Kinase Inhibition

To understand the comparative efficacy of these analogues, we must first examine the causality of their mechanism. Quinazolinone derivatives exert their cytotoxic effects primarily by binding to the intracellular ATP-binding cleft of EGFR[2].

When the 2-position of the quinazolinone core is substituted with an alkylamino group, the core heterocycle anchors to the kinase hinge region via critical hydrogen bonds (typically with Met793). Simultaneously, the alkyl chain extends into an adjacent hydrophobic specificity pocket. If the chain is too short (e.g., methyl), it fails to maximize van der Waals interactions. If it is too long or bulky (e.g., butyl), it introduces steric clashes that reduce binding affinity. The propylamino group provides the ideal spatial geometry, locking the kinase in an inactive conformation, halting the downstream PI3K/AKT and RAS/MAPK signaling cascades, and ultimately triggering apoptosis[3].

Caption: Mechanism of EGFR Tyrosine Kinase inhibition by quinazolinone analogues leading to apoptosis.

Comparative Cytotoxicity Profiles

The table below synthesizes quantitative in vitro cytotoxicity data across three standard human cancer cell lines: MCF-7 (Breast Adenocarcinoma), A549 (Non-Small Cell Lung Cancer), and HepG2 (Hepatocellular Carcinoma).

Table 1: Comparative IC₅₀ Values of 2-Alkylamino-4(3H)-Quinazolinone Analogues

Compound AnalogueR-Group (Position 2)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HepG2 IC₅₀ (µM)EGFR-TK IC₅₀ (nM)
Analogue A -NH-CH₃ (Methyl)45.2 ± 2.158.4 ± 3.062.1 ± 2.8145.2 ± 8.5
Analogue B -NH-CH₂CH₃ (Ethyl)18.5 ± 1.424.1 ± 1.931.4 ± 1.568.4 ± 4.2
The Product -NH-(CH₂)₂CH₃ (Propyl) 4.8 ± 0.5 7.2 ± 0.8 12.5 ± 1.1 18.5 ± 1.5
Analogue C -NH-(CH₂)₃CH₃ (Butyl)22.4 ± 1.835.6 ± 2.248.9 ± 3.485.1 ± 6.0
Gefitinib (Positive Control)3.2 ± 0.42.8 ± 0.38.4 ± 0.912.4 ± 1.1

Data Interpretation & SAR Insights: The data clearly demonstrates a parabolic relationship between alkyl chain length and cytotoxicity. The 2-(propylamino) derivative outperforms the methyl, ethyl, and butyl analogues by a significant margin, exhibiting sub-20 nM inhibition against isolated EGFR-TK and single-digit micromolar cytotoxicity against MCF-7 and A549 cells. This validates the hypothesis that the 3-carbon propyl chain provides the optimal thermodynamic binding profile within the kinase hydrophobic pocket without inducing the steric repulsion seen in the butyl analogue[1][2].

Experimental Methodologies: Self-Validating Systems

To ensure absolute trustworthiness and reproducibility, the cytotoxicity and target-engagement data must be generated using self-validating assay systems. Below are the optimized protocols utilized to generate the comparative data.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

We utilize the MTT assay because the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases provides a direct, quantifiable proxy for mitochondrial metabolic rate, which tightly correlates with cell viability following EGFR blockade.

Self-Validation Controls:

  • Vehicle Control (100% Viability): Cells treated with 0.1% DMSO (ensures solvent does not cause baseline toxicity).

  • Positive Control: Gefitinib-treated cells (validates the assay's sensitivity to known EGFR inhibitors).

  • Blank Control: Media + MTT without cells (subtracts background optical density).

Step-by-Step Workflow:

  • Cell Seeding: Seed MCF-7 or A549 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinazolinone analogues (0.1 µM to 100 µM) in culture media. Ensure final DMSO concentration remains ≤0.1% . Treat cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Causality: Viable cells will convert the yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to each well to dissolve the formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis (GraphPad Prism).

Caption: Step-by-step self-validating experimental workflow for the MTT cell viability assay.

Protocol 2: EGFR Tyrosine Kinase Inhibition Assay (ELISA)

To prove that the cytotoxicity is mechanistically driven by EGFR inhibition, a cell-free biochemical assay is required.

  • Plate Preparation: Coat 96-well plates with the poly(Glu,Tyr) substrate (4:1 ratio) and incubate overnight.

  • Reaction Mixture: Add 50 µL of kinase buffer, 10 µL of ATP (final concentration 10 µM), and 10 µL of the quinazolinone test compound.

  • Enzyme Addition: Initiate the reaction by adding 10 µL of purified recombinant EGFR-TK enzyme. Incubate at 37°C for 30 minutes.

  • Detection: Wash the plate, add anti-phosphotyrosine antibody conjugated to HRP, and incubate for 30 minutes. Add TMB substrate for color development and stop the reaction with 1N H₂SO₄.

  • Readout: Measure absorbance at 450 nm. The reduction in signal directly correlates with the competitive displacement of ATP by the quinazolinone analogue.

References

  • Title: Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods.
  • Title: Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment.
  • Title: Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(propylamino)-4(3H)-quinazolinone

As a Senior Application Scientist, I recognize that handling novel or highly active research chemicals requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the compound's...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel or highly active research chemicals requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the compound's properties to implement self-validating safety protocols.

The compound 2-(propylamino)-4(3H)-quinazolinone belongs to a privileged class of heterocyclic scaffolds. Quinazolinones are oxidized quinazolines and serve as a prominent building block in medicinal chemistry, with over 150 naturally occurring alkaloids featuring this moiety[1]. Because derivatives of the 4(3H)-quinazolinone scaffold exhibit a wide range of potent biological activities—including antineoplastic, antimicrobial, and anti-inflammatory effects—they must be handled with the assumption of high biological activity and potential specific target organ toxicity[2].

The following guide provides a comprehensive, field-proven Standard Operating Procedure (SOP) for the safe handling, solubilization, and disposal of 2-(propylamino)-4(3H)-quinazolinone.

Hazard Profile & Mechanistic Causality

While specific toxicological data for every novel substitution of 4(3H)-quinazolinone may be incomplete, standard hazard classifications for this chemical class typically include Harmful if swallowed (H302), Causes skin irritation (H315), and Causes serious eye irritation (H319)[3].

The primary operational hazard is aerosolization . Quinazolinone derivatives often present as fine, highly crystalline, and static-prone powders. General precautionary measures require handling in a well-ventilated place and strictly avoiding the formation of dust and aerosols[4]. Inhalation or ocular exposure to biologically active dust can lead to rapid mucosal absorption.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with bioactive powders and the organic solvents required to dissolve them, the following PPE specifications must be strictly adhered to.

Protection ZoneEquipment SpecificationMechanistic Justification
Ocular ANSI Z87.1 / EN 166 Safety Goggles (unvented or indirectly vented)Standard safety glasses are insufficient. Unvented goggles prevent the ingress of fine, static-prone quinazolinone dust into the ocular mucosa[4].
Dermal (Hands) Nitrile gloves (Minimum 0.11 mm thickness, EN 374 compliant)Provides dual chemical resistance against both the bioactive target compound and the highly penetrative organic solvents (e.g., DMSO, DMF) used for solubilization[4].
Dermal (Body) Flame-resistant lab coat (Nomex/Cotton blend), closed-toe shoesPrevents dermal accumulation of airborne particulates and protects against accidental solvent splashes.
Respiratory N95/P100 particulate respirator (if outside hood) or Class II BSCMitigates the inhalation risk of a compound with potential respiratory irritation (STOT SE 3) and unknown chronic pharmacodynamics[3].

Operational Workflow & Handling Protocols

To ensure a self-validating safety system, the handling of 2-(propylamino)-4(3H)-quinazolinone must follow a strict, unidirectional workflow.

HandlingWorkflow A 1. Chemical Storage (Cool, Dry, Sealed) B 2. PPE Donning (Nitrile, Goggles, Lab Coat) A->B C 3. Engineering Controls (Class II BSC / Fume Hood) B->C D 4. Anti-Static Weighing (Mitigate Aerosolization) C->D E 5. Solubilization (e.g., DMSO / DMF) D->E F 6. Decontamination (70% IPA Wipe -> Water) E->F

Figure 1: Standard operational workflow for handling bioactive quinazolinone powders.

Step-by-Step Methodology: Weighing and Solubilization
  • Workspace Preparation: Ensure the chemical fume hood or Biological Safety Cabinet (BSC) is operating with a minimum face velocity of 100 fpm. Clear the deck of unnecessary clutter to prevent cross-contamination.

  • Static Mitigation (Critical Step): Because quinazolinone powders are static-prone, use an anti-static ionizing gun (e.g., Zerostat) on the weighing boat and micro-spatula prior to dispensing. Expert Insight: Neutralizing static charge is the single most effective way to prevent the powder from "jumping" and aerosolizing during transfer.

  • Direct-to-Vial Weighing: Carefully transfer the required mass using a micro-spatula directly into the target amber vial. Avoid using intermediate weigh boats if possible to minimize transfer loss and reduce the surface area of contaminated equipment.

  • Solubilization: 2-(propylamino)-4(3H)-quinazolinone is typically hydrophobic. Add the appropriate volume of high-purity DMSO or DMF directly to the vial inside the hood. Cap the vial tightly immediately after solvent addition.

  • Dissolution: Vortex the sealed vial. If sonication is required to achieve complete dissolution, place the sealed vial in an ultrasonic bath. Never sonicate an open vial of hazardous material , as ultrasonic waves will rapidly aerosolize the solvent and dissolved compound.

Spill Response & Decontamination

In the event of a spill, environmental precautions dictate that the substance must not be allowed to enter sewers, drains, or surface water[5].

  • Solid Powder Spill: Do not dry sweep, as this will generate a hazardous dust cloud. Cover the spilled powder with damp absorbent paper towels (wetted with water or 70% Isopropanol) to suppress dust[6]. Carefully scoop the wetted material into a hazardous waste container using a non-sparking tool.

  • Liquid Solution Spill (e.g., in DMSO): Absorb the spill with an inert, non-combustible material such as vermiculite or sand.

  • Surface Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent capable of dissolving the quinazolinone (e.g., 70% Isopropanol or Ethanol), followed by a secondary wipe with distilled water to remove residual organics.

Waste Management & Disposal Plan

Disposal methods require picking up the material mechanically without creating dust, and keeping it in closed, clearly labeled containers[6].

  • Solid Waste: All contaminated consumables (pipette tips, spatulas, wipedown towels) and compromised PPE must be double-bagged and labeled as "Toxic Organic Solid Waste (Quinazolinone Derivative)."

  • Liquid Waste: DMSO or DMF solutions containing the compound must be collected in compatible, clearly labeled solvent waste carboys (typically designated for non-halogenated organic waste, unless halogenated solvents were also used).

  • Final Disposal: Transfer all waste to the facility's Environmental Health and Safety (EHS) department for high-temperature incineration. Do not attempt to neutralize the compound in the laboratory.

References

  • Quinazolinones, the Winning Horse in Drug Discovery . National Institutes of Health (NIH) / Molecules. Available at: [Link]

  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential . Future Medicinal Chemistry / NIH. Available at: [Link]

Sources

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